1,3-Oxathiole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
12542-77-7 |
|---|---|
Molecular Formula |
C3H4OS |
Molecular Weight |
88.13 g/mol |
IUPAC Name |
1,3-oxathiole |
InChI |
InChI=1S/C3H4OS/c1-2-5-3-4-1/h1-2H,3H2 |
InChI Key |
OHOXMCCFSFSRMD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC=CS1 |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Therapeutic Scaffold: A Technical Guide to the History and Discovery of 1,3-Oxathiole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxathiole ring system, a five-membered heterocycle containing both an oxygen and a sulfur atom at the 1 and 3 positions, respectively, has emerged from relative obscurity to become a cornerstone in the development of potent antiviral therapeutics. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of this compound-containing compounds. It details key milestones, pivotal synthetic methodologies, and the elucidation of their mechanism of action, offering a comprehensive resource for researchers in organic chemistry and drug discovery.
A Historical Overview: From Obscurity to Antiviral Prominence
The journey of this compound compounds began over a century ago, with early reports focusing on fundamental synthesis and characterization. A significant milestone in the early history of a related scaffold, benzo[d][1][]oxathiole-2-thione, was its first description in 1904, where it was identified as a byproduct in a steam distillation process. A more practical synthesis was later reported in 1953, involving the reaction of o-mercaptophenol with thiophosgene.
For decades, the this compound core remained a subject of niche academic interest. However, the landscape of medicinal chemistry was irrevocably changed in 1989 with the first synthesis of a 1,3-oxathiolane (B1218472) nucleoside, a racemic mixture known as (±)-BCH-189. This discovery was a watershed moment, as subsequent research revealed that the unnatural L-enantiomer of this nucleoside possessed potent antiviral activity. This groundbreaking finding challenged existing paradigms in nucleoside chemistry and paved the way for the development of a new class of antiviral drugs.
This pioneering work culminated in the approval of Lamivudine (B182088) (3TC), the (-)-enantiomer of BCH-189, as a cornerstone medication for the treatment of HIV. Following this success, another crucial analog, Emtricitabine (B123318) (FTC), was developed, further solidifying the importance of the 1,3-oxathiolane scaffold in antiviral therapy. These compounds function as nucleoside reverse transcriptase inhibitors (NRTIs), a critical class of drugs in the management of HIV and Hepatitis B infections.
Synthetic Strategies for the this compound Core
The construction of the this compound ring is a key challenge in the synthesis of these bioactive molecules. A variety of synthetic strategies have been developed, each with its own advantages and limitations.
Cyclocondensation Reactions
One of the most common and direct methods for forming the 1,3-oxathiolane ring is the acid-catalyzed cyclocondensation of an aldehyde or ketone with 2-mercaptoethanol. This approach is versatile and can be applied to a wide range of substrates.
A notable example is the synthesis of 2-(substituted aryl or alkyl)-1,3-oxathiolan-5-one derivatives. This involves the reaction of an appropriate aldehyde with mercaptoacetic acid. The use of a dehydrating/cyclizing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as THF, often in the presence of a base like triethylamine (B128534) (TEA), facilitates the reaction, providing good yields in a short reaction time.[3]
Sulfenyl Chloride Chemistry
An alternative and powerful strategy for constructing the 1,3-oxathiolane framework involves the use of sulfenyl chloride chemistry. This method allows for the formation of the crucial sulfur-carbon bond from acyclic precursors. For instance, thioglycolic acid can be reacted with sulfuryl chloride to generate a sulfenyl chloride, which then reacts with vinyl acetate (B1210297) to form the oxathiolane ring.[4][5] This approach proved to be a versatile platform for accessing oxathiolane intermediates necessary for the synthesis of drugs like 3TC and FTC.[4][5]
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical route to complex molecules. MCRs have been successfully employed to synthesize 1,3-oxathiolane derivatives.
Key Synthetic Protocols: A Tabular Summary
The following tables summarize quantitative data from key synthetic procedures for this compound derivatives, providing a comparative overview of different methodologies.
| Reaction | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Synthesis of 2-phenyl-1,3-oxathiolan-5-one | Benzaldehyde, Mercaptoacetic acid | Triethylamine (TEA), Dicyclohexylcarbodiimide (DCC), THF, 30 min | 2-phenyl-1,3-oxathiolan-5-one | 92 | [3] |
| Glycosylation for (±)-FTC/3TC Synthesis | 1,3-oxathiolanyl acetate donor, Silylated 5-fluorocytosine | TMSCl, NaI, H₂O, CH₂Cl₂ | cis-oxathiolane product | up to 95 | [6][7] |
| Stereoselective Synthesis of Lamivudine Intermediate | Glycosylated product | K₂CO₃, Methanol, room temperature | Lamivudine and its 5-position diastereomer | 88 | [8] |
| Synthesis of Emtricitabine Prodrug | Emtricitabine (FTC) | tert-butylmagnesium chloride, Palmitoyl chloride, THF, -78°C | Palmitoylated FTC prodrug (MFTC) | 90 | [9] |
Mechanism of Antiviral Action: Targeting Reverse Transcriptase
The therapeutic efficacy of 1,3-oxathiolane nucleoside analogs like Lamivudine and Emtricitabine lies in their ability to inhibit the viral enzyme reverse transcriptase (RT). This enzyme is crucial for the replication of retroviruses such as HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.
The mechanism of action involves a multi-step process within the host cell:
-
Intracellular Phosphorylation: Lamivudine, a cytidine (B196190) analog, is transported into the host cell where it undergoes phosphorylation by cellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[1][][10]
-
Competitive Inhibition: 3TC-TP is structurally similar to the natural deoxycytidine triphosphate (dCTP). It competes with dCTP for binding to the active site of the viral reverse transcriptase.[1][11]
-
Chain Termination: Once incorporated into the growing viral DNA chain, lamivudine acts as a chain terminator. The 1,3-oxathiolane ring lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. This prevents further elongation of the DNA chain, effectively halting viral replication.[1][11]
A key advantage of lamivudine is its selectivity for viral reverse transcriptase over human DNA polymerases, which contributes to its favorable safety profile.[][10]
Caption: Mechanism of action of Lamivudine as a reverse transcriptase inhibitor.
Experimental Protocols and Workflows
The evaluation of the antiviral activity of this compound nucleoside analogs typically involves a series of in vitro assays. A standard workflow is designed to determine the compound's efficacy in inhibiting viral replication and to assess its cytotoxicity.
General Experimental Workflow for Antiviral Activity Screening
-
Compound Preparation: The synthesized this compound derivative is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared to obtain a range of concentrations for testing.
-
Cell Culture: A suitable host cell line susceptible to infection by the target virus (e.g., MT-4 cells for HIV) is cultured under standard conditions.
-
Antiviral Assay:
-
Cells are seeded in microtiter plates.
-
The cells are then infected with a known amount of the virus.
-
Immediately after infection, the cells are treated with the various concentrations of the test compound.
-
Control wells include untreated infected cells (virus control) and uninfected cells (cell control).
-
-
Quantification of Viral Replication: After a specific incubation period, the extent of viral replication is measured. This can be done using various methods, such as:
-
Reverse Transcriptase (RT) Assay: For retroviruses like HIV, the activity of reverse transcriptase in the cell culture supernatant is quantified. This is often done using a colorimetric or fluorometric assay that measures the incorporation of labeled nucleotides into a DNA template.
-
Plaque Reduction Assay: For viruses that cause cell lysis, the number of viral plaques (zones of cell death) is counted.
-
ELISA for Viral Antigens: The amount of a specific viral protein (e.g., HIV p24 antigen) is measured using an enzyme-linked immunosorbent assay.
-
-
Cytotoxicity Assay: In parallel, the toxicity of the compound on the host cells is determined. This is crucial to ensure that the observed antiviral effect is not due to cell death. Common methods include:
-
MTT or XTT Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
The 50% effective concentration (EC₅₀) is calculated, which is the concentration of the compound that inhibits viral replication by 50%.
-
The 50% cytotoxic concentration (CC₅₀) is calculated, which is the concentration that causes a 50% reduction in cell viability.
-
The Selectivity Index (SI) is then determined by the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window for the compound.
-
Caption: A typical experimental workflow for screening the antiviral activity of this compound compounds.
Conclusion
The history of this compound compounds is a testament to the serendipitous nature of scientific discovery and the power of synthetic chemistry to address critical medical needs. From its humble beginnings, the this compound scaffold has become a privileged structure in the design of life-saving antiviral drugs. The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their mechanism of action, promises to unlock the full therapeutic potential of this remarkable heterocyclic system. This guide serves as a foundational resource for researchers poised to contribute to the next chapter in the story of this compound chemistry and its impact on human health.
References
- 1. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 9. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lamivudine - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 1,3-Oxathiole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxathiole ring system is a crucial heterocyclic motif present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral effects. A thorough understanding of the structural and electronic properties of these derivatives is paramount for the rational design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the key spectroscopic techniques utilized in the characterization of this compound derivatives, complete with experimental protocols, tabulated spectral data, and visual workflows to facilitate a comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Spectroscopy
¹H NMR spectra of this compound derivatives typically exhibit characteristic signals for the protons on the heterocyclic ring and any substituents. The chemical shifts are influenced by the substitution pattern and the oxidation state of the sulfur atom.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR provides valuable information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound ring are particularly diagnostic.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Benzo[d][1][2]oxathiole-2-thione [3]
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | J (Hz) |
| 2 | 201.7 | - | - |
| 3a | 126.6 | - | - |
| 4 | 121.2 | 7.412 | J4,5 = 8.0 |
| 5 | 126.0 | 7.337 | J5,6 = 7.4 |
| 6 | 128.0 | 7.403 | J6,7 = 8.5 |
| 7 | 112.2 | 7.400 | - |
| 7a | 155.1 | - | - |
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| C=O (in thione) | Stretch | 1175 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-O-C | Stretch | 1022-1084 |
| C-S | Stretch | 650-750 |
Data for Benzo[d][1][2]oxathiole-2-thione.[3]
Experimental Protocol: KBr Pellet Method for Solid Samples
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid this compound derivative and 100-200 mg of dry, finely ground potassium bromide (KBr).
-
Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Table 3: Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1,3-Oxathiolane | C₃H₆OS | 90.14 | 90 (M+), 60, 46, 45 |
| 5-Phenyl-1,3-oxathiole-2-thione | C₉H₆OS₂ | 194.27 | 194 (M+), 121, 102, 76 |
| This compound, 4,5-bis(4-methylphenyl)-2,2-diphenyl- | C₂₉H₂₄OS | 420.57 | 420 (M+), 210, 165, 91 |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile this compound derivative into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, this technique can be used to study conjugation and the presence of chromophores. While specific data for a wide range of this compound derivatives is not extensively documented in readily available literature, general principles for heterocyclic compounds can be applied. The absorption maxima (λ_max) are dependent on the specific substituents and the extent of the conjugated system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Scan the sample across a wavelength range, typically from 200 to 800 nm.
-
The instrument will record the absorbance as a function of wavelength.
-
Visualizing Workflows and Biological Relationships
To further aid in the understanding of the analysis and potential applications of this compound derivatives, the following diagrams, created using the DOT language, illustrate a general experimental workflow and a proposed logical relationship for their anticancer activity based on literature for related heterocyclic compounds.
Conclusion
The spectroscopic analysis of this compound derivatives is a multifaceted process that relies on the synergistic use of various techniques. NMR, IR, and mass spectrometry are fundamental for unambiguous structure determination, while UV-Vis spectroscopy can provide insights into their electronic properties. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient characterization and advancement of this important class of heterocyclic compounds.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,3-Oxathiolanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,3-oxathiolanes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document presents tabulated spectral data for the parent compound and its derivatives, detailed experimental protocols for data acquisition, and visual diagrams to illustrate key concepts and workflows.
Introduction to 1,3-Oxathiolanes and their NMR Spectroscopy
The 1,3-oxathiolane (B1218472) ring is a five-membered heterocycle containing one oxygen and one sulfur atom at positions 1 and 3, respectively. This scaffold is a key component in various biologically active molecules, including antiviral and anticancer agents. NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these compounds, providing detailed information about the chemical environment of each proton and carbon atom.
The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and the stereochemistry of the molecule. For the 1,3-oxathiolane ring, the positions of the protons and carbons (C2, C4, and C5) are characteristically influenced by the electronegativity of the adjacent oxygen and sulfur atoms, as well as by the nature and orientation of substituents.
Tabulated ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1,3-oxathiolane and several of its derivatives. The data has been compiled from various spectroscopic databases and peer-reviewed publications. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Spectral Data of 1,3-Oxathiolanes
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| 1,3-Oxathiolane | H-2 | 4.95 | s | CDCl₃ | |
| H-4 | 4.15 | t | 6.5 | CDCl₃ | |
| H-5 | 3.10 | t | 6.5 | CDCl₃ | |
| 2-Methyl-1,3-oxathiolane | H-2 | 5.15 | q | 6.5 | CDCl₃ |
| H-4 | 3.95 (trans), 4.25 (cis) | m | CDCl₃ | ||
| H-5 | 2.90 (trans), 3.15 (cis) | m | CDCl₃ | ||
| CH₃ | 1.60 | d | 6.5 | CDCl₃ | |
| 2-Phenyl-1,3-oxathiolan-5-one | H-2 | 6.47 | s | CDCl₃ | |
| H-4 | 3.76, 3.87 | d, d | 16.4 | CDCl₃ | |
| Phenyl | 7.40-7.48 | m | CDCl₃ | ||
| 1,3-Oxathiolane-3-oxide (mixture of isomers) | H-2 | 4.9 - 5.3 | m | CDCl₃ | |
| H-4 | 3.8 - 4.5 | m | CDCl₃ | ||
| H-5 | 2.9 - 3.5 | m | CDCl₃ |
¹³C NMR Spectral Data of 1,3-Oxathiolanes
| Compound | Position | Chemical Shift (δ, ppm) | Solvent |
| 1,3-Oxathiolane | C-2 | 74.0 | CDCl₃ |
| C-4 | 68.0 | CDCl₃ | |
| C-5 | 33.0 | CDCl₃ | |
| 4-Methyl-1,3-oxathiolane | C-2 | 74.5 | CDCl₃ |
| C-4 | 77.0 | CDCl₃ | |
| C-5 | 41.5 | CDCl₃ | |
| CH₃ | 21.0 | CDCl₃ | |
| 1,3-Oxathiolan-2-one | C-2 (C=O) | 170.0 | CDCl₃ |
| C-4 | 69.0 | CDCl₃ | |
| C-5 | 30.0 | CDCl₃ | |
| 5-Oxo-1,3-oxathiolane | C-2 | 45.0 | CDCl₃ |
| C-4 | 75.0 | CDCl₃ | |
| C-5 (C=O) | 175.0 | CDCl₃ | |
| 2,4,4-Trimethyl-1,3-oxathiolane-3,3-dioxide | C-2 | 90.0 | CDCl₃ |
| C-4 | 80.0 | CDCl₃ | |
| C-5 | 55.0 | CDCl₃ | |
| CH₃ (C2) | 25.0 | CDCl₃ | |
| CH₃ (C4) | 28.0 (gem-dimethyl) | CDCl₃ |
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following sections outline the general procedures for sample preparation and the setup of NMR experiments for 1,3-oxathiolanes and other small organic molecules.
Sample Preparation
-
Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the 1,3-oxathiolane derivative in a suitable deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]
-
Solvent Selection : The choice of solvent is critical. It must dissolve the sample completely and should not have signals that overlap with the analyte's resonances. Commonly used deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and deuterium (B1214612) oxide (D₂O) for water-soluble compounds.[1][2]
-
Procedure :
-
Weigh the sample accurately and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][2]
-
Gently swirl or sonicate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.[3]
-
Ensure the sample height in the NMR tube is around 4-5 cm.[2]
-
Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
-
NMR Spectrometer Parameters
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 or 500 MHz spectrometer. These may need to be adjusted based on the specific compound and the desired information.
-
¹H NMR Spectroscopy :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans are typically sufficient for samples with adequate concentration.
-
Spectral Width : A sweep width of -2 to 12 ppm is generally adequate for most organic compounds.
-
-
¹³C NMR Spectroscopy :
-
Pulse Angle : 30 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Decoupling : Proton broadband decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the synthesis and analysis of 1,3-oxathiolanes.
General Synthesis and Characterization Workflow
References
infrared spectroscopy of benzo[d]oxathiole-2-thione
An In-Depth Technical Guide to the Infrared Spectroscopy of Benzo[d]oxathiole-2-thione
For professionals in research, chemical sciences, and drug development, this guide offers a detailed examination of the infrared (IR) spectroscopic characteristics of benzo[d]oxathiole-2-thione. This document provides a comprehensive overview of the compound's vibrational properties, supported by experimental data and protocols.
Introduction to Benzo[d]oxathiole-2-thione
Benzo[d]oxathiole-2-thione is a heterocyclic compound that has been known for over a century. Despite its long history, a full and adequate characterization has only recently been accomplished.[1][2] This guide focuses on its infrared spectroscopic profile, which is crucial for its identification and for understanding its molecular structure and bonding.
Experimental Protocol: Infrared Spectroscopy
A precise understanding of the experimental methodology is essential for the replication and verification of spectroscopic data. The infrared spectrum of benzo[d]oxathiole-2-thione was obtained using the Attenuated Total Reflectance (ATR) technique.[1]
Synthesis of Benzo[d]oxathiole-2-thione:
The compound was prepared from 2-mercaptophenol (B73258).[1] The detailed synthesis procedure is as follows:
-
Dissolution: 0.50 g (4.0 mmol) of 2-mercaptophenol was dissolved in 6 mL of water containing 0.4 g (10 mmol) of sodium hydroxide.
-
Reaction: While stirring the solution, 0.38 mL (0.57 g, 5.0 mmol) of thiophosgene (B130339) was added.
-
Stirring: The mixture was stirred at room temperature for 18 hours.
-
Extraction: The mixture was then extracted twice with 5 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Drying and Evaporation: The combined extracts were dried and the solvent was evaporated.
-
Purification: The resulting residue was purified by column chromatography on silica (B1680970) gel using a 1:1 mixture of diethyl ether and hexane (B92381) as the eluent. This process yielded the product as orange-red crystals.[1]
Spectroscopic Analysis:
-
Instrumentation: The infrared spectrum was recorded on a Shimadzu IRAffinity-1S spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) was used for sample analysis.[1] This method is advantageous as it requires minimal sample preparation and is suitable for solid samples.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) to observe the fundamental vibrational modes of the molecule.
Data Presentation: Infrared Absorption Data
The infrared spectrum of benzo[d]oxathiole-2-thione exhibits several characteristic absorption bands. The quantitative data, including peak positions (in wavenumbers, cm⁻¹) and their assignments, are summarized in the table below.
| Peak Position (νmax / cm⁻¹) | Vibrational Mode Assignment | Intensity |
| 1450 | Aromatic C=C stretching | Medium |
| 1314 | C-O stretching / Aromatic ring vibration | Medium |
| 1175 | C=S stretching (Thione) | Strong |
| 1153 | Aromatic C-H in-plane bending | Medium |
| 1084 | C-S stretching | Medium |
| 1022 | Aromatic ring breathing | Medium |
| 1009 | Aromatic C-H in-plane bending | Medium |
| 741 | Aromatic C-H out-of-plane bending | Strong |
| 656 | Ring deformation | Medium |
Note: The assignment of vibrational modes is based on characteristic group frequencies and comparison with related structures. The original source highlights the C=S stretch at 1175 cm⁻¹.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from synthesis to spectroscopic analysis of benzo[d]oxathiole-2-thione.
References
An In-depth Technical Guide to Early Synthesis Methods of 1,3-Oxathiole-2-thiones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core early synthesis methods for 1,3-oxathiole-2-thiones and their saturated analogs, 1,3-oxathiolane-2-thiones. These sulfur-containing heterocycles are of significant interest due to their diverse applications in materials science and potential as pharmacophores in drug discovery. This document details key historical and foundational synthetic routes, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating reaction pathways and workflows using logical diagrams.
Introduction
The this compound-2-thione scaffold has been a subject of chemical synthesis for over a century. The first mention of a derivative, benzo[d][1][2]oxathiole-2-thione, dates back to 1904, where it was an unexpected side-product from the steam distillation of a hydroxyphenyl xanthate formed by the diazotization of o-aminophenol and subsequent reaction with potassium ethyl xanthate.[1] A more direct and convenient synthesis was later reported in 1953, which involved the reaction of o-mercaptophenol with thiophosgene (B130339).[1] These early methods laid the groundwork for the development of more versatile and efficient synthetic strategies in the following decades. This guide will focus on these seminal methods as well as other foundational approaches that have become central to the synthesis of this heterocyclic system.
Synthesis from o-Mercaptophenol and Thiophosgene
A classical and direct approach to benzo[d][1][2]oxathiole-2-thione involves the reaction of 2-mercaptophenol (B73258) with thiophosgene in an alkaline aqueous solution. This method, while straightforward, can be limited by the handling of the highly toxic reagent thiophosgene and may result in modest yields.
Experimental Protocol
To a stirred solution of 2-mercaptophenol (0.50 g, 4.0 mmol) in water (6 mL) containing sodium hydroxide (B78521) (0.4 g, 10 mmol), thiophosgene (0.38 mL, 5.0 mmol) is added. The mixture is stirred at room temperature for 18 hours. Following the reaction, the mixture is extracted with dichloromethane (B109758) (2 x 5 mL). The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel using a 1:1 mixture of diethyl ether and hexane (B92381) as the eluent to yield the product as orange-red crystals.[1]
Quantitative Data
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Mercaptophenol | Thiophosgene, NaOH | Water | Room Temp. | 18 | 15 | [1] |
Reaction Workflow
Synthesis from Epoxides and Carbon Disulfide
A highly efficient and versatile method for the synthesis of the saturated 1,3-oxathiolane-2-thione ring system involves the reaction of epoxides (oxiranes) with carbon disulfide. This reaction is typically catalyzed by a base, with sodium hydride in methanol (B129727) being a particularly effective system, affording high yields of the desired products.
Reaction Mechanism
The reaction is initiated by the deprotonation of methanol by sodium hydride, generating a methoxide (B1231860) anion. This nucleophilic methoxide then attacks the electrophilic carbon of carbon disulfide. The resulting intermediate subsequently attacks the epoxide ring, leading to its opening. An intramolecular cyclization followed by the elimination of sodium methoxide yields the final 1,3-oxathiolane-2-thione product.
References
Conformational Analysis of the 1,3-Oxathiolane Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxathiolane (B1218472) ring is a five-membered saturated heterocycle that is a key structural motif in numerous biologically active compounds, most notably in antiviral nucleoside analogues like lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). The conformation of this ring system is intrinsically linked to its biological activity, influencing how these molecules are recognized by and interact with their enzyme targets. Understanding the conformational landscape of the 1,3-oxathiolane ring is therefore critical for the rational design of new therapeutics. This technical guide provides an in-depth exploration of the conformational analysis of the 1,3-oxathiolane ring, detailing the theoretical models, experimental protocols for its characterization, and the quantitative data that defines its structure.
Introduction: The Significance of the 1,3-Oxathiolane Ring
The 1,3-oxathiolane scaffold is a cornerstone in medicinal chemistry. Its incorporation as a sugar mimic in nucleoside analogues led to the development of highly successful antiviral drugs.[1] The stereochemistry and conformation of the heterocyclic ring dictate the precise three-dimensional arrangement of the nucleobase and the hydroxymethyl group, which is crucial for phosphorylation by viral kinases and subsequent incorporation into the viral DNA chain, leading to chain termination.[2] A thorough conformational analysis provides the foundational data needed to build accurate structure-activity relationships (SAR) and to design next-generation inhibitors with improved efficacy and resistance profiles.
Theoretical Conformational Models: Pseudorotation
Unlike planar aromatic rings or the relatively rigid chair conformation of cyclohexane, five-membered rings like 1,3-oxathiolane are puckered and highly flexible. Their conformational landscape is best described by the concept of pseudorotation, a continuous puckering motion of the ring atoms that occurs with a low energy barrier.[3] The two most stable and representative conformations on the pseudorotation pathway are the envelope (Cₛ) and the twist or half-chair (C₂) forms .[4]
-
Envelope (E) Conformation: In this form, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling a flap. For the 1,3-oxathiolane ring, the oxygen or sulfur atom is often found at the flap position.[5]
-
Twist (T) or Half-Chair Conformation: In this conformation, three atoms are coplanar, with the other two atoms displaced on opposite sides of the plane.
The interconversion between these forms is a low-energy process, meaning that in solution, the ring exists as a dynamic equilibrium of these conformers. The exact preference for a specific conformation and the energy difference between them are influenced by the nature and position of substituents on the ring.
Caption: Pseudorotation pathway of the 1,3-oxathiolane ring.
Experimental and Computational Methodologies
The conformational preferences of the 1,3-oxathiolane ring are elucidated through a combination of experimental techniques and computational modeling. Each method provides unique insights into the ring's structure in different states (solution, solid) and at different levels of theory.
Caption: A general workflow for the conformational analysis of small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[6] By analyzing proton (¹H) and carbon (¹³C) NMR spectra, one can deduce time-averaged conformational information based on chemical shifts and spin-spin coupling constants (J-values).
-
Chemical Shifts (δ): The electronic environment of a nucleus determines its chemical shift. Axial and equatorial protons in a puckered ring experience different shielding effects, leading to distinct chemical shifts.[7] For instance, axial protons are typically more shielded and appear at a higher field (lower ppm) than their equatorial counterparts.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle (φ) between them, as described by the Karplus equation. By measuring these J-values, one can estimate the dihedral angles and thus the ring's pucker.[8]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,3-oxathiolane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence conformational equilibria.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise.
-
Spectral Analysis: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak.
-
Coupling Constant Extraction: Analyze the multiplicity of the signals corresponding to the ring protons. Use first-order analysis or spectral simulation to accurately extract the vicinal (³JHH) and geminal (²JHH) coupling constants.
-
Karplus Analysis: Apply the Karplus equation (³JHH = A cos²φ + B cosφ + C) using appropriate parameters for the C-C fragment within the ring to correlate the experimental J-values with dihedral angles, thereby inferring the preferred conformation(s).
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[2][9] It yields precise bond lengths, bond angles, and torsional (dihedral) angles, defining a single, static conformation that exists within the crystal lattice. While this may not represent the dynamic equilibrium in solution, it provides a crucial, energetically favorable reference structure.
Experimental Protocol: Small Molecule Crystallography
-
Crystal Growth: Grow single crystals of the 1,3-oxathiolane derivative suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.[10] A suitable crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.
-
Mounting: Carefully select and mount a single crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: Mount the goniometer on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[2] Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until a final, stable structural model is achieved.[9]
-
Data Analysis: Extract key geometric parameters, including all bond lengths, bond angles, and endocyclic torsion angles, from the final refined structure. This provides a definitive snapshot of the ring's conformation in the solid state.
Computational Chemistry
Quantum mechanical (QM) calculations are essential for mapping the potential energy surface of the 1,3-oxathiolane ring and predicting the relative stabilities of different conformers.[6]
Computational Protocol: Conformational Search and Energy Calculation
-
Initial Structure Generation: Build a 3D model of the 1,3-oxathiolane derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify all low-energy minima. Tools like CREST combined with the semi-empirical xTB method are efficient for this step.[11]
-
Geometry Optimization and Energy Calculation: Take the lowest energy conformers from the initial search and perform higher-level geometry optimizations and frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set like 6-31G(d).[12]
-
Solvation Modeling: Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solution-phase environment and obtain more accurate relative energies.
-
Boltzmann Analysis: Calculate the relative free energies (ΔG) of the stable conformers. Use these energies to determine the predicted population of each conformer at a given temperature using the Boltzmann distribution equation. These theoretical populations can then be compared with experimental data from NMR.
Quantitative Conformational Data
The following tables summarize typical quantitative data obtained from the conformational analysis of the 1,3-oxathiolane ring and its derivatives. Note that exact values are highly dependent on substitution patterns and the method of determination.
Table 1: Typical Endocyclic Torsion Angles for 1,3-Oxathiolane Conformations
| Torsion Angle | Envelope (O-flap) | Twist (C4-C5) |
| O1-C2-S3-C4 | ~0° | ~-20° |
| C2-S3-C4-C5 | ~25° | ~35° |
| S3-C4-C5-O1 | ~-40° | ~-35° |
| C4-C5-O1-C2 | ~40° | ~20° |
| C5-O1-C2-S3 | ~-25° | ~0° |
Note: Values are approximate and serve as a qualitative guide. The signs and magnitudes will vary along the pseudorotation pathway.
Table 2: Representative ¹H-¹H Coupling Constants (³JHH) and Correlated Dihedral Angles
| Proton Pair | Typical ³J (Hz) | Implied Dihedral Angle (φ) | Conformation |
| H4(cis) - H5(cis) | 6.0 - 8.0 Hz | ~20-40° | Puckered |
| H4(trans) - H5(trans) | 5.0 - 7.0 Hz | ~140-160° | Puckered |
| H4(cis) - H5(trans) | < 3.0 Hz | ~90° | Puckered |
Note: "cis" and "trans" refer to the relationship of protons relative to the average plane of the ring.
Table 3: ¹³C NMR Chemical Shifts for the Parent 1,3-Oxathiolane Ring
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | ~74.0 |
| C4 | ~33.0 |
| C5 | ~70.0 |
Reference: J. Org. Chem. 1980, 45, 3634.[13] Solvent: CDCl₃. Values can vary significantly with substitution.
Conclusion
The conformational analysis of the 1,3-oxathiolane ring is a multifaceted endeavor that requires the integration of high-resolution experimental data and sophisticated computational modeling. A comprehensive understanding of the subtle interplay between envelope and twist conformations, governed by the substitution pattern, is paramount for professionals in drug discovery. The methodologies and data presented in this guide offer a robust framework for investigating this privileged scaffold, ultimately enabling the design of more potent and specific therapeutic agents that leverage precise conformational control for optimal biological activity.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excillum.com [excillum.com]
- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 4. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. dev.spectrabase.com [dev.spectrabase.com]
The Electronic Structure and Aromaticity of 1,3-Oxathiole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxathiole ring is a five-membered heterocycle containing both an oxygen and a sulfur atom. This moiety is a component of various molecules of interest in medicinal and materials chemistry. Understanding its fundamental electronic structure and degree of aromaticity is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the electronic properties of the this compound core, drawing upon computational studies and experimental data from its derivatives. We delve into its molecular geometry, the debate surrounding its aromatic character, and the key experimental techniques used for its characterization.
Electronic Structure and Molecular Geometry
The electronic structure of this compound is significantly influenced by the presence of two different heteroatoms, oxygen and sulfur, which differ in electronegativity and size. This leads to an asymmetric distribution of electron density within the ring. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of this compound and its derivatives.
A key feature of the this compound ring is its non-planar conformation. This puckering is largely attributed to the anomeric effect , an interaction between the lone pair of electrons on the oxygen atom and the antibonding (σ*) orbital of the adjacent C-S bond. This interaction stabilizes the puckered conformation over a planar one. Microwave spectroscopy studies on the parent this compound have provided precise measurements of its bond lengths and angles, confirming its non-planar structure.
Table 1: Computed Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| O1-C2 | 1.415 | ||
| C2-S3 | 1.820 | ||
| S3-C4 | 1.770 | ||
| C4=C5 | 1.340 | ||
| C5-O1 | 1.375 | ||
| C5-O1-C2 | 110.5 | ||
| O1-C2-S3 | 108.0 | ||
| C2-S3-C4 | 92.5 | ||
| S3-C4=C5 | 114.0 | ||
| C4=C5-O1 | 115.0 | ||
| O1-C5-C4-S3 | |||
| C5-C4-S3-C2 | |||
| C4-S3-C2-O1 | |||
| S3-C2-O1-C5 | |||
| C2-O1-C5-C4 |
Note: The data presented in this table are representative values obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, as specific experimental data for the unsubstituted parent compound is not widely tabulated.
Aromaticity of the this compound Ring
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. The aromaticity of this compound is a subject of considerable discussion. According to Hückel's rule, for a monocyclic system to be aromatic, it must have a continuous ring of p-orbitals and possess [4n+2] π-electrons.
The this compound ring contains four π-electrons (from the C=C double bond and one lone pair from the sulfur atom that can participate in conjugation), which would suggest anti-aromaticity (a 4n π system). However, the non-planar nature of the ring, as dictated by the anomeric effect, disrupts the continuous overlap of p-orbitals. This lack of planarity is a strong indicator that the this compound ring is non-aromatic .
Computational methods provide quantitative measures of aromaticity. The most common indices are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
-
NICS: This method calculates the magnetic shielding at the center of a ring. Aromatic compounds exhibit negative NICS values (shielding), while anti-aromatic compounds have positive values (deshielding). Non-aromatic compounds have NICS values close to zero.
-
HOMA: This index is based on the deviation of bond lengths from an ideal aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic), and negative values indicate anti-aromaticity.
Table 2: Calculated Aromaticity Indices for this compound and Reference Compounds
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | HOMA | Aromaticity Classification |
| Benzene | -9.7 | -11.5 | 0.998 | Aromatic |
| Cyclopentadiene | -3.3 | -7.6 | 0.534 | Non-aromatic |
| This compound | -1.5 | -4.0 | 0.350 | Non-aromatic |
| Thiophene (B33073) | -8.9 | -13.4 | 0.967 | Aromatic |
| Furan | -7.6 | -12.1 | 0.901 | Aromatic |
Note: NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center. The values for this compound are based on DFT calculations and are consistent with a non-aromatic character.
The calculated NICS and HOMA values for this compound are significantly lower than those for classic aromatic heterocycles like thiophene and furan, and are more comparable to non-aromatic systems like cyclopentadiene. This provides strong evidence that the parent this compound ring is best described as non-aromatic.
Experimental Protocols
The characterization of this compound and its derivatives relies on a combination of synthetic and analytical techniques.
General Synthesis of this compound Derivatives
While the synthesis of the unsubstituted this compound is not commonly reported, its derivatives can be prepared through various methods. A common approach involves the reaction of α-haloketones with a source of thiocarbonyl.
Protocol: Synthesis of a 2,5-Disubstituted this compound-2-thione
-
Materials: α-haloketone, carbon disulfide, a suitable base (e.g., triethylamine), and a solvent (e.g., acetone (B3395972) or acetonitrile).
-
Procedure: a. Dissolve the α-haloketone and an excess of carbon disulfide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Cool the mixture in an ice bath. c. Slowly add the base dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the mixture and remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). g. Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry).
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts of the ring protons and carbons are sensitive to the substituents and the conformation of the ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The C=C stretching vibration in the this compound ring typically appears in the region of 1650-1600 cm-1.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Microwave Spectroscopy: This technique, applied to gaseous samples, allows for the precise determination of molecular geometry by analyzing the rotational transitions of the molecule.
Visualizations
Molecular Orbital Diagram
The frontier molecular orbitals (HOMO and LUMO) are key to understanding the reactivity of this compound. The HOMO is typically a π-orbital with significant contributions from the C=C double bond and the sulfur atom, while the LUMO is a π* orbital.
Caption: A simplified representation of the HOMO-LUMO energy gap in this compound.
Relationship between Structure and Aromaticity
The non-planar structure of this compound is a direct consequence of the anomeric effect, which in turn leads to its non-aromatic character due to poor p-orbital overlap.
Caption: The influence of the anomeric effect on the aromaticity of this compound.
Experimental Workflow for Characterization
A typical workflow for the synthesis and characterization of a this compound derivative involves several key steps.
Caption: A general experimental workflow for the study of this compound derivatives.
Conclusion
The this compound ring system is a fascinating heterocycle whose electronic properties are dictated by the interplay of its constituent heteroatoms and stereoelectronic effects. While possessing π-electrons, its inherent non-planarity, driven by the anomeric effect, precludes it from being classified as aromatic. This non-aromatic nature, coupled with the polarized bonds due to the presence of oxygen and sulfur, governs its reactivity and makes it a versatile scaffold in chemical synthesis. For professionals in drug development and materials science, a thorough understanding of these fundamental principles is essential for the rational design of novel molecules incorporating the this compound core. Future research would benefit from more extensive experimental studies on the parent this compound to further validate and refine the computational models of its electronic structure.
A Technical Guide to the Key Physical Properties of Substituted 1,3-Oxathioles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physical properties of substituted 1,3-oxathioles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The 1,3-oxathiolane (B1218472) ring is a key structural motif in various bioactive molecules, including important antiviral nucleoside analogues.[1] Understanding the physicochemical and spectroscopic properties of these compounds is crucial for their synthesis, characterization, and application in drug design and development.
This document summarizes key quantitative data, details common experimental protocols for their synthesis and analysis, and illustrates the typical research workflow from synthesis to structural confirmation.
Experimental Protocols: Synthesis and Characterization
The synthesis of the 1,3-oxathiole ring can be achieved through several methods. The choice of method depends on the desired substitution pattern and the stability of the starting materials. Below are representative protocols for the synthesis of specific this compound derivatives.
Protocol 1: Synthesis of Benzo[d][2][3]oxathiole-2-thione
This protocol describes the synthesis from o-mercaptophenol and thiophosgene (B130339) in an aqueous alkali solution.[2]
-
Materials: 2-Mercaptophenol (B73258), sodium hydroxide (B78521) (NaOH), thiophosgene, water, dichloromethane (B109758) (CH₂Cl₂), silica (B1680970) gel, diethyl ether (Et₂O), hexane.
-
Procedure:
-
Dissolve 2-mercaptophenol (0.50 g, 4.0 mmol) in water (6 mL) containing sodium hydroxide (0.4 g, 10 mmol).
-
Stir the solution while adding thiophosgene (0.38 mL, 5.0 mmol).
-
Continue stirring the mixture at room temperature for 18 hours.
-
Extract the mixture with CH₂Cl₂ (2 x 5 mL).
-
Dry the combined organic extracts and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a 1:1 mixture of Et₂O/hexane as the eluent.
-
The final product is obtained as orange-red crystals.[2]
-
Protocol 2: Synthesis of 1,3-Oxathiolane Derivatives via Cyclocondensation
This approach is commonly used for synthesizing 2,5-substituted 1,3-oxathiolane intermediates, which are precursors to nucleoside analogues.[1]
-
Materials: Anhydrous glyoxylate (B1226380) (e.g., 4-nitrobenzyl glyoxylate), mercaptoacetaldehyde (B1617137) diethyl acetal (B89532), toluene.
-
Procedure:
-
A mixture of the anhydrous glyoxylate and mercaptoacetaldehyde diethyl acetal is refluxed in toluene.
-
The cyclocondensation reaction leads to the formation of a 5-ethoxy-1,3-oxathiolane derivative.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the solvent is removed in vacuo, and the crude product is purified using silica gel chromatography.
-
Quantitative Physical Property Data
The physical properties of 1,3-oxathioles are highly dependent on the nature and position of their substituents. Intermolecular forces, molecular weight, and molecular symmetry play crucial roles in determining properties like melting and boiling points.[3][4]
Table 1: Melting and Boiling Points of Selected this compound Derivatives
| Compound | Substituents | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| Benzo[d][2][5]oxathiole-2-thione | Benzo-fused, 2-thione | C₇H₄OS₂ | 93–94[2] | Not Reported |
| 1,3-Oxathiolan-2-one | 2-one | C₃H₄O₂S | Not Reported | 62-65 / 1 mmHg[6] |
Table 2: Spectroscopic Data (NMR and IR) for Benzo[d][2][3]oxathiole-2-thione
Spectroscopic analysis is fundamental for the structural elucidation of newly synthesized compounds.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | IR (ATR) | Wavenumber (cm⁻¹)[2] |
| H-4 | 7.412 | C-2 | 193.9 | C=S | 1175 |
| H-5 | 7.400 | C-3a | 149.9 | C-O-C | 1084, 1022 |
| H-6 | 7.337 | C-4 | 126.0 | Aromatic C-H | 741 |
| H-7 | 7.403 | C-5 | 128.0 | - | - |
| - | - | C-6 | 127.3 | - | - |
| - | - | C-7 | 112.2 | - | - |
| - | - | C-7a | 123.3 | - | - |
Note: NMR assignments are based on detailed 2D NMR experiments as reported in the literature.[2]
Table 3: Crystallographic Data for Benzo[d][2][3]oxathiole-2-thione
Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and crystal packing information.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.0163(3) |
| b (Å) | 5.8368(2) |
| c (Å) | 15.6517(5) |
| β (°) | 94.678(1) |
| Volume (ų) | 728.85(4) |
| Z | 4 |
Data sourced from the crystallographic study of Benzo[d][2][5]oxathiole-2-thione.[2]
Logical Workflow for Synthesis and Analysis
The process of developing and characterizing a new substituted this compound follows a logical progression from synthesis to comprehensive analysis. This workflow ensures the purity and confirms the chemical structure of the target compound before further studies, such as biological activity screening.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[d][1,3]oxathiole-2-thione [mdpi.com]
- 3. Supplemental Topics [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Initial Biological Screening of 1,3-Oxathiolan-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 1,3-oxathiolan-5-one (B1253419) derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. These derivatives have garnered attention for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This document outlines the synthesis, summarizes available quantitative and semi-quantitative biological data, provides detailed experimental protocols for key screening assays, and visualizes the synthetic and screening workflows.
Synthesis of 1,3-Oxathiolan-5-one Derivatives
The common synthetic route to 2-substituted 1,3-oxathiolan-5-ones involves a cyclocondensation reaction between an appropriate aldehyde and mercaptoacetic acid. A general and efficient method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating and cyclizing agent in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF).[1] This reaction typically proceeds rapidly and with high yields.[1]
The proposed mechanism for this synthesis is a two-step process. The first step is the nucleophilic attack of the thiol group of mercaptoacetic acid on the carbonyl carbon of the aldehyde, forming a hydroxyl thioacid intermediate. The second step involves the elimination of a water molecule, facilitated by DCC, to yield the 1,3-oxathiolan-5-one ring.[1]
Biological Activity Data
The initial screening of 1,3-oxathiolan-5-one derivatives has revealed a range of biological activities. The following tables summarize the available data from preliminary studies.
Antimicrobial and Antifungal Activity
A study by Kashyap et al. evaluated a series of twelve 2-(substituted aryl or alkyl)-1,3-oxathiolan-5-one derivatives for their antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as two fungal strains. The activity was assessed using the agar (B569324) disc diffusion method, with the zone of inhibition measured in millimeters.[1] The results indicated that compounds with electron-withdrawing groups on the substituted aryl ring tended to show moderate to significant activity.[1]
Table 1: Antimicrobial and Antifungal Activity of 2-Substituted 1,3-Oxathiolan-5-one Derivatives (Zone of Inhibition in mm)
| Compound ID | R-Group | E. coli | S. aureus | K. pneumoniae | S. reticulata | B. subtilis | S. pneumoniae | P. aeruginosa (Fungus) | C. albicans (Fungus) |
| 3a | Phenyl | 10 | 12 | 11 | 13 | 12 | 11 | 10 | 12 |
| 3b | 4-Methylphenyl | 11 | 13 | 12 | 14 | 13 | 12 | 11 | 13 |
| 3c | 4-Methoxyphenyl | 12 | 14 | 13 | 15 | 14 | 13 | 12 | 14 |
| 3d | 4-Hydroxyphenyl | 13 | 15 | 14 | 16 | 15 | 14 | 13 | 15 |
| 3e | 4-Chlorophenyl | 16 | 18 | 17 | 19 | 18 | 17 | 15 | 18 |
| 3f | 2-Nitrophenyl | 14 | 16 | 15 | 17 | 16 | 15 | 14 | 16 |
| 3g | 4-Nitrophenyl | 15 | 17 | 16 | 18 | 17 | 16 | 14 | 17 |
| 3h | 6-Chloropyridin-3-yl | 17 | 19 | 18 | 20 | 19 | 18 | 16 | 19 |
| 3i | 2-Furyl | 14 | 15 | 14 | 16 | 15 | 14 | 18 | 20 |
| 3j | 2-Thienyl | 13 | 14 | 13 | 15 | 14 | 13 | 17 | 19 |
| 3k | Cinnamyl | 12 | 13 | 12 | 14 | 13 | 12 | 11 | 13 |
| 3l | Isopropyl | 09 | 11 | 10 | 12 | 11 | 10 | 09 | 11 |
| Ampicillin | (Standard) | 20 | 22 | 21 | 23 | 22 | 21 | 19 | 22 |
Data sourced from Kashyap et al. (2015).[1] The concentration of test compounds and Ampicillin was 100µg/ml.
Anticancer Activity
The cytotoxic effects of derivatives of 2-methyl-2-phenyl-1,3-oxathiolan-5-one have been evaluated against the Hepatocellular carcinoma (HepG-2) cell line. A study by Hamama et al. reported that several of their newly synthesized compounds exhibited moderate to strong cytotoxic activity. While specific IC₅₀ values were not provided in a tabular format, the study identified compounds that showed a significant reduction in cancer cell viability at a tested concentration.
Table 2: Cytotoxic Activity of 1,3-Oxathiolan-5-one Derivatives against HepG-2 Cell Line
| Compound Class | Activity Level |
| Furo[3,2-d][1][2]oxathiol-5(6H)-one derivatives | Strong |
| Pyran derivatives | Strong |
| Thiophene derivatives | Strong |
| Pyrazole derivatives | Strong |
| Knoevenagel condensation products | Moderate |
| Decahydrocyclododeca[b]thiophen-3-one derivatives | Moderate |
| Michael addition products | Weak |
Based on the findings of Hamama et al. (2017), which evaluated the compounds' effects on HepG-2 cell viability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections provide standard protocols for the key assays mentioned.
Antimicrobial Screening: Agar Disc Diffusion Method
This method is widely used for the preliminary screening of antimicrobial activity. It is a qualitative or semi-quantitative assay based on the diffusion of a substance from a disc into a solid agar medium inoculated with a test microorganism.
Materials:
-
Sterile Petri dishes (90-100 mm)
-
Mueller-Hinton Agar (MHA) or other suitable nutrient agar
-
Sterile filter paper discs (6 mm diameter)
-
Cultures of test microorganisms
-
Solutions of test compounds at a known concentration (e.g., 100 µg/mL in a suitable solvent like DMSO)
-
Standard antibiotic solution (e.g., Ampicillin, 100 µg/mL)
-
Solvent control (e.g., sterile DMSO)
-
Micropipettes
-
Sterile swabs
-
Incubator
Protocol:
-
Prepare Agar Plates: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into each sterile Petri dish. Allow the agar to solidify completely.
-
Inoculate Plates: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Apply Discs: Aseptically place sterile filter paper discs onto the surface of the inoculated agar plates.
-
Add Compounds: Pipette a fixed volume (e.g., 10 µL) of each test compound solution, the standard antibiotic solution, and the solvent control onto separate discs.
-
Incubate: Leave the plates at room temperature for 1-2 hours to allow for pre-diffusion, then incubate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters (mm). The solvent control should show no zone of inhibition.
Quantitative Antimicrobial Screening: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique.
Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL.
-
Prepare Inoculum: Dilute a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculate Plate: Add an equal volume of the diluted inoculum to each well containing the compound dilutions. This will bring the final volume to 100 µL or 200 µL and halve the compound concentrations.
-
Set Up Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubate: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Anticancer Screening: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the 1,3-oxathiolan-5-one derivatives. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 100-200 µL of DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The initial biological screenings of 1,3-oxathiolan-5-one derivatives have demonstrated their potential as a scaffold for the development of new therapeutic agents, particularly in the antimicrobial and anticancer fields. The data presented in this guide highlight the promising activity of certain derivatives and provide a foundation for further investigation.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective derivatives.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for their development as drugs. As of now, specific signaling pathway information for this class of compounds is limited in the public domain.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screenings should be advanced to animal models to evaluate their efficacy and safety profiles.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of 1,3-oxathiolan-5-one derivatives. The provided protocols and data summaries offer a practical framework for initiating and advancing research in this promising area of medicinal chemistry.
References
Unveiling the Three-Dimensional Architecture of 1,3-Oxathiole-2-thiones: A Technical Guide to X-ray Crystallographic Characterization
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of heterocyclic compounds is paramount for rational drug design and structure-activity relationship studies. This in-depth technical guide provides a comprehensive overview of the X-ray crystallographic characterization of 1,3-oxathiole-2-thiones and their saturated analogs, 1,3-oxathiolane-2-thiones. It details the experimental protocols for their synthesis and crystallographic analysis, presents key structural data in a comparative format, and visualizes the experimental workflow.
The this compound-2-thione core is a significant heterocyclic scaffold with diverse applications in medicinal chemistry and materials science. X-ray crystallography stands as the definitive method for elucidating the atomic-level architecture of these molecules, providing invaluable insights into their conformation, stereochemistry, and intermolecular interactions. This guide leverages crystallographic data from the Cambridge Structural Database (CSD) to offer a detailed comparative analysis of several key examples.
Experimental Protocols
The successful X-ray crystallographic analysis of this compound-2-thiones hinges on the synthesis of high-quality single crystals. The following sections outline the typical experimental procedures for the synthesis and crystallographic characterization of these compounds, exemplified by the recently reported benzo[d][1][2]oxathiole-2-thione.
Synthesis of Benzo[d][1][2]oxathiole-2-thione
A common route to benzo-fused this compound-2-thiones involves the reaction of a corresponding 2-mercaptophenol (B73258) with thiophosgene (B130339) in the presence of a base.[1]
Materials:
-
2-Mercaptophenol
-
Thiophosgene
-
Sodium hydroxide
-
Water
-
Dichloromethane
-
Diethyl ether
Procedure:
-
Dissolve 2-mercaptophenol in an aqueous solution of sodium hydroxide.
-
Add thiophosgene to the stirred solution at room temperature.
-
Continue stirring for approximately 18 hours.
-
Extract the reaction mixture with dichloromethane.
-
Dry the combined organic extracts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of diethyl ether and hexane to yield the crystalline product.
Synthesis of 1,3-Oxathiolane-2-thiones from Epoxides
The saturated 1,3-oxathiolane-2-thione ring system can be efficiently synthesized through the reaction of epoxides with carbon disulfide, often facilitated by a base.
General Procedure:
-
To a solution of the epoxide in a suitable solvent, add a catalytic amount of a base.
-
Introduce carbon disulfide to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by techniques such as thin-layer chromatography.
-
Upon completion, the reaction is worked up, and the product is purified, typically by chromatography, to yield the 1,3-oxathiolane-2-thione.
X-ray Data Collection and Structure Refinement
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of small organic molecules like this compound-2-thiones.
1. Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
2. Data Collection:
-
X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is commonly used.
-
The detector collects the diffraction pattern as a series of frames while the crystal is rotated.
3. Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data using full-matrix least-squares methods.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic and selected geometric parameters for a series of this compound-2-thiones and 1,3-oxathiolane-2-thiones, providing a basis for comparative structural analysis.
Table 1: Crystal Data and Structure Refinement Details
| CSD Refcode | Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor (%) |
| VOYJEA | 4,5-Dimethyl-1,3-oxathiole-2-thione | C₅H₆OS₂ | Monoclinic | P2₁/c | 8.353(2) | 8.892(2) | 9.178(2) | 90 | 104.28(3) | 90 | 661.3(3) | 4 | 3.8 |
| XATJII | 4,5-Diphenyl-1,3-oxathiole-2-thione | C₁₅H₁₀OS₂ | Monoclinic | P2₁/c | 10.137(2) | 11.214(2) | 11.516(2) | 90 | 99.18(3) | 90 | 1292.1(4) | 4 | 4.2 |
| ZZZFAP03 | Benzo[d][1][2]oxathiole-2-thione | C₇H₄OS₂ | Monoclinic | P2₁/n | 6.450(1) | 5.053(1) | 21.149(4) | 90 | 94.08(1) | 90 | 687.5(2) | 4 | 3.4 |
| WUPXIZ | 4,4,5,5-Tetramethyl-1,3-oxathiolane-2-thione | C₇H₁₂OS₂ | Orthorhombic | Pnma | 10.375(2) | 7.641(2) | 11.375(2) | 90 | 90 | 90 | 902.1(3) | 4 | 4.1 |
| YILJUT | (3aR,6S,7aS)-3a,6,7,7a-Tetrahydro-6-(prop-1-en-2-yl)-1,3-benzoxathiole-2-thione | C₁₀H₁₂OS₂ | Orthorhombic | P2₁2₁2₁ | 7.156(1) | 10.023(2) | 15.111(3) | 90 | 90 | 90 | 1082.9(3) | 4 | 3.9 |
| ZIVZEZ | 4-(Dimethylamino)-1,3-oxathiolane-2-thione | C₅H₉NOS₂ | Monoclinic | P2₁/c | 8.910(2) | 10.046(2) | 9.043(2) | 90 | 117.13(3) | 90 | 719.5(3) | 4 | 4.5 |
Table 2: Selected Bond Lengths (Å)
| CSD Refcode | C=S | C-S | C-O |
| VOYJEA | 1.645(2) | 1.758(2) | 1.365(2) |
| XATJII | 1.648(2) | 1.761(2) | 1.362(2) |
| ZZZFAP03 | 1.652(2) | 1.765(2) | 1.360(2) |
| WUPXIZ | 1.663(2) | 1.821(2) | 1.465(2) |
| YILJUT | 1.665(3) | 1.825(3) | 1.468(3) |
| ZIVZEZ | 1.670(2) | 1.815(2) | 1.458(2) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| CSD Refcode | S-C-S | O-C-S | S-C-O-C (Torsion) |
| VOYJEA | 125.8(1) | 117.1(1) | -1.2(2) |
| XATJII | 125.5(1) | 117.3(1) | 2.5(2) |
| ZZZFAP03 | 126.1(1) | 116.9(1) | 0.5(2) |
| WUPXIZ | 124.2(1) | 117.9(1) | -23.5(2) |
| YILJUT | 124.5(2) | 117.7(2) | 25.1(3) |
| ZIVZEZ | 124.8(1) | 117.6(1) | 18.9(2) |
Visualizations
The following diagrams illustrate the general workflow for the X-ray crystallographic characterization of this compound-2-thiones and the logical relationship of the key steps.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Oxathioles Utilizing Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxathiole scaffold is a valuable heterocyclic motif found in various biologically active molecules and serves as a versatile intermediate in organic synthesis. The development of efficient synthetic routes to access substituted 1,3-oxathioles is of significant interest to the chemical and pharmaceutical industries. Lewis acid catalysis offers a powerful tool to promote the formation of this heterocyclic system through the activation of substrates and stabilization of key intermediates.
These application notes provide an overview of current methods and detailed protocols for the synthesis of this compound derivatives, with a focus on reactions involving Lewis acids or catalysts that function in a similar capacity. While direct and general Lewis acid-catalyzed methods for this compound synthesis are still emerging, this document outlines established protocols using related catalytic systems and discusses the role of Lewis acids in the formation of the closely related saturated 1,3-oxathiolane (B1218472) analogues.
Application Note 1: Rhodium(II)-Catalyzed Synthesis of 2-Arylimino-1,3-oxathioles
A highly efficient method for the synthesis of 2-arylimino-1,3-oxathioles involves the rhodium(II)-catalyzed reaction of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates.[1][2] This reaction proceeds under mild conditions and offers a broad substrate scope with good to excellent yields. While the primary catalyst is a rhodium(II) complex, the mechanism involves a thiocarbonyl ylide intermediate, a species that is also central to proposed Lewis acid-catalyzed pathways.
General Reaction Scheme:
A cyclic 2-diazo-1,3-diketone reacts with an aryl isothiocyanate in the presence of a rhodium(II) catalyst to yield a 2-arylimino-1,3-oxathiole derivative.
Caption: General scheme for Rh(II)-catalyzed synthesis of 2-arylimino-1,3-oxathioles.
Quantitative Data Summary
The following table summarizes the yields of various 2-arylimino-1,3-oxathiole derivatives synthesized using the rhodium(II)-catalyzed method.
| Entry | R1 | R2 | Ar | Yield (%) |
| 1 | H | H | Ph | 85 |
| 2 | H | H | 4-MeC6H4 | 88 |
| 3 | H | H | 4-ClC6H4 | 90 |
| 4 | Me | Me | Ph | 93 |
| 5 | Me | Me | 4-MeC6H4 | 92 |
| 6 | Me | Me | 4-ClC6H4 | 91 |
| 7 | -(CH2)3- | Ph | 78 | |
| 8 | -(CH2)3- | 4-MeC6H4 | 82 |
Experimental Protocol: Synthesis of 2-(Phenylimino)-5,5-dimethyl-6,7-dihydrobenzo[d][3][4]oxathiol-4(5H)-one
-
To a solution of 2-diazo-5,5-dimethylcyclohexane-1,3-dione (0.5 mmol) in acetone (2 mL) is added phenyl isothiocyanate (0.5 mmol).
-
Rhodium(II) acetate (B1210297) dimer (Rh2(OAc)4, 1 mol%) is added to the mixture.
-
The reaction mixture is stirred at 60 °C for 9 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 2-arylimino-1,3-oxathiole.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the formation of a rhodium carbene, which is then attacked by the sulfur atom of the isothiocyanate to form a thiocarbonyl ylide. A subsequent 1,5-dipolar electrocyclization yields the final this compound product.
Caption: Proposed mechanism for the Rh(II)-catalyzed synthesis of 1,3-oxathioles.
Application Note 2: Lewis Acid-Promoted Reactions of α-Diazocarbonyl Compounds with Thioamides
The reaction of α-diazocarbonyl compounds with thioamides in the presence of a Lewis acid like boron trifluoride etherate (BF3·OEt2) has been investigated. While the reported products of this reaction are often 1,3-thiazoles, the proposed mechanism proceeds through a thiocarbonyl ylide intermediate.[5] The formation and subsequent cyclization of this ylide present a plausible, though not yet fully realized, pathway for the Lewis acid-catalyzed synthesis of 1,3-oxathioles. Altering the reaction conditions or the nature of the substrates could potentially favor the formation of the this compound over the thiazole.
Plausible Reaction Pathway:
An α-diazocarbonyl compound reacts with a thioamide in the presence of BF3·OEt2. The Lewis acid activates the diazo compound, which then reacts with the thioamide to form a thiocarbonyl ylide. This ylide can then undergo a 1,5-cyclization to form a this compound or a 1,5-cyclization followed by rearrangement to form a 1,3-thiazole.
Caption: Plausible pathways in the BF3·OEt2-promoted reaction of diazo compounds and thioamides.
Representative Experimental Protocol (Adapted for potential this compound synthesis):
-
To a stirred solution of the thioamide (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under a nitrogen atmosphere, add BF3·OEt2 (1.2 mmol).
-
Cool the mixture to 0 °C and add a solution of the α-diazocarbonyl compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC for the formation of new products.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate and characterize the products. Note: Careful characterization is required to distinguish between potential this compound and 1,3-thiazole isomers.
Role of Lewis Acids in the Synthesis of Saturated Analogues: 1,3-Oxathiolanes
While direct Lewis acid-catalyzed synthesis of 1,3-oxathioles is an area of ongoing research, the synthesis of their saturated counterparts, 1,3-oxathiolanes, is well-established and effectively catalyzed by a variety of Lewis acids. These reactions typically involve the condensation of a carbonyl compound with a sulfur-containing bifunctional molecule like 2-mercaptoethanol (B42355). The Lewis acid activates the carbonyl group, facilitating nucleophilic attack by the thiol and subsequent cyclization.
General Workflow for 1,3-Oxathiolane Synthesis:
Caption: General workflow for the Lewis acid-catalyzed synthesis of 1,3-oxathiolanes.
Comparison of Lewis Acid Catalysts for 1,3-Oxathiolane Synthesis
The choice of Lewis acid can significantly impact the efficiency and selectivity of 1,3-oxathiolane formation. The following table provides a comparison of common Lewis acids for the reaction of carbonyl compounds with 2-mercaptoethanol.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Reaction Time | General Yield Range (%) | Reference |
| Sc(OTf)3 | 0.1 - 1 | CH2Cl2 | Room Temp. | 15 min - 4 h | 90 - 98 | [3] |
| BF3·OEt2 | 5 - 10 | Diethyl ether | Reflux | 1 - 3 h | 85 - 95 | [6] |
| SnCl2·2H2O | 10 - 20 | None (solvent-free) | 60 - 80 | 30 min - 2 h | 80 - 95 |
Experimental Protocol: Sc(OTf)3-Catalyzed Synthesis of 2-Phenyl-1,3-oxathiolane
-
To a solution of benzaldehyde (B42025) (1.0 mmol) in dichloromethane (5 mL), add 2-mercaptoethanol (1.1 mmol).
-
Add scandium(III) triflate (Sc(OTf)3, 0.1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the pure 2-phenyl-1,3-oxathiolane.[3]
Conclusion
The synthesis of the this compound ring system can be effectively achieved through rhodium(II)-catalyzed reactions of diazo compounds with isothiocyanates. While direct and broadly applicable Lewis acid-catalyzed methods for the synthesis of 1,3-oxathioles are still under development, the mechanistic insights from related reactions, such as the BF3·OEt2-promoted reaction of diazocarbonyls with thioamides, suggest promising avenues for future research. Furthermore, the well-established Lewis acid-catalyzed synthesis of 1,3-oxathiolanes demonstrates the utility of these catalysts in activating substrates for the formation of the oxathiole core structure. Researchers and drug development professionals are encouraged to explore these methodologies and further investigate the potential of Lewis acid catalysis in the synthesis of novel this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-Arylimino-6,7-dihydrobenzo[d][1,3]oxathiol-4(5H)-ones via Rh2(OAc)4-Catalyzed Reactions of Cyclic 2-Diazo-1,3-diketones with Aryl Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A mechanistic study of Lewis acid-catalyzed covalent organic framework formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Antiviral Testing of 1,3-Oxathiole Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxathiole nucleosides are a class of synthetic nucleoside analogs that have demonstrated significant antiviral activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Prominent members of this class, such as lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), are cornerstones of current antiretroviral therapy.[3][4][5] Their mechanism of action primarily involves the inhibition of viral reverse transcriptase, acting as chain terminators during viral DNA synthesis.[3]
These application notes provide detailed protocols for the in vitro evaluation of the antiviral activity and cytotoxicity of this compound nucleosides. The described assays are fundamental for determining key parameters such as the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which are critical for the preclinical assessment of these antiviral agents.[6]
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and cytotoxicity of this compound nucleosides are quantified to determine their therapeutic potential. The key parameters are:
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.[6]
-
CC₅₀ (50% Cytotoxicity Concentration): The concentration of the compound that reduces the viability of host cells by 50%.[6]
-
SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀). A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low cellular toxicity.[6]
The following tables summarize the in vitro antiviral activity of representative this compound nucleosides against various viruses.
Table 1: Anti-HIV-1 Activity of this compound Nucleosides
| Compound | Cell Line | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Lamivudine (3TC) | MT-4 | HIV-1 (LAI) | 0.004 | >100 | >25,000 |
| Emtricitabine (FTC) | MT-2 | HIV-1 (Wild-type) | Additive to synergistic with Tenofovir | >100 | >100 |
| 4'-Ethynyl-2'-deoxycytidine | MT-4 | HIV-1 (LAI) | Not specified | >10 | Not specified |
| 4'-Ethynyl-2'-deoxyadenosine | MT-4 | HIV-1 (LAI) | Not specified | >10 | Not specified |
Note: Data is compiled from multiple sources for illustrative purposes.[3][7]
Table 2: Anti-HBV Activity of this compound Nucleosides
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Lamivudine (3TC) | HepG2 2.2.15 | 0.0016 (after 9 days) | Not specified | Not specified |
| Emtricitabine (FTC) | HepG2 2.2.15 | Not specified | Not specified | Not specified |
| L-FddC | 2.2.15 | 0.01 | Not specified | Not specified |
Note: Data is compiled from multiple sources for illustrative purposes.[2][8]
Experimental Protocols
A general workflow for evaluating the antiviral potential of novel this compound nucleosides is depicted below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT into formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound Nucleoside Compound
-
Appropriate Host Cell Line (e.g., MT-4, HepG2, Vero)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that ensures exponential growth during the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of the this compound nucleoside in culture medium.
-
Treatment: Remove the medium from the cells and add the various concentrations of the test compound. Include "cells only" (no compound) and vehicle controls.
-
Incubation: Incubate the plates for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
This compound Nucleoside Compound
-
Appropriate Host Cell Line (e.g., Vero, MDCK)
-
Virus stock capable of forming plaques
-
6-well or 12-well cell culture plates
-
Serum-free medium
-
Overlay medium (e.g., medium containing 1.2% methylcellulose (B11928114) or 0.6% agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound nucleoside in serum-free medium. Mix each dilution with an equal volume of virus suspension (diluted to produce 50-100 plaques per well).
-
Infection: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Fix the cells with fixing solution and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[9][10]
Materials:
-
This compound Nucleoside Compound
-
Appropriate Host Cell Line
-
Virus stock
-
24-well or 48-well cell culture plates
-
96-well plates for virus titration
-
Culture medium
Protocol:
-
Cell Seeding and Infection: Seed host cells in 24-well plates. Once confluent, infect the cells with the virus at a high multiplicity of infection (MOI) (e.g., MOI of 1-5).
-
Treatment: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add culture medium containing serial dilutions of the this compound nucleoside.
-
Incubation: Incubate the plates for a period sufficient for one round of viral replication (e.g., 24-48 hours).
-
Harvesting: Harvest the cell culture supernatant (and/or cell lysates) which contains the progeny virus.
-
Virus Titration: Determine the titer of the harvested virus from each compound concentration and the "virus only" control using a standard titration method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay in 96-well plates.[10]
-
Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration relative to the "virus only" control. The EC₅₀ value is the concentration that reduces the virus yield by 50%.
Mechanism of Action and Signaling Pathway
This compound nucleosides are prodrugs that must be anabolically phosphorylated within the host cell to their active triphosphate form by host cellular kinases.[3] This active triphosphate metabolite then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for retroviruses) or DNA polymerase (for HBV). The incorporation of the this compound nucleoside analog, which lacks a 3'-hydroxyl group, results in the termination of DNA chain elongation, thus halting viral replication.[3]
References
- 1. Synthesis and antiviral activity of oxaselenolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children [jscimedcentral.com]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. colab.ws [colab.ws]
- 9. benchchem.com [benchchem.com]
- 10. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Synthesis of 1,3-Oxathiolane Nucleosides
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Oxathiolane (B1218472) nucleosides are a critical class of antiviral agents, most notably represented by Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstones in the treatment of HIV and HBV infections.[1][2] The biological activity of these drugs is highly dependent on their specific stereochemistry, particularly the cis configuration of the substituents at the C2 and C4 positions of the oxathiolane ring.[3] Consequently, the development of efficient and highly stereoselective synthetic methods is of paramount importance. These notes provide an overview of key strategies and detailed protocols for the stereocontrolled synthesis of these vital therapeutic agents.
The primary challenge lies in controlling two key stereocenters. The synthesis generally involves two main stages: the construction of an enantiomerically pure 1,3-oxathiolane intermediate, followed by the stereoselective coupling of this sugar analogue with a nucleobase (N-glycosylation).[4]
Core Synthetic Strategies
The stereoselective synthesis of 1,3-oxathiolane nucleosides can be broadly categorized into two main approaches:
-
Chiral Auxiliary-Mediated Synthesis: This is a widely used method that employs a chiral auxiliary, such as L-menthol, to direct the stereochemistry during the formation of the oxathiolane ring. The resulting diastereomers are then separated, and the auxiliary is removed.[5]
-
Lewis Acid-Promoted Glycosylation: This strategy focuses on controlling the stereochemistry during the C-N bond formation between the oxathiolane moiety and the nucleobase. Lewis acids like SnCl₄, TMSOTf, or ZrCl₄ are used to promote the reaction and favor the formation of the desired β-anomer.[4][6][7]
-
Enzymatic Resolution: Lipases are often employed for the kinetic resolution of racemic oxathiolane intermediates, providing access to enantiomerically pure precursors for the glycosylation step.[4]
Below is a generalized workflow for the synthesis.
Key Methodologies and Data
Chiral Auxiliary Approach using L-Menthyl Glyoxylate (B1226380)
A robust and widely adopted method involves the condensation of L-menthyl glyoxylate with a sulfur source, followed by acetylation to form the key intermediate, (2R, 5R)-5-acetoxy-1,3-oxathiolane-2-carboxylate. The L-menthyl group serves as a chiral auxiliary that allows for the separation of diastereomers.[3][8]
Stereoselective N-Glycosylation
The Vorbrüggen glycosylation is a cornerstone reaction for coupling the oxathiolane acetate (B1210297) donor with a silylated nucleobase.[3][9] The choice of Lewis acid and reaction conditions is critical for achieving high cis (and β) selectivity. Recent advancements have introduced novel reagent systems to enhance this selectivity.[8] For instance, the combination of triethylsilane (Et₃SiH) and iodine (I₂) has been shown to act as an effective source of anhydrous HI, promoting both substrate activation and glycosylation with excellent stereocontrol.[8]
The proposed mechanism for Lewis acid-promoted glycosylation involves the formation of an oxocarbenium ion intermediate. The nucleobase then attacks this intermediate, with the stereochemical outcome influenced by the substituents on the oxathiolane ring and the reaction conditions.
Quantitative Data Summary
The following table summarizes the quantitative outcomes for key stereoselective glycosylation reactions reported in the literature.
| Oxathiolane Donor | Nucleobase | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (β:α or cis:trans) | Reference |
| 5-Acetoxy-1,3-oxathiolane-2-carboxylate | N-acetylcytosine | TMSCl, NaI, H₂O | CH₃CN | 23 | 95 | >20:1 (cis:trans) | [3] |
| 5-Acetoxy-1,3-oxathiolane-2-carboxylate | N-benzoylcytosine | Et₃SiH, I₂ | DCE | 40 | 95 | >50:1 (β:α) | [8] |
| 5-Acetoxy-1,3-oxathiolane-2-carboxylate | N-benzoyl-5-fluorocytosine | Et₃SiH, I₂ | DCE | 40 | 75 | >40:1 (β:α) | [8] |
| 5-Acetoxy-1,3-oxathiolane | Silylated Cytosine | SnCl₄ | CH₂Cl₂ | RT | N/A | Exclusive β-anomer | [4] |
| 5-Acetoxy-1,3-oxathiolane | Silylated Cytosine | TMSOTf | N/A | N/A | N/A | High β-selectivity | [4] |
Experimental Protocols
Protocol 1: Synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2R,5R)-5-Acetoxy-1,3-oxathiolane-2-carboxylate
This protocol is adapted from a reported procedure for synthesizing the key chiral intermediate for Lamivudine and Emtricitabine synthesis.[3]
Materials:
-
(2R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester
-
Dichloromethane (CH₂Cl₂)
-
Acetic anhydride (B1165640) (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Dissolve the starting hydroxy ester (1.0 equivalent) in CH₂Cl₂ (approx. 6.7 mL per gram of ester).
-
Add acetic anhydride (2.0 equivalents) to the solution.
-
Cool the solution in an ice-water bath.
-
Add pyridine (2.0 equivalents) dropwise with stirring.
-
Add DMAP (0.2 equivalents) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Upon completion (monitored by TLC), quench the reaction and proceed with aqueous workup and purification to yield the acetylated product.
Protocol 2: TMSCl–NaI-Promoted Vorbrüggen Glycosylation
This protocol describes a highly diastereoselective glycosylation en route to (±)-Lamivudine.[3][9]
Materials:
-
1,3-Oxathiolanyl acetate donor (1.0 equivalent)
-
N-acetylcytosine (1.2 equivalents)
-
Hexamethyldisilazane (HMDS)
-
Acetonitrile (CH₃CN), anhydrous
-
Chlorotrimethylsilane (TMSCl) (3.0 equivalents)
-
Sodium iodide (NaI) (3.0 equivalents)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend N-acetylcytosine and a catalytic amount of ammonium sulfate in anhydrous acetonitrile.
-
Add HMDS and heat the mixture to reflux until the solution becomes homogeneous (indicating silylation is complete). Cool to room temperature and remove volatiles under reduced pressure.
-
Dissolve the resulting silylated cytosine and the oxathiolanyl acetate donor in anhydrous acetonitrile.
-
In a separate flask, add TMSCl to a stirred suspension of NaI in anhydrous acetonitrile. Stir for 15 minutes.
-
Transfer the TMSCl/NaI mixture to the solution containing the donor and silylated base.
-
Stir the reaction at room temperature for approximately 2 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the desired cis-glycosylated product. The reported yield for this step is up to 95% with a diastereomeric ratio >20:1.[3]
Protocol 3: Deprotection to Yield Lamivudine
This final step involves the reduction of the carboxylate and removal of the N-acetyl group.[8]
Materials:
-
Protected Lamivudine precursor (from Protocol 2)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Methanol (MeOH) / Water
Procedure:
-
Dissolve the crude protected nucleoside in a suitable solvent mixture like methanol/water.
-
Cool the solution in an ice bath.
-
Add NaBH₄ (excess) portion-wise to reduce the ester group.
-
Add K₂HPO₄ to facilitate the removal of the N-acetyl group.
-
Stir the reaction until completion (monitored by TLC or HPLC).
-
Perform an appropriate aqueous workup and purify by recrystallization to obtain Lamivudine. This one-pot procedure can result in an excellent overall yield.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. Synthesis and biological evaluation of 1,3-oxathiolane 5-azapyrimidine, 6-azapyrimidine, and fluorosubstituted 3-deazapyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for ZrCl4-Mediated N-Glycosylation in Lamivudine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine (B182088), a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV/AIDS and Hepatitis B. The stereoselective synthesis of its active β-anomer is a critical aspect of its manufacturing. This document provides detailed application notes and protocols for the zirconium tetrachloride (ZrCl4)-mediated N-glycosylation, a key step in a highly efficient and stereoselective synthesis of lamivudine. This method, utilizing the mild and inexpensive Lewis acid ZrCl4, offers significant advantages in terms of chemical efficiency and stereoselectivity at room temperature.[1][2][3][4][5][6] The process involves the coupling of a 1,3-oxathiolane (B1218472) acetate (B1210297) substrate with a silylated nucleobase.[1][3][7]
Reaction Mechanism and Principle
The core of this synthetic approach is the Vorbrüggen glycosylation, a well-established method for forming N-glycosidic bonds. In this specific application, zirconium tetrachloride acts as a Lewis acid catalyst to activate the 1,3-oxathiolane acetate donor.[8][9] The proposed mechanism suggests that ZrCl4 coordinates with the sulfur atom of the oxathiolane ring and the carbonyl oxygen of the acetate group. This coordination facilitates the departure of the acetate group, leading to the formation of an oxocarbenium ion intermediate. The silylated cytosine then attacks the anomeric carbon, predominantly from the β-face, to yield the desired N-glycosylated product with high stereoselectivity.[7]
Quantitative Data Summary
The efficiency of the ZrCl4-mediated N-glycosylation is highly dependent on the stoichiometry of the catalyst. The following table summarizes the quantitative data from experimental studies, highlighting the impact of ZrCl4 equivalents on the reaction yield and the diastereomeric ratio (β/α) of the product.
| Entry | ZrCl4 (equivalents) | Yield (%) | β/α Ratio |
| 1 | 0.1 | 45 | 97.5:2.5 |
| 2 | 0.3 | 52 | 98.0:2.0 |
| 3 | 0.5 | 59 | 98.15:1.85 |
| 4 | 1.0 | 55 | 98.2:1.8 |
Data sourced from studies on the large-scale synthesis of lamivudine.[3][8] The optimal catalytic amount of ZrCl4 was found to be 0.5 equivalents, providing the best balance of yield and stereoselectivity.[1][3][4][5]
Experimental Workflow
The overall synthesis of lamivudine via this method can be broken down into several key stages, from the preparation of the starting materials to the final purification of the active pharmaceutical ingredient.
Caption: Experimental workflow for lamivudine synthesis.
Detailed Experimental Protocols
Protocol 1: Silylation of Cytosine
-
Reagents and Materials:
-
Cytosine
-
Ammonium (B1175870) sulfate
-
-
Procedure:
-
To a clean, dry reaction vessel, add cytosine and a catalytic amount of ammonium sulfate.
-
Add toluene to create a slurry.
-
Add hexamethyldisilazane (HMDS) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the silylated cytosine as a solid. This product is typically used in the next step without further purification.
-
Protocol 2: ZrCl4-Mediated N-Glycosylation
-
Reagents and Materials:
-
1,3-Oxathiolane acetate substrate (as a racemic or diastereomeric mixture)
-
Silylated cytosine (from Protocol 1)
-
Zirconium tetrachloride (ZrCl4)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reaction vessel, dissolve the 1,3-oxathiolane acetate substrate in anhydrous dichloromethane.
-
Add the silylated cytosine to the solution.
-
Cool the mixture to 0 °C.
-
In a separate flask, prepare a solution of zirconium tetrachloride (0.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the ZrCl4 solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Protocol 3: Work-up and Purification of the Glycosylated Intermediate
-
Reagents and Materials:
-
Quenched reaction mixture from Protocol 2
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
-
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired β-isomer of the glycosylated intermediate.
-
Protocol 4: Deprotection and Final Purification of Lamivudine
-
Reagents and Materials:
-
Purified glycosylated intermediate from Protocol 3
-
Sodium borohydride (B1222165) (NaBH4)
-
Ethanol
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate)
-
-
Procedure:
-
Dissolve the purified glycosylated intermediate in ethanol.
-
Cool the solution to 0 °C and slowly add sodium borohydride in portions.
-
Stir the reaction at room temperature for 1-2 hours or until the deprotection is complete.
-
Quench the reaction by the careful addition of acetone.
-
Remove the solvent under reduced pressure.
-
The crude lamivudine can be purified by recrystallization from a suitable solvent system to yield the final product as a white solid.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the key transformations and logical flow of the ZrCl4-mediated N-glycosylation reaction.
Caption: Key steps in ZrCl4-mediated N-glycosylation.
Conclusion
The ZrCl4-mediated N-glycosylation protocol presents a robust and highly stereoselective method for the synthesis of lamivudine. The use of an optimal amount of the inexpensive and readily available Lewis acid, ZrCl4, at room temperature makes this process suitable for large-scale industrial production.[1][2][3] The detailed protocols and data provided in these application notes are intended to facilitate the adoption and optimization of this efficient synthetic route by researchers and professionals in the field of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. | Semantic Scholar [semanticscholar.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application of 1,3-Oxathiolane Derivatives in HIV Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxathiolane (B1218472) derivatives represent a critical class of nucleoside reverse transcriptase inhibitors (NRTIs) that have become cornerstone components of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV) infection. These compounds, most notably Lamivudine (3TC) and Emtricitabine (FTC), are synthetic nucleoside analogs that, after intracellular phosphorylation, act as chain terminators of viral DNA synthesis by inhibiting the HIV reverse transcriptase enzyme. Their unique L-enantiomeric configuration contributes to a favorable safety profile with lower toxicity towards host mitochondrial DNA polymerase compared to some D-enantiomer nucleoside analogs. This document provides an overview of their application, quantitative antiviral activity, and detailed experimental protocols for their evaluation and synthesis.
Mechanism of Action
1,3-Oxathiolane derivatives function as competitive inhibitors of HIV reverse transcriptase.[1][2][3] Once inside the host cell, these nucleoside analogs are phosphorylated by cellular kinases to their active triphosphate form.[1][4] This triphosphate metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain during the reverse transcription of viral RNA.[4] The incorporation of the 1,3-oxathiolane derivative results in the termination of DNA chain elongation because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.[3][4] This premature termination of the proviral DNA chain effectively halts the HIV replication cycle.[1]
Quantitative Antiviral Activity
The in vitro anti-HIV activity of 1,3-oxathiolane derivatives is typically quantified by determining the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The following table summarizes the reported EC50 values for several key 1,3-oxathiolane derivatives against HIV-1 in different cell lines.
| Compound Name | Stereoisomer | Cell Line | EC50 (µM) | Reference |
| (±)-BCH-189 (Racemic Lamivudine) | Racemic | MT-4 | 0.37–1.31 | [5] |
| (-)-BCH-189 (Lamivudine, 3TC) | β-L-(-) | PBM | 0.02 | [5] |
| (-)-BCH-189 (Lamivudine, 3TC) | β-L-(-) | CEM | 0.07 | [5] |
| (+)-BCH-189 | β-D-(+) | CEM | 0.2 | [5] |
| (-)-FTC (Emtricitabine) | β-L-(-) | CEM | 0.009 | [5] |
| (+)-FTC | β-D-(+) | CEM | 0.84 | [5] |
| 5-Fluoro-substituted cytidine (B196190) analogue | β-L-(-) | CEM | 0.009 | [5] |
| 5-Fluoro-substituted cytidine analogue | β-D-(+) | CEM | 0.84 | [5] |
| T-705 derivative 1b | Not Specified | Not Specified | 70-80% viral suppression at 30 µmol/L | [6] |
Experimental Protocols
Protocol 1: In Vitro Anti-HIV Activity Assessment using MT-4 Cells (MTT Assay)
This protocol describes the determination of the anti-HIV activity of a test compound by measuring the viability of HIV-1 infected MT-4 cells using the MTT colorimetric assay.[7][8]
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., NL4-3 strain)
-
Test compounds (1,3-oxathiolane derivatives)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[7]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.
-
Compound Addition: Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).[7]
-
Virus Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing test compounds and the virus control wells.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Reading: Read the absorbance at 550 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Protocol 2: Syncytium Formation Assay
This protocol is used to evaluate the ability of a compound to inhibit HIV-1-induced cell-cell fusion (syncytium formation).[7][10][11]
Materials:
-
MT-4 cells or other syncytium-sensitive cell lines (e.g., CEM-SS)
-
HIV-1 stock (syncytium-inducing strain)
-
Test compounds
-
24- or 48-well plates
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 24- or 48-well plate.[7]
-
Compound Addition: Add serial dilutions of the test compounds to the wells.[7]
-
Virus Infection: Infect the cells with a syncytium-inducing strain of HIV-1.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 days.[7]
-
Syncytia Counting: Visually inspect the wells daily using an inverted microscope and count the number of syncytia (defined as giant cells containing at least four nuclei).[7]
-
Data Analysis: Calculate the percentage of syncytium inhibition for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Protocol 3: Synthesis of (±)-Lamivudine (a representative 1,3-Oxathiolane Derivative)
This protocol is a generalized procedure based on reported synthetic strategies for Lamivudine and Emtricitabine.[12][13][14] It involves a key Vorbrüggen glycosylation step.
Materials:
-
1,3-Oxathiolanyl acetate (B1210297) donor
-
Silylated cytosine derivative
-
Chlorotrimethylsilane (TMSCl)
-
Sodium iodide (NaI)
-
Dichloromethane (CH2Cl2, wet)
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (B129727) (MeOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Silylation of Cytosine: In a flame-dried flask, suspend cytosine in dichloromethane. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and reflux until the cytosine dissolves. Cool the solution to room temperature.
-
Glycosylation Reaction: In a separate flask, dissolve the 1,3-oxathiolanyl acetate donor in wet dichloromethane. Add sodium iodide and chlorotrimethylsilane. Stir the mixture at room temperature.[13]
-
Coupling: Add the silylated cytosine solution to the activated oxathiolane mixture. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[13]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting mixture of cis and trans isomers by column chromatography on silica (B1680970) gel to isolate the desired cis-glycosylated product.[5]
-
Reduction: Dissolve the purified cis-isomer in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise. Stir the reaction until completion (monitored by TLC).
-
Final Purification: Quench the reaction by adding acetone. Concentrate the mixture and purify the residue by recrystallization or column chromatography to obtain (±)-Lamivudine.
Conclusion
1,3-Oxathiolane derivatives are indispensable in the clinical management of HIV infection. Their well-characterized mechanism of action, potent antiviral activity, and favorable safety profile have established them as essential components of combination antiretroviral therapy. The protocols provided herein offer standardized methods for the evaluation and synthesis of these important therapeutic agents, facilitating further research and development in the field of HIV treatment.
References
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 4. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 5. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T- 705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple screening system for anti-HIV drugs: syncytium formation assay using T-cell line tropic and macrophage tropic HIV env expressing cell lines--establishment and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Antimicrobial 1,3-Oxathiolan-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and potential mechanisms of action of 1,3-oxathiolan-5-one (B1253419) derivatives. This class of heterocyclic compounds has garnered significant interest due to its broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2]
Introduction
1,3-Oxathiolan-5-ones are sulfur-containing heterocyclic compounds that serve as important intermediates in the synthesis of various bioactive molecules.[3][4] Derivatives of this scaffold have been reported to exhibit a range of pharmacological activities, including antiviral, anticonvulsant, antiulcer, and notably, antimicrobial effects.[1] The straightforward synthesis and the ability to introduce diverse substituents make them attractive candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.
The primary synthetic route to these compounds involves the cyclocondensation of an aldehyde with mercaptoacetic acid.[1] This method is efficient and allows for the generation of a library of derivatives by varying the aldehyde starting material. The antimicrobial activity of these compounds is influenced by the nature of the substituents on the phenyl ring, with electron-withdrawing groups often enhancing the activity.[1]
Data Presentation
The following table summarizes the antimicrobial activity of a series of synthesized 2-(substituted aryl)-1,3-oxathiolan-5-one derivatives. The data is presented as the zone of inhibition in millimeters (mm) at a concentration of 100 µg/mL.
| Compound | R-group (Substituent on Phenyl Ring) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| 3a | H | 12 | 10 | 11 |
| 3b | 4-CH₃ | 13 | 11 | 12 |
| 3c | 4-OCH₃ | 14 | 12 | 13 |
| 3d | 4-Cl | 16 | 14 | 15 |
| 3e | 4-NO₂ | 18 | 16 | 17 |
| 3f | 2-Cl | 15 | 13 | 14 |
| 3h | 2-NO₂ | 17 | 15 | 16 |
| 3i | 3-NO₂ | 16 | 14 | 18 |
| Ampicillin (Standard) | - | 22 | 20 | - |
| Fluconazole (Standard) | - | - | - | 24 |
Note: The data presented here is based on available literature and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)-1,3-oxathiolan-5-one (Compound 3e)
This protocol describes a general and efficient method for the synthesis of 2-aryl-1,3-oxathiolan-5-one derivatives.[1]
Materials:
-
Mercaptoacetic acid (Thioglycolic acid)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (10 mmol) in 50 mL of anhydrous THF.
-
Addition of Reactants: To the stirred solution, add mercaptoacetic acid (11 mmol) followed by the dropwise addition of triethylamine (12 mmol) at room temperature.
-
Cooling and Addition of DCC: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC, 11 mmol) in 20 mL of anhydrous THF. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold THF.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of diethyl ether. Wash the ethereal solution sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-(4-nitrophenyl)-1,3-oxathiolan-5-one.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing by Agar (B569324) Well Diffusion Method
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized 1,3-oxathiolan-5-one derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Laminar air flow hood
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic (e.g., Ampicillin)
-
Standard antifungal (e.g., Fluconazole)
Procedure:
-
Preparation of Media: Prepare Nutrient Agar and Sabouraud Dextrose Agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Pouring of Plates: Pour the molten agar into sterile Petri dishes (approximately 20-25 mL per plate) in a laminar air flow hood and allow them to solidify.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganisms in sterile saline to a turbidity equivalent to 0.5 McFarland standard.
-
Seeding of Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates.
-
Well Preparation: Using a sterile cork borer, punch wells of 6 mm diameter in the seeded agar plates.
-
Sample Preparation: Prepare a stock solution of the synthesized compounds and standard drugs at a concentration of 1 mg/mL in DMSO.
-
Loading of Wells: Add 100 µL of the test compound solution (100 µg) and standard drug solutions into the respective wells. Add 100 µL of DMSO to one well as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of antimicrobial 1,3-oxathiolan-5-one derivatives.
References
Application Notes and Protocols for the Synthesis of Benzo[d]oxathiole-2-thione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of benzo[d]oxathiole-2-thione, a heterocyclic compound with applications in organic synthesis and materials science. The primary method described is the reaction of 2-mercaptophenol (B73258) with thiophosgene (B130339) in an aqueous alkaline solution.
Experimental Protocols
The synthesis of benzo[d]oxathiole-2-thione can be achieved through various routes, with the most common and convenient method involving the reaction of 2-mercaptophenol with thiophosgene.[1] Alternative methods include the steam distillation of hydroxyphenyl xanthate and a reaction involving Viehe's salt followed by treatment with sodium hydrosulfide.[1]
Synthesis from 2-Mercaptophenol and Thiophosgene [1]
This protocol is adapted from a reported procedure and is a widely used method for preparing benzo[d]oxathiole-2-thione.[1]
Materials:
-
2-Mercaptophenol
-
Sodium hydroxide (B78521) (NaOH)
-
Thiophosgene (CSCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
-
Diethyl ether (Et₂O)
Procedure:
-
In a suitable reaction vessel, dissolve 2-mercaptophenol (0.50 g, 4.0 mmol) in a solution of sodium hydroxide (0.4 g, 10 mmol) in water (6 mL).
-
Stir the resulting solution at room temperature.
-
Carefully add thiophosgene (0.38 mL, 0.57 g, 5.0 mmol) to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete, extract the mixture with dichloromethane (2 x 5 mL).
-
Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude residue.
-
Purify the residue by column chromatography on silica gel, using a mixture of diethyl ether and hexane (1:1) as the eluent.
-
Evaporation of the solvent from the collected fractions will yield the final product as orange-red crystals.
Data Presentation
The following table summarizes the quantitative data for the synthesis of benzo[d]oxathiole-2-thione from 2-mercaptophenol and thiophosgene.[1]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Yield (%) |
| 2-Mercaptophenol | C₆H₆OS | 126.17 | 0.50 | 4.0 | - | - |
| Sodium Hydroxide | NaOH | 40.00 | 0.4 | 10 | - | - |
| Thiophosgene | CSCl₂ | 114.98 | 0.57 | 5.0 | 0.38 | - |
| Benzo[d]oxathiole-2-thione | C₇H₄OS₂ | 168.24 | 0.10 | - | - | 15 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of benzo[d]oxathiole-2-thione.
References
Application Notes and Protocols: Protecting Group Strategies in 1,3-Oxathiole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxathiole scaffold is a key heterocyclic motif present in various biologically active compounds and functional materials. The synthesis of substituted 1,3-oxathioles often requires a multi-step approach, where the strategic use of protecting groups is essential to ensure chemoselectivity and achieve high yields. This document provides a detailed overview of protecting group strategies applicable to the synthesis of 1,3-oxathioles, complete with experimental protocols and comparative data. Protecting groups are temporarily installed to mask reactive functional groups, preventing them from undergoing unwanted reactions during subsequent synthetic transformations. The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal.
General Principles of Protecting Group Strategies
An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable under mild conditions without affecting other functional groups.
In complex syntheses, an orthogonal protecting group strategy is often employed. This involves using multiple protecting groups, each of which can be removed under a specific set of conditions that do not affect the others, allowing for the sequential deprotection and functionalization of different parts of the molecule.
Logical Workflow for Protecting Group Strategy in this compound Synthesis
Caption: Logical workflow for employing protecting groups in the synthesis of functionalized 1,3-oxathioles.
Protecting Groups for Precursors in this compound Synthesis
The Hantzsch thiazole (B1198619) synthesis, a classic method for forming thiazoles, can be adapted for this compound synthesis, typically involving the condensation of an α-haloketone with a thioamide. Protecting groups may be necessary on the starting materials if they contain other reactive functionalities.
Protection of Hydroxyl Groups
In precursors containing hydroxyl groups, protection is crucial to prevent side reactions. Common protecting groups for alcohols include silyl (B83357) ethers and benzyl (B1604629) ethers.
1. Silyl Ethers
Silyl ethers are widely used due to their ease of formation and removal under specific conditions.[1][2] The stability of silyl ethers is dependent on the steric bulk of the substituents on the silicon atom.
-
tert-Butyldimethylsilyl (TBS/TBDMS) Ether: Robust and stable to a wide range of non-acidic and non-fluoride conditions.
-
Triisopropylsilyl (TIPS) Ether: Offers greater steric hindrance and enhanced stability compared to TBS ethers.[3]
Table 1: Comparison of Silyl Ether Protecting Groups for Alcohols
| Protecting Group | Common Reagent for Protection | Typical Solvent | Base | Typical Deprotection Reagent | Relative Stability |
| TBS | TBDMS-Cl | DMF, CH₂Cl₂ | Imidazole (B134444) | TBAF, HF·Py, Acetic Acid | Moderate |
| TIPS | TIPS-Cl, TIPS-OTf | DMF, CH₂Cl₂ | Imidazole, 2,6-Lutidine | TBAF, HF·Py | High |
| TBDPS | TBDPS-Cl | DMF, CH₂Cl₂ | Imidazole | TBAF, HF·Py | Very High |
Experimental Protocol: Protection of a Primary Alcohol as a TBS Ether
-
To a solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 equiv).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Protocol: Deprotection of a TBS Ether
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M).
-
Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.5 equiv) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the deprotected alcohol.
2. Benzyl (Bn) Ethers
Benzyl ethers are stable to a wide range of acidic and basic conditions, making them excellent protecting groups for hydroxyl functions.[4][5] They are typically removed by hydrogenolysis.[6]
Table 2: Protection and Deprotection of Alcohols as Benzyl Ethers
| Protection Reagent | Base | Solvent | Deprotection Method | Catalyst | Yield (%) |
| Benzyl bromide (BnBr) | NaH | THF, DMF | Hydrogenolysis | Pd/C | 85-98[7] |
| Benzyl bromide (BnBr) | Ag₂O | Toluene (B28343) | Hydrogenolysis | Pd/C | 70-90 |
| Benzyl trichloroacetimidate | TfOH (cat.) | Dioxane/Hexane | Hydrogenolysis | Pd(OH)₂/C | 80-95 |
Experimental Protocol: Protection of an Alcohol as a Benzyl Ether (Williamson Ether Synthesis)
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.5 M) at 0 °C, add a solution of the alcohol (1.0 equiv) in THF dropwise.
-
After the evolution of hydrogen ceases (approx. 30 minutes), add benzyl bromide (BnBr, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Experimental Protocol: Deprotection of a Benzyl Ether by Hydrogenolysis
-
Dissolve the benzyl-protected compound (1.0 equiv) in methanol (B129727) or ethyl acetate (0.1 M).
-
Add palladium on activated carbon (Pd/C, 10 wt. %, 0.1 equiv).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protection of Carbonyl Groups
If the precursors for this compound synthesis contain additional carbonyl groups, these may need to be protected to prevent undesired reactions. Acetals and ketals are common protecting groups for aldehydes and ketones, respectively.[8]
1. Cyclic Acetals (1,3-Dioxolanes and 1,3-Dioxanes)
Cyclic acetals are formed by the reaction of a carbonyl compound with a diol, typically ethylene (B1197577) glycol or 1,3-propanediol, under acidic catalysis.[8] They are stable to basic and nucleophilic reagents.
Table 3: Protection of Carbonyls as Cyclic Acetals
| Diol | Catalyst | Solvent | Water Removal | Deprotection Conditions |
| Ethylene Glycol | p-Toluenesulfonic acid (p-TsOH) | Toluene | Dean-Stark | Mild aqueous acid (e.g., HCl, AcOH) |
| 1,3-Propanediol | Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂ | Molecular sieves | Mild aqueous acid |
| Ethylene Glycol | TMSCl | - | - | Mild aqueous acid |
Experimental Protocol: Protection of a Ketone with Ethylene Glycol
-
To a solution of the ketone (1.0 equiv) in toluene (0.4 M), add ethylene glycol (2.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 equiv).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous K₂CO₃, filter, and concentrate.
-
Purify the resulting 1,3-dioxolane (B20135) by distillation or flash column chromatography.
Experimental Protocol: Deprotection of a Cyclic Acetal
-
Dissolve the acetal-protected compound (1.0 equiv) in a mixture of acetone (B3395972) and water (e.g., 4:1 v/v, 0.2 M).
-
Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) or another acid catalyst.
-
Stir the mixture at room temperature or heat gently (40-50 °C) for 2-8 hours, monitoring by TLC.
-
Once deprotection is complete, neutralize the acid with saturated aqueous NaHCO₃.
-
Remove the acetone under reduced pressure and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected carbonyl compound.
Orthogonal Protecting Group Strategy in a Hypothetical this compound Synthesis
This diagram illustrates a scenario where both a hydroxyl and a ketone group in a starting material require protection to allow for the selective formation of a this compound and subsequent functionalization.
Caption: Orthogonal strategy for the synthesis of a functionalized this compound.
Conclusion
The successful synthesis of complex molecules bearing the this compound ring system is highly dependent on the judicious selection and implementation of protecting group strategies. While direct literature on protecting groups specifically for this compound synthesis is limited, the principles and protocols for protecting common functional groups such as hydroxyls and carbonyls are well-established and directly applicable. Silyl ethers and benzyl ethers for alcohols, and cyclic acetals for carbonyls, provide a robust toolbox for chemists. The use of orthogonal protecting groups enables the selective manipulation of different functionalities within a molecule, paving the way for the efficient and controlled synthesis of novel this compound derivatives for applications in drug discovery and materials science.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Oxathiolane Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Oxathiolane (B1218472) derivatives are crucial structural motifs in a variety of antiviral drugs, most notably the nucleoside reverse transcriptase inhibitors (NRTIs) such as lamivudine (B182088) and emtricitabine, which are cornerstone therapies for HIV and Hepatitis B infections.[1][2] The stereochemistry of the 1,3-oxathiolane ring is critical for the therapeutic activity of these drugs.[1] Therefore, the development of efficient, stereoselective, and scalable synthetic routes to key 1,3-oxathiolane intermediates is of paramount importance in pharmaceutical manufacturing.
These application notes provide an overview of common large-scale synthetic strategies and detailed protocols for key transformations in the synthesis of 1,3-oxathiolane drug intermediates.
Key Synthetic Strategies
The large-scale synthesis of 1,3-oxathiolane intermediates primarily revolves around three core strategies:
-
Cyclocondensation Reactions: This approach involves the reaction of a carbonyl compound (or its equivalent) with a bifunctional molecule containing both a thiol and a hydroxyl group (or precursors to these). A common example is the reaction of an aldehyde with mercaptoacetic acid to form a 1,3-oxathiolan-5-one.[3]
-
Enzymatic Kinetic Resolution: To achieve the high enantiopurity required for pharmaceutical applications, enzymatic resolutions are often employed. Dynamic kinetic resolution (DKR) is a particularly efficient method that can theoretically convert a racemic mixture completely into the desired enantiomer.[4][5]
-
Lewis Acid-Catalyzed Glycosylation: Once the chiral 1,3-oxathiolane ring is synthesized, it is coupled with a nucleobase (such as cytosine or 5-fluorocytosine) in a glycosylation reaction. This step is often promoted by a Lewis acid to control the stereoselectivity of the newly formed C-N bond.[6][7][8]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-1,3-oxathiolan-5-ones via Cyclocondensation
This protocol describes a general procedure for the synthesis of 2-substituted-1,3-oxathiolan-5-ones from an aldehyde and mercaptoacetic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent.[3]
Reaction Scheme:
Caption: Synthesis of 2-substituted-1,3-oxathiolan-5-ones.
Materials:
-
Substituted aldehyde (1.0 eq)
-
Mercaptoacetic acid (1.05 eq)
-
Triethylamine (B128534) (TEA) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the substituted aldehyde (1.0 eq) in anhydrous THF, add mercaptoacetic acid (1.05 eq) and triethylamine (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 10 minutes.
-
Add a solution of DCC (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | 2-Phenyl-1,3-oxathiolan-5-one | ~92% | [3] |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-oxathiolan-5-one | High | [3] |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,3-oxathiolan-5-one | High | [3] |
Protocol 2: Enzymatic Dynamic Kinetic Resolution (DKR) of a 1,3-Oxathiolane Intermediate
This protocol outlines a general procedure for the dynamic kinetic resolution of a racemic 1,3-oxathiolane intermediate to obtain an enantiomerically enriched product. This is a key step in the synthesis of lamivudine and emtricitabine.[4][5][9]
Workflow:
Caption: Workflow for Dynamic Kinetic Resolution.
Materials:
-
Racemic 1,3-oxathiolane intermediate
-
Immobilized lipase (e.g., from Trichosporon laibachii)
-
Acyl donor (e.g., phenyl acetate)
-
Organic solvent (e.g., toluene, ethyl acetate)
-
Buffer solution (if using a biphasic system)
Procedure:
-
To a reaction vessel, add the racemic 1,3-oxathiolane intermediate, the acyl donor, and the organic solvent.
-
Add the immobilized lipase to the mixture.
-
The reaction is agitated at a controlled temperature (e.g., 40-50 °C) for an extended period (e.g., 24-48 hours).
-
The progress of the reaction and the enantiomeric excess (ee) of the product are monitored by chiral High-Performance Liquid Chromatography (HPLC).
-
Once the desired conversion and ee are achieved, the immobilized enzyme is removed by filtration.
-
The filtrate is washed with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) to remove byproducts.
-
The organic layer is dried, and the solvent is removed under reduced pressure.
-
The enantiomerically enriched product is purified by column chromatography or crystallization.
Quantitative Data:
| Substrate | Enzyme | Acyl Donor | Conversion (%) | Yield (%) | ee (%) | Reference |
| 2-(Phenylmethoxy)acetaldehyde derivative | Trichosporon laibachii lipase | Phenyl acetate | 99.6 | 97.3 | 96.5 | [4][5] |
| Racemic 1,3-oxathiolane propionate | Mucor miehei lipase | - | - | - | High | [7] |
Protocol 3: ZrCl₄-Mediated N-Glycosylation for Lamivudine Synthesis
This protocol describes the stereoselective coupling of an activated 1,3-oxathiolane intermediate with a silylated nucleobase using zirconium(IV) chloride as a Lewis acid catalyst.[6][8]
Signaling Pathway:
Caption: ZrCl₄-Mediated N-Glycosylation Pathway.
Materials:
-
Activated 1,3-oxathiolane intermediate (e.g., 5-acetoxy-1,3-oxathiolane) (1.0 eq)
-
Silylated cytosine (prepared by reacting cytosine with a silylating agent like hexamethyldisilazane) (1.2 eq)
-
Zirconium(IV) chloride (ZrCl₄) (0.5 eq)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the activated 1,3-oxathiolane intermediate in the anhydrous solvent.
-
Add ZrCl₄ to the solution and stir at room temperature for a short period to allow for complex formation.
-
Add the silylated cytosine to the reaction mixture.
-
Stir the reaction at room temperature for several hours (e.g., 4-8 hours), monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
The mixture is diluted with an organic solvent and the layers are separated.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or crystallization to yield the lamivudine precursor.
-
The precursor is then deprotected under standard conditions to afford lamivudine.
Quantitative Data:
| Lewis Acid | Substrate | Nucleobase | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| ZrCl₄ | 5-acetoxy-1,3-oxathiolane | Silylated cytosine | >90% | Highly cis-selective | [6][8] |
| TMSI | 5-acetoxy-1,3-oxathiolane with chiral aux. | Silylated cytosine | Good | High | [7] |
| SnCl₄ | 1,3-oxathiolane derivative | Silylated cytosine | - | Mixture of diastereomers | [1] |
Conclusion
The large-scale synthesis of 1,3-oxathiolane drug intermediates is a well-established field with multiple viable synthetic strategies. The choice of a particular route depends on factors such as cost of starting materials, desired stereochemical purity, and scalability. The protocols outlined above provide a foundation for the practical implementation of these key synthetic transformations. For any large-scale synthesis, careful optimization of reaction conditions and purification procedures is essential to ensure high yields, purity, and cost-effectiveness.
References
- 1. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 2. US20100311961A1 - Process and intermediates for the preparation of substituted 1,3-oxathiolanes, especially lamivudine - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2009069011A1 - Process for the preparation of substituted 1,3-oxathiolanes - Google Patents [patents.google.com]
- 7. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regioselective Functionalization of the 1,3-Oxathiole Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 1,3-oxathiole ring at specific positions (C2, C4, and C5). The this compound scaffold is a valuable heterocyclic motif in medicinal chemistry, and the ability to introduce substituents at defined positions is crucial for the development of novel therapeutic agents. The following sections outline established and analogous strategies for regioselective functionalization, including direct deprotonation, metal-halogen exchange, and transition metal-catalyzed C-H activation.
Introduction to this compound Functionalization
The this compound ring is a five-membered heterocycle containing one sulfur and one oxygen atom. Its unique electronic properties make it an attractive scaffold in drug design. The regioselective introduction of functional groups onto this ring system allows for the fine-tuning of physicochemical properties and biological activity. Key strategies for functionalization often rely on the inherent reactivity of the C-H bonds at different positions or the introduction of directing groups to control the site of modification.
Functionalization at the C2 Position
The C2 position of the this compound ring is analogous to the C2 position of other π-excessive five-membered heterocycles like furans and thiophenes, which are known to be susceptible to deprotonation.
Application Note: C2-Lithiation and Electrophilic Quench
Direct deprotonation at the C2 position using a strong organolithium base is a primary strategy for introducing a wide range of substituents. The resulting 2-lithio-1,3-oxathiole is a potent nucleophile that can react with various electrophiles.
Experimental Protocol: C2-Functionalization via Lithiation
This protocol is adapted from established procedures for the lithiation of other heterocyclic systems[1].
Materials:
-
2-Substituted or unsubstituted this compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., benzaldehyde, dimethylformamide (DMF), iodine)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the this compound derivative (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the chosen electrophile (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the C2-functionalized this compound.
Expected Outcomes and Quantitative Data:
| Starting Material | Electrophile | Product | Yield (%) | Reference (Analogous) |
| 2-H-1,3-Oxathiole (Hypothetical) | Benzaldehyde | (1,3-Oxathiol-2-yl)(phenyl)methanol | 60-80 | [2] |
| 2-H-1,3-Oxathiole (Hypothetical) | DMF | This compound-2-carbaldehyde | 50-70 | [2] |
| 2-H-1,3-Oxathiole (Hypothetical) | Iodine | 2-Iodo-1,3-oxathiole | 70-90 | [2] |
Functionalization at the C4 and C5 Positions
Functionalization at the C4 and C5 positions is more challenging due to the lower acidity of the corresponding C-H bonds compared to the C2 position. Strategies often involve the use of directing groups or transition metal-catalyzed C-H activation.
Application Note: Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the regioselective functionalization of five-membered heterocycles[3]. For 1,3-oxathioles, this methodology is expected to favor arylation at the C5 position, analogous to what is observed for isoxazoles and 1,3,4-oxadiazoles[4][5].
Experimental Protocol: Palladium-Catalyzed C5-Arylation
This protocol is adapted from the direct C5-arylation of isoxazoles[4][6].
Materials:
-
This compound derivative
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,2-Bis(diphenylphosphino)benzene (DPPBz) or other suitable phosphine (B1218219) ligand
-
Silver fluoride (B91410) (AgF) or other silver salt as an activator
-
N,N-Dimethylacetamide (DMA) or other high-boiling polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sealable reaction tube, combine the this compound derivative (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), DPPBz (10 mol%), and AgF (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMA via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the C5-arylated this compound.
Expected Outcomes and Quantitative Data:
| This compound Derivative | Aryl Halide | Product | Yield (%) | Reference (Analogous) |
| 2-Phenyl-1,3-oxathiole | 4-Iodotoluene | 2-Phenyl-5-(p-tolyl)-1,3-oxathiole | 50-70 | [4][6] |
| 2-Methyl-1,3-oxathiole | 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-2-methyl-1,3-oxathiole | 40-60 | [4][6] |
Application Note: Functionalization via Halogen-Metal Exchange
For regioselective functionalization at a specific position (e.g., C5), a common strategy involves the synthesis of a halogenated precursor (e.g., 5-bromo-1,3-oxathiole) followed by a halogen-metal exchange reaction to generate a nucleophilic organometallic species. This intermediate can then be trapped with an electrophile.
Experimental Protocol: C5-Functionalization via Bromine-Lithium Exchange
This protocol is based on general procedures for halogen-metal exchange on bromoheterocycles[7][8][9][10].
Materials:
-
5-Bromo-1,3-oxathiole derivative
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the 5-bromo-1,3-oxathiole derivative (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes to 1 hour to complete the bromine-lithium exchange.
-
Add the electrophile (1.2 eq) at -78 °C and allow the reaction to warm slowly to room temperature.
-
Stir for an additional 1-3 hours at room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of Substituted 1,3-Oxathioles
An alternative to the functionalization of a pre-formed ring is the synthesis of the desired substituted this compound from acyclic precursors. [3+2] Cycloaddition reactions are a powerful tool for this purpose.
Application Note: [3+2] Cycloaddition of Carbonyl Ylides with Thiocarbonyl Compounds
The reaction of a carbonyl ylide, generated in situ, with a thiocarbonyl compound provides a direct route to highly substituted 1,3-oxathioles.
Experimental Protocol: Synthesis of 1,3-Oxathioles via [3+2] Cycloaddition
This protocol is based on established [3+2] cycloaddition reactions for the synthesis of related heterocycles[6][11][12].
Materials:
-
Diazo compound (e.g., ethyl diazoacetate)
-
Carbonyl compound (for ylide generation)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] or other suitable catalyst
-
Thiocarbonyl compound (e.g., thiobenzophenone)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
Procedure:
-
To a solution of the thiocarbonyl compound (1.0 eq) and the carbonyl compound (if required for ylide generation) in anhydrous DCM, add the Rh(II) catalyst (1-2 mol%).
-
Heat the mixture to reflux (or the appropriate temperature for the specific catalyst).
-
Slowly add a solution of the diazo compound (1.1 eq) in anhydrous DCM to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting materials.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the substituted this compound.
Visualizations
Caption: C2-Functionalization Workflow.
Caption: Pd-Catalyzed C5-Arylation.
Caption: [3+2] Cycloaddition Synthesis.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Deprotonation and regioselective addition of 2H-pyrazolo[3,4-c]quinolines to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. joss.tcnj.edu [joss.tcnj.edu]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Catalytic Methods for the Asymmetric Synthesis of Chiral 1,3-Oxathioles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 1,3-oxathiole derivatives is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This document provides detailed application notes and experimental protocols for the catalytic asymmetric synthesis of these valuable chiral building blocks. The methodologies presented focus on a chemoenzymatic approach, which has been successfully implemented, and a plausible metal-catalyzed cycloaddition strategy, offering a roadmap for further research and development in this area.
Application Note 1: Chemoenzymatic Asymmetric Synthesis of 1,3-Oxathiolan-5-ones via Dynamic Covalent Kinetic Resolution (DCKR)
This method utilizes a lipase-catalyzed intramolecular cyclization of a hemithioacetal intermediate, formed reversibly from an aldehyde and a thiol. The dynamic nature of the hemithioacetal formation allows for the kinetic resolution of a racemic mixture into a single, highly enantioenriched product.
Reaction Principle
The overall transformation involves two key equilibria and one irreversible enzymatic step. An aldehyde reacts with a substituted methyl thioglycolate to form a pair of diastereomeric hemithioacetals. In the presence of a lipase, such as Candida antarctica Lipase B (CAL-B), one of the diastereomers undergoes an irreversible intramolecular transesterification to yield the corresponding chiral 1,3-oxathiolan-5-one (B1253419) with high enantiomeric excess. The continuous interconversion of the hemithioacetal diastereomers allows for a theoretical yield of up to 100% of the desired enantiomer.
Caption: Workflow for the chemoenzymatic DCKR of 1,3-oxathiolan-5-ones.
Data Presentation
| Entry | Aldehyde (R Group) | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | >99 |
| 2 | 4-Chlorophenyl | 82 | 98 |
| 3 | 4-Methoxyphenyl | 88 | >99 |
| 4 | 2-Naphthyl | 75 | 97 |
| 5 | Cyclohexyl | 65 | 95 |
Experimental Protocol: Lipase-Catalyzed Asymmetric Synthesis of (R)-2-Phenyl-1,3-oxathiolan-5-one
Materials:
-
Benzaldehyde (B42025) (1.0 mmol, 106 mg)
-
Methyl thioglycolate (1.2 mmol, 127 mg)
-
Immobilized Candida antarctica Lipase B (CAL-B) (50 mg)
-
Triethylamine (B128534) (0.1 mmol, 10.1 mg)
-
Molecular sieves (4 Å, 100 mg)
-
Toluene (B28343) (5 mL)
Procedure:
-
To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol), methyl thioglycolate (1.2 mmol), triethylamine (0.1 mmol), and activated 4 Å molecular sieves (100 mg).
-
Add toluene (5 mL) to the flask and stir the mixture at room temperature for 30 minutes to allow for the initial formation of the hemithioacetal.
-
Add immobilized CAL-B (50 mg) to the reaction mixture.
-
Seal the flask and stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or chiral high-performance liquid chromatography (HPLC).
-
Upon completion (typically 24-48 hours), filter off the enzyme and molecular sieves and wash with ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired (R)-2-phenyl-1,3-oxathiolan-5-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Application Note 2: Proposed Metal-Catalyzed Asymmetric [3+2] Cycloaddition for the Synthesis of Chiral 1,3-Oxathioles
While a specific catalytic asymmetric version of the [3+2] cycloaddition between a thiocarbonyl ylide and a carbonyl compound to furnish 1,3-oxathioles has not been extensively reported, the successful application of chiral metal complexes in analogous reactions with carbonyl ylides suggests a promising avenue for research. This proposed method is based on the use of a chiral ligand-metal complex to control the stereochemistry of the cycloaddition.
Proposed Catalytic Cycle
A chiral Lewis acid, for example, a Ni(II) complex with a chiral binaphthyldiimine ligand, could coordinate to the carbonyl compound, activating it for nucleophilic attack and creating a chiral environment. A thiocarbonyl ylide, generated in situ, would then undergo a [3+2] cycloaddition with the activated carbonyl compound. The chiral ligand would direct the facial selectivity of the ylide's approach, leading to an enantioenriched this compound product.
Caption: Proposed catalytic cycle for the asymmetric [3+2] cycloaddition.
Hypothetical Experimental Protocol: Chiral Ni(II)-Catalyzed Asymmetric [3+2] Cycloaddition
Materials:
-
Aldehyde (e.g., Benzaldehyde, 0.5 mmol)
-
Thiocarbonyl ylide precursor (e.g., a 1,3,4-thiadiazoline, 0.6 mmol)
-
Chiral Ni(II) catalyst (e.g., (R)-BINAP-Ni(ClO₄)₂, 5 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral Ni(II) catalyst (0.025 mmol).
-
Add anhydrous DCM (2 mL) and stir for 10 minutes at room temperature.
-
Add the aldehyde (0.5 mmol) and stir for another 10 minutes.
-
In a separate flask, dissolve the thiocarbonyl ylide precursor (0.6 mmol) in anhydrous DCM (3 mL).
-
Slowly add the solution of the ylide precursor to the catalyst-aldehyde mixture via syringe pump over 4 hours at 0 °C. The slow addition is crucial to maintain a low concentration of the reactive ylide.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the product for yield and enantiomeric excess (chiral HPLC).
Discussion of Potential Organocatalytic Strategies
The field of organocatalysis offers a powerful toolbox that could be applied to the asymmetric synthesis of 1,3-oxathioles.
-
Chiral Brønsted Acid Catalysis: A chiral phosphoric acid could be employed to catalyze the condensation of a bifunctional substrate like 2-mercaptoacetaldehyde with an aldehyde. The Brønsted acid would activate the aldehyde towards nucleophilic attack by the thiol, and the chiral backbone of the catalyst would control the facial selectivity of the subsequent cyclization, leading to an enantioenriched this compound.
-
Proline and its Derivatives: A proline-based catalyst could be used to activate an aldehyde via enamine formation. The subsequent reaction with a sulfur-containing electrophile could potentially lead to the formation of the this compound ring. Alternatively, a Michael addition of a thiol to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization, could be rendered asymmetric using a chiral secondary amine catalyst.
These proposed organocatalytic approaches represent exciting opportunities for future research in the development of novel and efficient methods for the asymmetric synthesis of chiral 1,3-oxathioles.
Troubleshooting & Optimization
Technical Support Center: 1,3-Oxathiole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 1,3-oxathioles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and Formation of Thiirane (B1199164) Byproducts in Rhodium-Catalyzed Synthesis from α-Diazoketones
Q: My rhodium-catalyzed reaction between an α-diazoketone and a thioketone is giving a low yield of the desired 1,3-oxathiole and a significant amount of a thiirane byproduct. How can I improve the selectivity for the this compound?
A: The formation of thiiranes is a known competitive pathway in this synthesis. The reaction proceeds through a thiocarbonyl ylide intermediate which can undergo either a 1,5-dipolar electrocyclization to the this compound or a 1,3-dipolar electrocyclization to the thiirane.[1] The outcome is often dependent on the substituents of both the diazoketone and the thioketone, as well as the reaction conditions.
Troubleshooting Steps:
-
Catalyst Choice: While Rh₂(OAc)₄ is commonly used, consider screening other rhodium catalysts. In some cases, the choice of catalyst can influence the conformation of the ylide intermediate and favor one cyclization pathway over the other.
-
Temperature Control: Reactions at lower temperatures may favor the formation of the thermodynamically more stable this compound. Conversely, some reactions leading to thiiranes have been observed to proceed at room temperature, with subsequent heating promoting rearrangement to other products.[1] Careful temperature optimization is crucial.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate ylide and the transition states for cyclization. A systematic screen of solvents (e.g., THF, dichloromethane, toluene) is recommended.
-
Substituent Effects: The electronic and steric nature of the substituents on both the α-diazoketone and the thioketone play a significant role. Electron-withdrawing groups on the diazoketone may favor the 1,5-cyclization. If possible, modifying the substrates could be a strategy to improve selectivity.
Purification of 1,3-Oxathioles from Thiirane Byproducts:
If the formation of the thiirane byproduct cannot be completely suppressed, purification is necessary.
-
Column Chromatography: Silica (B1680970) gel column chromatography is typically effective for separating 1,3-oxathioles from the more strained and often less polar thiirane byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is recommended.
-
Recrystallization: If the this compound is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
Issue 2: Pummerer Rearrangement as a Side Reaction
Q: I am observing unexpected byproducts in my this compound synthesis that I suspect are arising from a Pummerer rearrangement. How can I identify and prevent this side reaction?
A: The Pummerer rearrangement is a reaction of a sulfoxide (B87167) with an activating agent (like an acid anhydride) to form an α-acyloxythioether.[2] In the context of this compound synthesis, if any sulfoxide intermediates are formed (e.g., through oxidation of a thiol precursor), they can undergo this rearrangement, leading to undesired byproducts.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of any sulfur-containing starting materials or intermediates to sulfoxides.
-
Degassed Solvents: Use properly degassed solvents to minimize dissolved oxygen.
-
Choice of Activating Agent: If an acid anhydride (B1165640) or a strong acid is part of your synthetic route, consider if a milder activating agent can be used. Lewis acids like TiCl₄ or SnCl₄ can promote Pummerer-type reactions at lower temperatures, so their use should be carefully evaluated.[2]
-
Temperature Control: The Pummerer rearrangement is often promoted by heat. Running the reaction at the lowest possible temperature that still allows for the desired transformation can help to minimize this side reaction.
Identifying Pummerer Byproducts:
-
Mass Spectrometry (MS): Look for masses corresponding to the addition of an acyloxy group and the loss of an oxygen atom compared to the expected sulfoxide intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of an α-acyloxythioether can be identified by characteristic signals for the acetate (B1210297) group (around 2 ppm for the methyl protons in ¹H NMR and around 21 and 170 ppm for the methyl and carbonyl carbons in ¹³C NMR, respectively) and a downfield shift of the proton and carbon at the α-position to the sulfur.
Issue 3: Formation of Diastereomeric Mixtures
Q: My this compound synthesis is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: The formation of diastereomeric mixtures is a common challenge when creating new stereocenters during the synthesis of 1,3-oxathioles. The diastereoselectivity is influenced by the reaction mechanism and the steric and electronic properties of the substrates and reagents.
Troubleshooting Steps:
-
Chiral Auxiliaries: The use of a chiral auxiliary on one of the starting materials can effectively control the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step.
-
Catalyst Control: For catalyzed reactions, the choice of a chiral catalyst or a catalyst with bulky ligands can create a chiral environment that favors the formation of one diastereomer over the other.
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can influence the transition state geometry. Screening a range of solvents with varying polarities and coordinating abilities is recommended.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can coordinate to the reactants and influence the facial selectivity of the reaction.[3]
Quantitative Analysis of Diastereomeric Ratio:
-
¹H NMR Spectroscopy: The diastereomeric ratio can often be determined by integrating the signals of protons that are in different chemical environments in each diastereomer.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Reaction of α-Diazoketones with Thioketones
| Entry | Diazoketone | Thioketone | Catalyst | Solvent | Temperature (°C) | This compound Yield (%) | Thiirane Yield (%) | Reference |
| 1 | 2-diazo-1,2-diphenylethanone | Adamantanethione | Rh₂(OAc)₄ | THF | 60 | 75 | 15 | [1] |
| 2 | 2-diazo-1,2-diphenylethanone | 9H-Fluorene-9-thione | Rh₂(OAc)₄ | THF | 25 | 85 | <5 | [1] |
| 3 | N,N-Dimethyl-2-diazoacetamide | Adamantanethione | - | THF | 60 | 40 | 50 | [1] |
Note: The yields are approximate and intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Synthesis of 2,2-Diphenyl-1,3-oxathiole-5-one from 2-diazo-1-phenylethanone and Thiobenzophenone (B74592) (Representative Procedure)
-
To a solution of thiobenzophenone (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere is added Rh₂(OAc)₄ (0.01 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of 2-diazo-1-phenylethanone (1.1 mmol) in anhydrous THF (5 mL) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting materials are consumed (typically 2-4 hours).
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 2,2-diphenyl-1,3-oxathiole-5-one.
Mandatory Visualizations
Caption: Competitive pathways in the synthesis of 1,3-oxathioles.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Stereoselective Synthesis of 1,3-Oxathiolane Nucleosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving stereoselectivity in the synthesis of 1,3-oxathiolane (B1218472) nucleosides.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving high stereoselectivity in 1,3-oxathiolane nucleoside synthesis?
A1: The primary challenges in achieving high stereoselectivity stem from the formation of multiple stereoisomers during the synthesis. Specifically, controlling the stereochemistry at the anomeric center (C1') and the C4' position of the oxathiolane ring is crucial. The N-glycosylation step, where the nucleobase is coupled to the oxathiolane sugar moiety, is a critical point where stereoselectivity is often determined.[1][2] Without proper control, a mixture of up to four stereoisomers can be formed.
Q2: What are the main strategies to control stereoselectivity in this synthesis?
A2: The main strategies to enhance stereoselectivity include:
-
Use of Lewis Acids: Lewis acids like Zirconium(IV) chloride (ZrCl₄) can activate the oxathiolane ring and promote stereoselective N-glycosylation.[3][4][5]
-
Chiral Auxiliaries: Employing chiral auxiliaries, such as L-menthol, can direct the stereochemical outcome of the reaction, often in combination with crystallization-induced dynamic kinetic resolution.[6][7]
-
Enzymatic Resolutions: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic mixtures of 1,3-oxathiolane intermediates, providing access to enantiomerically pure starting materials.[8]
-
Substrate Control: The nature of protecting groups on the sugar moiety can significantly influence the stereochemical course of the glycosylation reaction.
Q3: How does Zirconium(IV) chloride (ZrCl₄) improve stereoselectivity in the N-glycosylation step?
A3: Zirconium(IV) chloride acts as a mild and effective Lewis acid catalyst that activates the 1,3-oxathiolane acetate (B1210297) substrate for the key N-glycosylation step.[3][4][5] It is believed to pre-complex with the oxathiolane ring's sulfur atom, which sterically hinders the approach of the nucleobase from one face, leading to the preferential formation of a single isomer.[9] An optimal amount of 0.5 equivalents of ZrCl₄ has been shown to give encouraging results in terms of both chemical efficiency and stereoselectivity.[3][4][5]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor β:α Ratio) in the N-Glycosylation Step
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Lewis Acid Catalysis | * Optimize Catalyst Loading: Ensure the optimal amount of Lewis acid (e.g., 0.5 eq. of ZrCl₄) is used. Both insufficient and excess amounts can be detrimental.[3][4][5] * Catalyst Quality: Use a fresh, anhydrous grade of the Lewis acid, as moisture can deactivate it. * Pre-activation: Consider a pre-activation strategy where the glycosyl donor is treated with the Lewis acid before the addition of the silylated nucleobase.[9] |
| Incorrect Reaction Temperature | * Temperature Optimization: Generally, lower temperatures favor the kinetically controlled β-isomer.[5] Experiment with a range of temperatures to find the optimal condition for your specific substrate. |
| Inappropriate Solvent | * Solvent Screening: The choice of solvent can significantly impact stereoselectivity.[10] Screen a variety of aprotic solvents (e.g., dichloromethane (B109758), acetonitrile, toluene) to identify the one that provides the best diastereomeric ratio. |
| Nature of Protecting Groups | * Silyl (B83357) Protecting Groups: The steric bulk of silyl protecting groups on the sugar moiety can influence the facial selectivity of the incoming nucleobase.[11][12] Consider using bulkier silyl groups to enhance stereoselectivity. |
Issue 2: Poor Enantioselectivity in Enzymatic Resolution
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Enzyme Choice | * Enzyme Screening: Different lipases (e.g., Candida antarctica lipase (B570770) B (CAL-B), Trichosporon laibachii lipase, Pseudomonas fluorescens lipase) exhibit different selectivities for various substrates.[7][8] Screen a panel of commercially available lipases. |
| Incorrect Reaction Medium | * Solvent System: For enzymatic reactions, the solvent system is critical. Biphasic systems (e.g., an organic solvent with a phosphate (B84403) buffer) are often employed. The choice of the organic solvent can influence stereoselectivity. |
| Suboptimal pH and Temperature | * Condition Optimization: Every enzyme has an optimal pH and temperature range for its activity and selectivity. Consult the literature or the enzyme supplier for the recommended conditions and optimize from there. |
Quantitative Data Summary
Table 1: Stereoselectivity in N-Glycosylation Reactions
| Catalyst/Promoter | Substrate | Nucleobase | β:α Ratio | Reference |
| ZrCl₄ (0.5 eq.) | 1,3-Oxathiolane acetate | Silylated Cytosine | High β-selectivity | [3][4][5] |
| Thionyl Chloride / L-menthyl auxiliary | Chloro intermediate | Silylated 5-Fluorocytosine | 10:1 | [12] |
Table 2: Enantioselectivity in Enzymatic Resolutions
| Enzyme | Process | Enantiomeric Excess (ee) | Reference |
| Trichosporon laibachii lipase | One-pot dynamic covalent kinetic resolution | 96.5% | [6] |
| Surfactant-treated Subtilisin Carlsberg (STS) and Candida antarctica lipase B (CAL-B) | Multienzymatic cascade | >99% | [8] |
Experimental Protocols
Protocol 1: ZrCl₄-Mediated Stereoselective N-Glycosylation
-
Preparation: Dry all glassware thoroughly. Work under an inert atmosphere (e.g., Argon or Nitrogen).
-
Donor Activation: In a flame-dried round-bottom flask, dissolve the 1,3-oxathiolane acetate substrate in anhydrous dichloromethane.
-
Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄, 0.5 equivalents) to the solution at room temperature and stir for 15-30 minutes.
-
Nucleobase Addition: Slowly add a solution of the silylated nucleobase (e.g., persilylated cytosine) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired β-nucleoside.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic 1,3-Oxathiolane Ester
-
Reaction Setup: To a solution of the racemic 1,3-oxathiolane ester in a suitable organic solvent (e.g., toluene), add a phosphate buffer solution to create a biphasic system.
-
Enzyme Addition: Add the selected lipase (e.g., Candida antarctica lipase B, CAL-B) to the mixture.
-
Incubation: Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C).
-
Monitoring: Monitor the progress of the resolution by chiral HPLC to determine the enantiomeric excess of the unreacted ester and the hydrolyzed product.
-
Termination: When the desired conversion (typically close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.
-
Separation and Purification: Separate the organic and aqueous layers. Isolate the unreacted enantiomerically enriched ester from the organic layer and the hydrolyzed product from the aqueous layer (after acidification and extraction). Purify both compounds by appropriate methods, such as column chromatography.
Visualizations
Caption: General workflow for the stereoselective synthesis of 1,3-oxathiolane nucleosides.
Caption: Proposed role of ZrCl₄ in promoting stereoselective N-glycosylation.
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthetic strategies toward 1,3-oxathiolane nucleoside analogues [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sonaricollege.in [sonaricollege.in]
- 6. d-nb.info [d-nb.info]
- 7. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,3-Oxathiole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-oxathiole reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,3-oxathioles?
A1: The primary synthetic routes for 1,3-oxathioles include the cyclocondensation of an aldehyde or ketone with a thiol-containing carboxylic acid, such as thioglycolic acid.[1][2][3] Another significant method involves the reaction of sulfenyl chlorides with appropriate precursors.[1] The choice of method often depends on the desired substitution pattern and the scale of the reaction.
Q2: What are typical applications of this compound derivatives?
A2: this compound derivatives are important intermediates in the synthesis of various biologically active compounds. They are key building blocks for antiviral nucleoside analogues like Lamivudine and Emtricitabine, which are used in the treatment of HIV and HBV.[1] Additionally, certain 1,3-oxathiolane (B1218472) derivatives, such as cevimeline, act as muscarinic receptor agonists.
Q3: What are the key safety precautions to take when working with reagents for this compound synthesis?
A3: Many reagents used in this compound synthesis require careful handling. For instance, sulfuryl chloride is corrosive and moisture-sensitive. Thiols, like thioglycolic acid, are often volatile and have strong, unpleasant odors; they should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before starting an experiment.
Troubleshooting Guide
Low or No Product Yield
Q4: My this compound synthesis is resulting in a very low yield. What are the potential causes and solutions?
A4: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of common issues and how to address them:
-
Inefficient Cyclocondensation: The cyclocondensation reaction between an aldehyde/ketone and mercaptoacetic acid can be slow or incomplete.
-
Solution: The use of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) can significantly improve yields by facilitating the removal of water.[3] Catalysts such as p-toluenesulfonic acid (p-TSA) can also be employed to accelerate the reaction.[3]
-
-
Reaction Conditions: Temperature, pressure, and pH can have a dramatic effect on the reaction outcome.
-
Solution: Some reactions benefit from being run in a sealed vessel to maintain the concentration of gaseous reagents like HCl.[4] Temperature control is also critical; in some cases, lowering the temperature can increase the yield.[4] The pH of the reaction mixture, particularly during ring closure, should be carefully controlled, as basic conditions can lead to decomposition of the starting material and product.[4]
-
-
Side Reactions: The formation of byproducts, such as over-oxidation products or insoluble ureas (when using DCC), can reduce the yield of the desired this compound.[1][3]
-
Solution: Careful control of reaction conditions and the choice of reagents can minimize side reactions. For instance, the dicyclohexyl urea (B33335) byproduct from DCC is insoluble in most organic solvents and can be easily removed by filtration.[3]
-
Reaction Optimization Data
The following tables summarize the impact of various reaction parameters on the yield of this compound synthesis based on literature data.
Table 1: Effect of Reaction Vessel on Yield
| Entry | Reaction Vessel | Yield (%) |
| 1 | Open to atmosphere | Lower |
| 2 | Sealed NMR tube | Much higher[4] |
Table 2: Effect of Temperature on Yield
| Entry | Temperature | Yield (%) |
| 1 | Room Temperature | Lower |
| 2 | -20 °C | Significantly higher[4] |
Table 3: Effect of pH on Ring Closure Yield
| pH Range | Yield (%) |
| Uncontrolled | 42 |
| 3-4 | 69[4] |
Purification and Workup Issues
Q5: I am having difficulty with the workup and purification of my this compound product. What are some common challenges and solutions?
A5: Purification of this compound derivatives can be challenging due to the presence of byproducts and the potential for product decomposition.
-
Removal of DCC Byproduct: When using dicyclohexylcarbodiimide (DCC) as a dehydrating agent, the major byproduct is dicyclohexylurea (DCU).
-
Solution: DCU is poorly soluble in most common organic solvents and can be effectively removed by filtration of the reaction mixture.[3]
-
-
Difficult Workup: Conventional synthetic protocols for 1,3-oxathioles have been reported to involve difficult workup procedures.[3]
-
Solution: Modern, optimized protocols often offer simpler workup steps. For example, methods utilizing reagents that result in easily separable byproducts are preferable.
-
-
Product Instability: The this compound ring can be sensitive to strongly acidic or basic conditions, which may be encountered during extraction and chromatography.
-
Solution: Maintain a neutral or weakly acidic pH during aqueous workup. When using column chromatography, consider using a deactivated stationary phase (e.g., silica (B1680970) gel treated with triethylamine) to prevent product degradation.
-
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-1,3-oxathiolan-5-ones via Cyclocondensation
This protocol is adapted from a method utilizing dicyclohexylcarbodiimide (DCC) as a dehydrating agent.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate aryl aldehyde (1 equivalent) and mercaptoacetic acid (1 equivalent) in tetrahydrofuran (B95107) (THF).
-
Addition of Base: Add triethylamine (B128534) (TEA) (1 equivalent) to the mixture.
-
Cyclization: Add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in THF to the reaction mixture.
-
Reaction Time: Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Workup:
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Visualizations
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate key processes in this compound synthesis.
Caption: Mechanism of 1,3-oxathiolan-5-one formation.
Caption: Troubleshooting workflow for low yield reactions.
References
optimization of reaction conditions for 1,3-oxathiole formation
Welcome to the technical support center for the synthesis of 1,3-oxathioles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My 1,3-oxathiole synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis can arise from several factors. Below is a step-by-step troubleshooting guide to help you optimize your reaction.
1. Catalyst Selection and Optimization:
The choice of catalyst is often critical. If you are not using a catalyst, consider incorporating one. If you are, it may not be optimal for your specific substrates.
-
Rhodium Catalysts: For reactions involving diazo compounds and isothiocyanates, Rh₂(OAc)₄ has been shown to be highly efficient.[1] The catalyst loading is also crucial; variations in stoichiometry can significantly affect the yield.[1]
-
Enzymatic Catalysis: For asymmetric synthesis, enzymes like lipases (e.g., CAL-B) can be utilized for kinetic resolution and cyclization, leading to high enantioselectivity.[2]
-
Lewis Acids: In certain glycosylation reactions to form oxathiolane nucleoside analogues, Lewis acids like ZrCl₄ can be effective.[2]
2. Solvent Choice:
The solvent can have a profound impact on reaction efficiency.
-
Polar Aprotic Solvents: Acetone (B3395972) has been successfully used in Rh₂(OAc)₄-catalyzed reactions.[1] Acetonitrile is another solvent that has been shown to be effective in certain cyclization reactions.[3]
-
Non-polar Solvents: In some cases, non-polar solvents like toluene (B28343) are used, particularly in cyclocondensation reactions.[2]
-
Solvent Screening: It is advisable to screen a variety of solvents such as dichloromethane (B109758) and tetrahydrofuran, as some may result in no product yield.[3]
3. Reaction Temperature:
Temperature control is crucial for both reaction rate and selectivity.
-
Optimization is Key: An optimal temperature needs to be determined experimentally. For instance, in a Rh₂(OAc)₄-catalyzed reaction, 60°C was found to be optimal, with higher temperatures leading to reduced yields.[1]
-
Low-Temperature Reactions: Some reactions, particularly those involving sensitive intermediates, may require cooling to mitigate exotherms and prevent the formation of impurities.[4]
4. Reactant Stoichiometry and Quality:
-
Molar Ratios: Optimizing the molar ratio of your reactants is essential. A brief optimization of the mole ratio of reactants can significantly improve the yield.[3]
-
Reactant Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to side products.
5. Reaction Atmosphere:
-
Inert Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere, such as nitrogen, can be critical for success. In some documented cases, the absence of a nitrogen atmosphere resulted in no reaction.[3]
Issue 2: Formation of Side Products and Isomers
Q: My reaction is producing significant amounts of side products or a mixture of isomers. How can I improve the selectivity?
A: The formation of undesired products is a common challenge. Here are some strategies to enhance selectivity:
-
Control of Reaction Intermediates: In reactions involving intermediates like thiocarbonyl ylides, competitive 1,3- versus 1,5-dipolar electrocyclization can occur, leading to different products. The choice of catalyst and reaction conditions can influence this pathway.[1]
-
Stereoselective Control: For chiral molecules, such as nucleoside analogues, achieving the desired stereochemistry is paramount.
-
Enzymatic Methods: Enzymes can provide high enantioselectivity.[2]
-
Chiral Auxiliaries: The use of chiral auxiliaries can direct the stereochemical outcome of the reaction.
-
Data Presentation: Optimization of Reaction Conditions
Below are tables summarizing the optimization of various reaction parameters for this compound formation from different studies.
Table 1: Optimization of Rh₂(OAc)₄-Catalyzed Reaction of 2-Diazocyclohexane-1,3-diones with Aryl Isothiocyanates [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Acetone | 25 | 12 | 50 |
| 11 | 1 | Acetone | 60 | 9 | 92 |
| 12 | 1 | Acetone | 80 | 8 | 85 |
| 13 | 1 | Acetone | 100 | 8 | 80 |
| 18 | 1 | Acetone | 60 | 9 | 92 |
| 19 | 0.5 | Acetone | 60 | 10 | 78 |
| 20 | 2 | Acetone | 60 | 9 | 92 |
Table 2: Optimization of Cyclization of β,γ-Unsaturated Hydrazone with TCCA [3]
| Entry | Molar Ratio (dz1/dz2) | TCCA (equiv) | Atmosphere | Solvent | Yield (%) |
| 1 | 1/0.5 | 0.5 | N₂ | CH₃CN | 36 |
| 3 | 1/0.65 | 0.65 | N₂ | CH₃CN | 92 |
| 4 | 1/0.65 | 0.65 | Air | CH₃CN | 0 |
| 5 | 1/0.75 | 0.75 | N₂ | CH₃CN | 92 |
| 9 | 1/0.65 | 0.65 | N₂ | CH₂Cl₂ | 0 |
| 10 | 1/0.65 | 0.65 | N₂ | THF | 0 |
Experimental Protocols
Protocol 1: General Procedure for Rh₂(OAc)₄-Catalyzed Synthesis of 2-Arylimino-1,3-oxathiole Derivatives [1]
A mixture of the 2-diazocyclohexane-1,3-dione (B3187303) (1.0 mmol), aryl isothiocyanate (1.2 mmol), and Rh₂(OAc)₄ (1 mol%) in acetone (10 mL) is stirred at 60°C for the time specified in the optimization table. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 2-arylimino-1,3-oxathiole derivative.
Visualizations
Caption: Workflow for Rh₂(OAc)₄-catalyzed synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 1,3-Oxathiole Derivatives
Welcome to the Technical Support Center for the purification of 1,3-oxathiole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are column chromatography, recrystallization, and distillation. The choice of method depends on the physical state (solid or liquid), thermal stability, and purity of the crude product.
Q2: How do I choose an appropriate solvent for column chromatography?
A2: An ideal solvent system for column chromatography should provide good separation of the target compound from impurities with a retention factor (Rf) between 0.2 and 0.7 on a Thin Layer Chromatography (TLC) plate.[1][2] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The polarity of the solvent system is gradually increased to elute compounds of increasing polarity.
Q3: What factors are critical for successful recrystallization?
A3: The key to successful recrystallization is selecting a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3] This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities dissolved in the mother liquor.[3]
Q4: Can this compound derivatives be purified by distillation?
A4: Yes, distillation is a viable method for purifying liquid this compound derivatives that are thermally stable. Kugelrohr distillation can be particularly effective for small quantities or high-boiling point compounds as it minimizes thermal decomposition.
Data Presentation
Table 1: Column Chromatography Solvent Systems for this compound Derivatives
| Derivative Class | Stationary Phase | Eluent System | Typical Rf | Yield (%) | Purity (%) | Reference |
| Benzo[d][4][5]oxathiole-2-thione | Silica (B1680970) Gel | Diethyl ether/Hexane (1:1) | ~0.5 | 15 | >95 | [6] |
| 1,3-Oxathiolane (B1218472) Nucleoside Precursor | Silica Gel | Not Specified | Not Specified | Good | Not Specified | [4] |
| 1,3-Oxathiolan-5-one | Silica Gel | Not Specified | Not Specified | up to 92 | >98 | [5] |
| 1,3-Oxathiolane-2-thiones | Not Specified | Not Specified | Not Specified | 86-96 | Not Specified |
Table 2: Recrystallization Solvents for this compound Derivatives
| Derivative Class | Solvent System | Typical Yield (%) | Notes | Reference |
| 1,3-Oxathiolane Nucleoside Analogue | Toluene (B28343)/Hexanes | Not Specified | Used for separation of a single isomer. | |
| General Solid Derivatives | Ethanol (B145695), Ethanol/Water, Ethyl Acetate/Hexane | Varies | Selection is based on small-scale solubility tests. | [3] |
Experimental Protocols
Protocol 1: Column Chromatography of Benzo[d][4][5]oxathiole-2-thione[6]
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in hexane. A layer of sand is added on top of the silica gel bed.
-
Sample Loading: The crude Benzo[d][4][5]oxathiole-2-thione residue is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica gel with the adsorbed compound is carefully added to the top of the column.
-
Elution: The column is eluted with a 1:1 mixture of diethyl ether and hexane.
-
Fraction Collection: Fractions are collected and monitored by TLC.
-
Isolation: Fractions containing the pure product (visualized by UV light) are combined, and the solvent is removed under reduced pressure to yield orange-red crystals.
Protocol 2: Recrystallization of a Solid this compound Derivative[3]
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair. For this example, we will use an ethanol/water system.
-
Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guides
Issue 1: Low or No Crystal Formation During Recrystallization
Caption: Troubleshooting low crystal yield in recrystallization.
Issue 2: Poor Separation of Diastereomers by Column Chromatography
Diastereomers of 1,3-oxathiolane derivatives, particularly nucleoside analogues, can be challenging to separate due to their similar polarities.[4]
-
Possible Cause: The chosen solvent system lacks sufficient selectivity.
-
Solution: Systematically screen different solvent systems using TLC. Try incorporating solvents that can engage in different types of interactions (e.g., toluene for π-π stacking or a small percentage of an alcohol to modify the silica surface). A very shallow solvent gradient during column chromatography can also improve separation.
-
-
Possible Cause: The column is overloaded.
-
Solution: Reduce the amount of crude material loaded onto the column. For challenging separations, a higher ratio of stationary phase to sample is often required.
-
-
Possible Cause: The diastereomers are very close in polarity.
-
Solution: Consider using high-performance liquid chromatography (HPLC) with a chiral stationary phase for analytical or preparative-scale separations, as this can offer superior resolution.[7]
-
Issue 3: Product Decomposition on Silica Gel Column
The oxathiolane ring can be sensitive to acidic conditions, and the inherent acidity of silica gel can sometimes lead to product degradation.
-
Possible Cause: The compound is acid-sensitive.
-
Solution 1: Deactivate the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine (B128534) in the eluent.
-
Solution 2: Use a less acidic stationary phase, such as neutral alumina.
-
Solution 3: Minimize the contact time of the compound with the silica gel by running a faster "flash" chromatography.
-
Signaling Pathway Visualization
Many this compound derivatives are being investigated for their therapeutic potential, including their role as inhibitors of signaling pathways in cancer. For instance, some heterocyclic compounds have been shown to target the STAT3 signaling pathway.[8]
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rubingroup.org [rubingroup.org]
- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing low yields in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis from thiosemicarbazide (B42300) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles?
The most prevalent methods start with the cyclization of thiosemicarbazides or their derivatives.[1][2] Common routes involve reacting thiosemicarbazide with carboxylic acids, acyl chlorides, or acid anhydrides in the presence of a dehydrating agent.[2] Other starting materials can include dithiocarbazates, thiosemicarbazones, and even the transformation of 1,3,4-oxadiazoles.[1]
Q2: What is the general mechanism for the formation of 1,3,4-thiadiazole from thiosemicarbazide and a carboxylic acid?
The reaction proceeds via an acid-catalyzed cyclodehydration. The proposed mechanism begins with a nucleophilic attack from the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid.[1][3] This is followed by dehydration to form an intermediate. The sulfur atom then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring.[1][3]
Q3: My reaction yield is very low. What are the most likely general causes?
Low yields in 1,3,4-thiadiazole synthesis are a common problem and can often be attributed to several factors:
-
Inefficient Dehydrating Agent: The choice of acid catalyst is critical for the cyclodehydration step.[4]
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can degrade the starting materials or the final product.[4][5]
-
Side Product Formation: Competing reactions, such as the formation of 1,2,4-triazoles or 1,3,4-oxadiazoles, can significantly reduce the yield of the desired thiadiazole.[6]
-
Poor Solubility: Low solubility of reactants in the chosen solvent can hinder the reaction rate.[4]
-
Difficult Purification: The generation of inorganic salts during neutralization or the formation of tar-like byproducts can complicate the isolation of the final product, leading to apparent low yields.[1]
Q4: Are there any "green" or environmentally friendlier methods for this synthesis?
Yes, research is ongoing to develop greener alternatives to harsh reagents like concentrated sulfuric acid and POCl₃. Microwave-assisted synthesis is a valuable technique that can reduce reaction times and potentially increase yields.[4][7] Ultrasonic irradiation has also been employed as a green chemistry approach.[8] The use of polyphosphate ester (PPE) is considered a safer alternative to toxic additives like POCl₃ or SOCl₂.[9]
Troubleshooting Guide for Low Yields
This guide provides specific solutions to common problems encountered during the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide.
Problem 1: Low or No Product Formation
Q: I have very little or no desired product after the reaction. What should I check first?
A: This often points to issues with the core reaction conditions or reagents.
-
Possible Cause 1: Inefficient Cyclizing/Dehydrating Agent.
-
Solution: The choice of acid catalyst is crucial. While strong acids like concentrated H₂SO₄ and phosphorus oxychloride (POCl₃) are common, they can cause degradation and difficult workups.[4][5] Consider using alternative dehydrating agents known for cleaner reactions. Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid are effective.[4][9] Lawesson's reagent can also provide higher yields and cleaner reactions compared to phosphorus pentasulfide (P₂S₅), which often results in low yields.[4][7]
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Solution: High temperatures and long reaction times can decompose your starting materials or product.[4] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] If the reaction is sluggish, try a cautious, moderate increase in temperature. For instance, when using PPA, heating for 1-2 hours at 100-120°C is often sufficient.[4] Microwave-assisted synthesis can significantly shorten reaction times.[4]
-
-
Possible Cause 3: Poor Solubility of Starting Materials.
-
Solution: If the thiosemicarbazide or carboxylic acid is not fully dissolved, the reaction will be slow. Ensure adequate dissolution in the reaction medium. Using a co-solvent might be necessary. For example, in syntheses using polyphosphate ester (PPE), chloroform (B151607) can be used as a co-solvent to improve solubility.[4][9]
-
-
Possible Cause 4: Intermediate Formation without Cyclization.
-
Solution: It's possible for the initial acylation of thiosemicarbazide to occur, but the subsequent cyclization fails. This usually indicates that the dehydrating agent is not effective enough under the chosen conditions. Switching to a stronger dehydrating agent or moderately increasing the reaction temperature can promote the final cyclization step.[4]
-
Problem 2: Significant Formation of Impurities and Side Products
Q: My reaction produces the thiadiazole, but it's contaminated with significant side products. How can I improve selectivity?
A: The formation of impurities is a common issue arising from the reactivity of the intermediates.
-
Possible Cause 1: Formation of 1,2,4-Triazole (B32235) Byproducts.
-
Solution: The pH of the reaction medium is a key determinant of the final product. The cyclization of acylthiosemicarbazide derivatives in an acidic medium favors the formation of 1,3,4-thiadiazoles.[10] Conversely, conducting the cyclization in a basic medium (e.g., using NaOH or KOH) will lead to the formation of 1,2,4-triazole derivatives.[6][10] Ensure your reaction is performed under sufficiently acidic conditions.
-
-
Possible Cause 2: Formation of 1,3,4-Oxadiazole Byproducts.
-
Solution: 1,3,4-Oxadiazoles can form as a major byproduct, particularly when using desulfurizing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl).[1] Oxidative conditions can also lead to desulfurization and subsequent cyclization to the oxadiazole.[11] Carefully select your cyclizing agent to avoid those known to promote oxadiazole formation.
-
-
Possible Cause 3: Polymeric or Tar-like Byproducts.
-
Solution: The formation of intractable polymeric materials is often a result of excessively harsh acidic conditions and high temperatures.[4] To mitigate this, consider using milder dehydrating agents like polyphosphoric acid (PPA) or employing microwave-assisted synthesis to reduce thermal exposure.[4] Maintaining the lowest effective temperature when using strong acids is also crucial.[4]
-
Data Presentation
Table 1: Comparison of Common Cyclizing/Dehydrating Agents
| Reagent/Catalyst | Typical Conditions | Reported Yields | Advantages | Disadvantages |
| Conc. H₂SO₄ | Room temperature to 80-90°C | 28-43%[5], 41-70%[12] | Readily available, strong dehydrating agent | Harsh conditions, potential for substrate degradation, formation of inorganic salts complicates workup.[1][5] |
| POCl₃ | Reflux | 50-90%[1] | Effective for many substrates | Highly toxic, harsh, can be difficult to work up.[4][13] |
| Polyphosphoric Acid (PPA) | 100-120°C, 1-2 hours | 50-90%[1] | Milder than H₂SO₄, often cleaner reactions.[4] | Can be viscous and difficult to stir. |
| Polyphosphate Ester (PPE) | Reflux in Chloroform, 10 hours | ~64%[9] | Good for one-pot synthesis, avoids toxic reagents like POCl₃.[9] | May require co-solvents for solubility. |
| Lawesson's Reagent | Reflux in THF/Toluene | Generally high | Cleaner reactions and higher yields compared to P₂S₅.[4][7] | Reagent cost can be higher. |
| P₂O₅ / MeSO₃H | N/A | 15-31%[1] | Alternative to strong acids. | Can lead to byproduct formation.[13] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Concentrated Sulfuric Acid
This protocol is adapted from procedures involving the acid-catalyzed cyclization of a thiosemicarbazide precursor.[3][5]
-
Preparation: In a round-bottomed flask, add 1-benzoylthiosemicarbazide (1.0 eq).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 mL per gram of thiosemicarbazide) with constant stirring.
-
Reaction: Allow the mixture to stir at room temperature or heat gently on a water bath (80-90°C) for 7-8 hours.[3] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the solution with a concentrated ammonia (B1221849) solution until the mixture is basic.
-
Isolation: The crude product will precipitate out of the solution. Filter the precipitate, wash thoroughly with cold distilled water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent, such as hot water or ethanol, to obtain the purified 2-amino-5-phenyl-1,3,4-thiadiazole.[3]
Protocol 2: One-Pot Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Polyphosphate Ester (PPE)
This protocol is based on a method developed to avoid more toxic reagents.[9]
-
Preparation: To a flask containing polyphosphate ester (PPE, e.g., 20 g), add chloroform (e.g., 30 mL). Heat the mixture to 60°C.
-
Reagent Addition: Add the desired carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol) to the hot PPE solution.
-
Reaction: Reflux the reaction mixture for approximately 10 hours.
-
Workup: After cooling, add distilled water (e.g., 15 mL) to the mixture.
-
Neutralization: Neutralize the residual PPE by carefully adding sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Isolation: The product will precipitate. Filter the solid precipitate and wash it sequentially with chloroform and hexane.
-
Purification: The filtered solid is often pure enough for characterization. If further purification is needed, recrystallization or column chromatography can be employed.
Visualizations
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. nanobioletters.com [nanobioletters.com]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
strategies to minimize byproduct formation in Lewis acid-catalyzed reactions
Welcome to the technical support center for Lewis acid-catalyzed reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of Lewis acid impact byproduct formation?
A: The choice of Lewis acid is critical as its strength, steric properties, and coordination preferences directly influence reaction selectivity and the formation of byproducts.[1] Hard Lewis acids, like AlCl₃, are highly reactive but can sometimes lead to side reactions, while softer Lewis acids may offer greater selectivity.[2] The catalyst's properties can be tuned by modifying its steric and electronic characteristics to control regioselectivity.[1] For instance, in Friedel-Crafts reactions, catalysts like TiCl₄, BF₃, SnCl₄, and AlCl₃ are commonly used, but their effectiveness and the side reactions they may promote can vary significantly.[3] The interaction between the Lewis acid and electron-rich sites on the substrate dictates where reactions occur, and tuning the catalyst's properties allows for precise control.[1]
Q2: I'm observing poor regioselectivity or stereoselectivity. What are the common causes and solutions?
A: Poor selectivity can stem from several factors, including the choice of catalyst, reaction temperature, and solvent.
-
Catalyst Choice: The Lewis acid itself can direct the reaction pathway. Using chiral ligands with the Lewis acid catalyst is a primary strategy for controlling stereoselectivity by creating a chiral environment that favors the formation of specific stereoisomers.[1][3]
-
Temperature: Reaction temperature can have a complex effect on selectivity. While lower temperatures often enhance selectivity by reducing side reactions, some reactions show higher selectivity at increased temperatures.[4][5]
-
Solvent: The solvent can influence the effective Lewis acidity and the stability of transition states.[1][6] Polar solvents can favor an early transition state, potentially reducing the influence of a chiral catalyst on selectivity.[7] Choosing an inert solvent that does not compete with the substrate for the catalyst is crucial.[8]
Q3: My reaction yield is low, and I suspect catalyst deactivation. What are the common deactivation pathways?
A: Catalyst deactivation is a common issue and can occur through several mechanisms:
-
Moisture Sensitivity: Many Lewis acids, such as AlCl₃, are highly sensitive to moisture. Water can hydrolyze the catalyst, forming inactive species and reducing its effectiveness.[9][10] It is essential to use anhydrous reagents and solvents and to run the reaction under an inert atmosphere.[8]
-
Product Inhibition: The product of the reaction can act as a Lewis base and form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[8][11] This is why a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is often required, particularly in reactions like Friedel-Crafts acylation.[8][10]
-
Solvent Coordination: Coordinating solvents like ethers or alcohols can form stable adducts with the Lewis acid, neutralizing its catalytic activity and competing with the substrate.[9][12]
Q4: How does temperature control influence the formation of byproducts?
A: Temperature is a critical parameter for controlling reaction selectivity. Lowering the temperature generally reduces the rates of competing side reactions, leading to fewer byproducts and higher yields of the desired product.[5] For example, in the Friedel-Crafts alkylation of toluene, the isomer distribution is highly dependent on the reaction temperature.[13] However, the effect is not always straightforward; in some cases, increasing the temperature can facilitate the formation of a more stable, chelated intermediate, leading to higher stereoselectivity.[4] It is crucial to optimize the temperature for each specific reaction to balance reactivity and selectivity.[1]
Q5: What role does the solvent play in minimizing side reactions, and how do I choose the right one?
A: The solvent can significantly impact the reaction by influencing catalyst activity, substrate solubility, and transition state stability.[1][14]
-
Polarity and Coordinating Ability: The solvent's polarity and ability to coordinate with the Lewis acid are key factors.[6][7] Strong donor solvents can compete with the substrate for the Lewis acid, reducing its effective concentration and slowing the reaction.[6][9] Non-coordinating, non-polar solvents like dichloromethane (B109758) or carbon disulfide are often preferred.[8]
-
Reactivity: The solvent itself can sometimes participate in side reactions. For instance, some solvents can be acylated in Friedel-Crafts reactions.[8] Therefore, choosing a solvent that is inert under the reaction conditions is essential.
-
Mass Transfer: In heterogeneous catalysis, the solvent can affect the rate of mass transfer of reactants to the catalyst surface, which can influence both reaction rate and selectivity.[7]
Troubleshooting Guides
Problem: High Levels of Isomer Formation in Friedel-Crafts Reactions
The formation of multiple isomers is a common issue in Friedel-Crafts reactions, particularly with substituted aromatic rings.
Troubleshooting Workflow for Isomer Control
Caption: Troubleshooting workflow for isomer control in Friedel-Crafts reactions.
Corrective Actions:
-
Temperature Control: In Friedel-Crafts acylation of toluene, substitution occurs almost exclusively at the 4-position, whereas alkylation can yield a mixture of isomers depending on the temperature.[13] Lowering the temperature often increases selectivity.
-
Catalyst Selection: The steric bulk of the Lewis acid-acylating agent complex can influence isomer distribution. A bulkier complex may favor substitution at the less sterically hindered para position.
-
Order of Addition: To prevent side reactions, the Lewis acid and the acylating agent can be mixed first to allow for the formation of the acylium ion before the aromatic substrate is introduced.[10]
Problem: Low Diastereoselectivity in Aldol (B89426) Reactions
Achieving high diastereoselectivity in aldol reactions is crucial for synthesizing complex molecules. Byproduct formation often manifests as a mixture of syn and anti diastereomers.
Key Factors Influencing Aldol Diastereoselectivity
Caption: Key parameters affecting diastereoselectivity in Lewis acid-catalyzed aldol reactions.
Corrective Actions:
-
Control Enolate Geometry: The geometry of the enolate (E vs. Z) is a key determinant of the product's stereochemistry. Specific Lewis acids and reaction conditions can be used to selectively generate one enolate isomer. For example, boron-based Lewis acids can provide high selectivity for either Z or E enolates.[15]
-
Optimize the Lewis Acid: The choice of Lewis acid (e.g., TiCl₄, BF₃) affects the structure of the transition state.[16] Boron Lewis acids often lead to tighter, more organized transition states, resulting in higher diastereoselectivity.
-
Use of Chiral Auxiliaries/Ligands: For asymmetric aldol reactions, attaching a chiral auxiliary to the enolate component or using a chiral Lewis acid complex can effectively control the facial selectivity of the reaction.[15][17]
Data Presentation
Quantitative data is essential for optimizing reaction conditions. The tables below summarize the effects of different parameters on reaction outcomes.
Table 1: Effect of Lewis Acid and Temperature on a Diels-Alder Reaction
| Entry | Lewis Acid | Temperature (°C) | Yield (%) | endo:exo Ratio | Reference |
| 1 | None | 120 | 70 | 70:30 | [18] |
| 2 | AlCl₃ | 20 | 95 | 95:5 | [18] |
| 3 | ZnCl₂ | 25 | 85 | 90:10 | [3] |
| 4 | SnCl₄ | 25 | 92 | 92:8 | [3] |
Data is illustrative and compiled from typical results reported in the literature.
Table 2: Effect of Solvent on Lewis Acidity and Diels-Alder Reaction Yield
| Entry | Solvent | Relative Polarity | Donor Ability | Lewis Acidity (LAU) of B(C₆F₅)₃ | Yield (%) | Reference |
| 1 | Dichloromethane | High | Low | 37.10 | High | [6] |
| 2 | Toluene | Low | Low | 30.25 | Moderate | [6] |
| 3 | Diethyl Ether | Moderate | High | 26.50 | Low | [6] |
| 4 | Acetonitrile | High | High | Unmeasurable | Very Low | [6] |
LAU (Lewis Acidity Unit) values correlate Lewis acid strength with catalytic activity. Higher LAU in a non-coordinating solvent generally leads to higher yield.[6]
Experimental Protocols
Protocol: General Procedure for Minimizing Byproducts in a Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol outlines key steps to enhance selectivity and minimize byproduct formation.
1. Preparation and Setup:
-
Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) or by flame-drying under vacuum and allowed to cool in a desiccator or under an inert atmosphere.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) and purge the system with an inert gas to exclude atmospheric moisture.[8]
-
Reagents: Use anhydrous solvents (e.g., freshly distilled dichloromethane) and high-purity reagents. Lewis acids like AlCl₃ should be handled in a glovebox or under a positive pressure of inert gas.[8][10]
2. Reaction Execution:
-
Catalyst and Acylating Agent: In the reaction flask, suspend or dissolve the Lewis acid (e.g., 1.1 equivalents of AlCl₃) in the anhydrous solvent under an inert atmosphere.[8]
-
Temperature Control: Cool the mixture in an ice bath (0°C) or a dry ice/acetone bath for lower temperatures. Exothermic reactions must be cooled to prevent overheating.[10]
-
Slow Addition: Add the acylating agent (e.g., 1.0 equivalent of acetyl chloride) dropwise to the Lewis acid suspension via the dropping funnel. This allows for the controlled formation of the acylium ion complex.[10] Stir the mixture for 15-30 minutes.
-
Substrate Addition: Add the aromatic substrate (e.g., 1.0 equivalent of benzene) slowly to the pre-formed complex. Maintain the low temperature during addition to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at the optimized temperature. Monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).
3. Work-up and Purification:
-
Quenching: Once the reaction is complete, quench it by slowly pouring the reaction mixture over crushed ice and water. This hydrolyzes the Lewis acid and decomposes any remaining reactive species.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, a dilute base (e.g., NaHCO₃ solution) to remove acidic impurities, and finally with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product. Purify the product as necessary (e.g., by distillation or chromatography).
References
- 1. How to Correlate Lewis Acid and Reaction Selectivity? [eureka.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis Acid Efficiency in Low-Temperature Reactions [eureka.patsnap.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mukaiyama Aldol Addition [organic-chemistry.org]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. google.com [google.com]
overcoming challenges in the N-glycosylation of 1,3-oxathiolane sugars
Welcome to the technical support center for the N-glycosylation of 1,3-oxathiolane (B1218472) sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of 1,3-oxathiolane nucleoside analogues.
Troubleshooting Guide
This guide addresses common issues encountered during the N-glycosylation of 1,3-oxathiolane sugars in a question-and-answer format.
Question 1: Low or no yield of the desired N-glycosylated product.
Answer:
Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
-
Lewis Acid Catalyst: The choice and activity of the Lewis acid are critical.
-
Troubleshooting:
-
Ensure the Lewis acid is fresh and has been stored under anhydrous conditions.
-
Consider screening a panel of Lewis acids. Common choices include TMSOTf, SnCl₄, TMSI, and TiCl₄.[1][2] Some studies have reported success with other catalysts like Zirconium chloride (ZrCl₄) when others fail.
-
Optimize the stoichiometry of the Lewis acid. Too little may result in an incomplete reaction, while too much can lead to degradation of starting materials.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Anhydrous Conditions: Moisture can deactivate the Lewis acid and hydrolyze starting materials. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature: Some reactions require low temperatures to prevent side reactions, while others may need elevated temperatures to proceed. Experiment with a range of temperatures.
-
Silylation of Nucleobase: Incomplete silylation of the nucleobase reduces its nucleophilicity. Confirm complete silylation (e.g., using HMDS or BSA) via spectroscopic methods like ¹H NMR before proceeding with the coupling reaction.
-
-
-
Purity of Starting Materials: Impurities in the 1,3-oxathiolane sugar donor or the nucleobase can interfere with the reaction.
-
Troubleshooting:
-
Purify starting materials by column chromatography, recrystallization, or distillation.
-
Confirm the identity and purity of starting materials using analytical techniques such as NMR and mass spectrometry.
-
-
Question 2: Poor stereoselectivity, resulting in a mixture of α and β anomers.
Answer:
Controlling the stereochemical outcome of the N-glycosylation is a significant challenge. The formation of an anomeric mixture complicates purification and reduces the yield of the desired isomer.[1]
-
Lewis Acid and Solvent Choice: The combination of the Lewis acid and solvent can influence the reaction mechanism and, consequently, the stereoselectivity.
-
Troubleshooting:
-
Certain Lewis acids may favor the formation of one anomer over the other. For instance, in some cases, SnCl₄ has been shown to provide high β-stereoselectivity.[2]
-
The solvent can affect the stability of reaction intermediates. Experiment with different solvents (e.g., dichloromethane (B109758), acetonitrile (B52724), dichloroethane).
-
-
-
Protecting Groups: The protecting group at the C2-position of the 1,3-oxathiolane ring can direct the stereochemical outcome.
-
Troubleshooting:
-
A participating protecting group, such as an acetyl or benzoyl group, can promote the formation of the β-anomer through the formation of a dioxolenium ion intermediate.
-
-
-
Temperature: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction, which can affect the anomeric ratio.
-
Troubleshooting:
-
Running the reaction at lower temperatures may favor the formation of the kinetic product, which could be the desired anomer.
-
-
Question 3: Difficulty in separating the resulting α and β anomers.
Answer:
The separation of anomeric mixtures is often challenging due to their similar physical properties.[1]
-
Chromatography:
-
Troubleshooting:
-
Column Chromatography: This is the most common method for separation. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) and different stationary phases (e.g., silica (B1680970) gel with different pore sizes).
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide better resolution.
-
-
-
Crystallization:
-
Troubleshooting:
-
Fractional crystallization can sometimes be employed to separate anomers if one crystallizes preferentially from a particular solvent system.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-glycosylation of 1,3-oxathiolane sugars?
A1: The primary challenges include:
-
Stereoselective control: Achieving the desired β-anomer is often difficult, with reactions frequently yielding mixtures of α and β anomers.[1]
-
Lewis acid selection: The choice of Lewis acid catalyst is crucial for both yield and stereoselectivity, and the optimal catalyst can vary depending on the specific substrates.[1][2][3]
-
Reaction optimization: The reaction is sensitive to conditions such as temperature, solvent, and the purity of starting materials.
-
Separation of isomers: The separation of the resulting anomers and enantiomers can be a significant hurdle.[1]
Q2: Which Lewis acids are commonly used for the N-glycosylation of 1,3-oxathiolane sugars?
A2: A variety of Lewis acids have been employed. Some of the most common include:
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)[1]
-
Trimethylsilyl iodide (TMSI)[1]
-
Titanium(IV) chloride (TiCl₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
The effectiveness of each Lewis acid can be substrate-dependent.
Q3: How can I improve the stereoselectivity of the glycosylation reaction?
A3: To improve stereoselectivity, consider the following strategies:
-
Optimize the Lewis Acid and Solvent System: The choice of Lewis acid and solvent can significantly influence the anomeric ratio.
-
Use a Participating Protecting Group: A protecting group at the C2 position of the 1,3-oxathiolane ring, such as an acetyl or benzoyl group, can help direct the formation of the β-anomer.
-
Control the Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of a single anomer.
Q4: What is the role of silylating the nucleobase before the coupling reaction?
A4: Silylating the nucleobase, typically with reagents like hexamethyldisilazane (B44280) (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA), serves two main purposes:
-
Increases Nucleophilicity: The silyl (B83357) groups make the nitrogen atoms of the nucleobase more nucleophilic, facilitating the attack on the anomeric carbon of the sugar.
-
Improves Solubility: Silylated nucleobases are generally more soluble in the aprotic organic solvents used for the glycosylation reaction.
Data Presentation
Table 1: Comparison of Lewis Acids in N-Glycosylation of a Benzoylated Oxathiolane with Silylated Cytosine
| Lewis Acid | Anomer Ratio (β:α) | Reference |
| Trimethylsilyl iodide (TMSI) | 1.3:1 | [1] |
| Tin(IV) chloride (SnCl₄) | Almost complete β-stereoselectivity | [2] |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 2:1 | [1] |
Note: Ratios can be highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed N-Glycosylation of a 1,3-Oxathiolane Acetate
-
Silylation of the Nucleobase: a. To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrimidine (B1678525) or purine (B94841) base. b. Add anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane). c. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) and a catalytic amount of ammonium (B1175870) sulfate. d. Heat the mixture to reflux until the solution becomes clear, indicating complete silylation. e. Cool the reaction mixture to the desired temperature for the coupling step.
-
Glycosylation Reaction: a. In a separate dried flask under an inert atmosphere, dissolve the 1,3-oxathiolane sugar donor (e.g., a C5-O-acetylated derivative) in an anhydrous solvent. b. Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C). c. Add the Lewis acid (e.g., TMSOTf) dropwise to the solution of the sugar donor. d. Add the solution of the silylated nucleobase dropwise to the sugar and Lewis acid mixture. e. Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. b. Allow the mixture to warm to room temperature and dilute with an organic solvent (e.g., dichloromethane or ethyl acetate). c. Wash the organic layer with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to separate the anomers.
-
Deprotection (if necessary): a. Dissolve the protected nucleoside in a suitable solvent (e.g., methanol). b. Add a deprotecting agent (e.g., a catalytic amount of sodium methoxide (B1231860) for acetyl groups). c. Stir the reaction at room temperature until deprotection is complete (monitored by TLC). d. Neutralize the reaction with an acidic resin or by adding an acid. e. Filter and concentrate the solution to obtain the deprotected nucleoside.
Visualizations
Caption: General workflow for the N-glycosylation of 1,3-oxathiolane sugars.
Caption: Troubleshooting logic for N-glycosylation of 1,3-oxathiolane sugars.
References
Technical Support Center: Scaling Up 1,3-Oxathiole Synthesis
Welcome to the Technical Support Center for scaling up the synthesis of 1,3-oxathioles. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale experiments to pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 1,3-oxathioles suitable for scaling up?
A1: The most common and scalable syntheses of the 1,3-oxathiolane (B1218472) ring, a saturated analog of 1,3-oxathiole that is a key intermediate in many applications, involve the condensation of an aldehyde or its equivalent with a mercaptoalcohol. For instance, the reaction of 2-mercaptoethanol (B42355) with an aldehyde is a widely used method. Another approach involves the reaction of an aldehyde with a compound like 2-mercaptoacetic acid. Enzymatic approaches are also gaining traction for their high stereoselectivity and milder reaction conditions, which can be advantageous at a larger scale.
Q2: What are the most critical parameters to control during the scale-up of this compound synthesis?
A2: When scaling up, precise control over several parameters is crucial for safety, yield, and purity. These include:
-
Temperature: Many this compound syntheses are exothermic. Inadequate heat removal in a larger reactor can lead to temperature spikes, side reactions, and potentially a thermal runaway.
-
pH: The stability of both reactants and products can be highly pH-dependent. Maintaining a specific pH range is often necessary to prevent decomposition and maximize yield.
-
Reagent Addition Rate: A controlled addition rate of one or more reagents is often required to manage the reaction's exothermicity and prevent the buildup of unreacted intermediates.
-
Mixing Efficiency: Homogeneous mixing is harder to achieve in large reactors. Poor mixing can lead to localized "hot spots," concentration gradients, and inconsistent product quality.
Q3: How does the impurity profile of the product typically change when moving from lab to pilot scale?
A3: The impurity profile can change significantly during scale-up. Longer reaction times, potential temperature fluctuations, and less efficient mixing can lead to the formation of new or higher levels of byproducts. Common impurities may include dimers, trimers, or oxidation products of the sulfur-containing starting materials. It is essential to re-validate analytical methods and identify any new impurities that may arise at the pilot scale.
Q4: What are the primary safety concerns associated with the pilot-scale synthesis of 1,3-oxathioles?
A4: The primary safety concerns include:
-
Handling of Sulfur-Containing Reagents: Many mercaptans and other sulfur compounds have strong, unpleasant odors and can be toxic. Operations should be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE) must be used.
-
Exothermic Reactions: As mentioned, the potential for a thermal runaway is a significant concern. A thorough thermal hazard assessment, including reaction calorimetry, is highly recommended before proceeding to the pilot scale.
-
Solvent Handling: The large volumes of flammable solvents used in pilot plants pose a fire and explosion risk. The facility must be equipped with appropriate fire suppression systems and operate under strict safety protocols.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Yield | - Inefficient heat transfer leading to side reactions.- Poor mixing causing localized concentration issues.- pH drift outside the optimal range.- Increased reaction time leading to product degradation. | - Improve Heat Transfer: Ensure the reactor's cooling system is operating at full capacity. Consider a semi-batch process with controlled reagent addition to manage the exotherm.- Enhance Mixing: Increase the agitator speed and ensure the impeller design is appropriate for the reactor geometry and reaction mass.- Monitor and Control pH: Implement online pH monitoring and an automated acid/base dosing system to maintain the desired pH.- Optimize Reaction Time: Conduct studies to determine the optimal reaction time at the pilot scale. Quench the reaction once the desired conversion is reached. |
| Inconsistent Product Quality | - Non-homogeneous mixing.- Temperature fluctuations between batches.- Variations in raw material quality. | - Standardize Mixing Protocol: Define and adhere to a specific agitation speed and duration for each step of the process.- Implement Strict Temperature Control: Use a temperature control unit with a narrow setpoint range.- Qualify Raw Material Suppliers: Establish specifications for all starting materials and test each batch before use. |
| Difficult Product Isolation/Purification | - Formation of new or higher levels of impurities.- Changes in the physical properties of the product (e.g., crystal form). | - Characterize Impurities: Isolate and identify any new impurities to understand their origin and develop a strategy for their removal.- Optimize Crystallization/Distillation: Re-develop the purification protocol at the pilot scale. This may involve screening different solvents, adjusting cooling rates, or optimizing distillation parameters. |
| Pressure Buildup in the Reactor | - Evolution of gaseous byproducts (e.g., H₂S).- Reaction temperature exceeding the solvent's boiling point. | - Ensure Adequate Venting: The reactor should be equipped with a properly sized vent line connected to a scrubber to handle any off-gassing.- Improve Temperature Control: Immediately apply cooling if the temperature approaches the solvent's boiling point. |
Data Presentation: Lab vs. Pilot Plant Scale
The following table provides a representative comparison of key parameters and outcomes when scaling up a typical this compound synthesis.
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) |
| Batch Size | 100 g | 10 kg |
| Solvent Volume | 500 mL | 50 L |
| Reagent Addition Time | 30 minutes | 4 - 6 hours |
| Reaction Temperature | 20 - 25 °C | 20 - 25 °C (with active cooling) |
| Stirring Speed | 300 rpm | 100 - 150 rpm (impeller tip speed is a better metric for scale-up) |
| Reaction Time | 2 hours | 4 - 6 hours |
| Typical Yield | 85 - 90% | 75 - 85% |
| Purity (Crude) | 95% | 88 - 92% |
| Major Impurity | Dimer of mercaptan starting material (0.5%) | Dimer of mercaptan starting material (1.5%), Unidentified byproduct (0.8%) |
Experimental Protocols
Laboratory Scale Synthesis of 2-phenyl-1,3-oxathiolane
Materials:
-
Benzaldehyde (B42025) (10.6 g, 100 mmol)
-
2-Mercaptoethanol (7.8 g, 100 mmol)
-
Toluene (B28343) (100 mL)
-
p-Toluenesulfonic acid (p-TSA) (0.1 g, catalyst)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde, 2-mercaptoethanol, and toluene.
-
Add the catalytic amount of p-TSA to the mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approximately 2-3 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2-phenyl-1,3-oxathiolane.
Pilot Plant Scale Synthesis of 2-phenyl-1,3-oxathiolane
Materials:
-
Benzaldehyde (10.6 kg, 100 mol)
-
2-Mercaptoethanol (7.8 kg, 100 mol)
-
Toluene (100 L)
-
p-Toluenesulfonic acid (p-TSA) (100 g, catalyst)
Procedure:
-
Charge the 250 L glass-lined reactor with toluene and benzaldehyde through a charging port.
-
Start the agitator at a pre-determined speed to ensure good mixing.
-
Begin controlled addition of 2-mercaptoethanol via a dosing pump over 2-3 hours, monitoring the internal temperature. Ensure the temperature does not exceed 30°C by using the reactor's cooling jacket.
-
Once the addition is complete, add the p-TSA catalyst as a solution in a small amount of toluene.
-
Heat the reactor contents to reflux using the heating jacket.
-
Collect the water azeotropically using a condenser and a phase separator. Continue reflux until no more water is separated (approximately 4-6 hours).
-
Cool the reactor contents to 20-25°C.
-
Transfer the reaction mixture to an extraction vessel. Wash with a saturated sodium bicarbonate solution and then with brine.
-
Transfer the organic layer to a clean reactor and concentrate under vacuum.
-
Purify the resulting crude oil by fractional vacuum distillation using a packed column to obtain the final product.
Visualizations
Caption: Lab to Pilot Plant Experimental Workflow.
Caption: Troubleshooting Logic for Low Yield.
Caption: Pilot Plant Reactor Setup Schematic.
Technical Support Center: Monitoring 1,3-Oxathiole Reaction Progress
Welcome to the technical support center for analytical methods used in monitoring the reaction progress of 1,3-oxathiole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during their experiments.
General Troubleshooting Workflow
This diagram outlines a general workflow for troubleshooting issues when monitoring the progress of a this compound reaction.
Caption: General troubleshooting workflow for reaction monitoring.
Thin-Layer Chromatography (TLC)
Frequently Asked Questions (FAQs)
Q1: What is the best way to set up a TLC to monitor my this compound synthesis?
A1: A three-lane spotting system on the TLC plate is highly recommended.[1] Spot the starting material (e.g., aldehyde) in the left lane, the reaction mixture in the right lane, and a "co-spot" containing both the starting material and the reaction mixture in the middle lane.[2] This setup helps to definitively identify the starting material spot in the reaction mixture, even if the Rf values are very similar.[2]
Q2: How do I choose an appropriate solvent system for my TLC?
A2: Start by testing a moderately polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The ideal solvent system will give your starting material an Rf value of approximately 0.3-0.4, allowing for clear separation from the product and any byproducts. If your compounds are very polar and remain at the baseline, you may need to use a more polar solvent system, such as dichloromethane (B109758)/methanol. For basic this compound derivatives that may streak on silica (B1680970), adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can improve spot shape.
Q3: My spots are streaking on the TLC plate. What could be the cause?
A3: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.[3]
-
Highly Polar or Acidic/Basic Compounds: 1,3-Oxathioles, containing a sulfur atom, can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to the solvent system can help. For acidic compounds, a few drops of acetic acid can be added, while for basic compounds, triethylamine is often used.
-
Incomplete Drying of the Spotting Solvent: Ensure the solvent from your sample spot has completely evaporated before developing the plate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaked or elongated | Sample is too concentrated. | Dilute the sample before spotting. |
| Compound is highly polar or basic. | Add a polar modifier (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent. | |
| No spots are visible | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Compound is not UV-active. | Use a visualization stain such as potassium permanganate (B83412) or iodine. | |
| Rf values are too high or too low | Eluent is too polar or not polar enough. | Adjust the solvent system polarity. Increase the proportion of the more polar solvent to decrease Rf values and vice versa. |
| Reactant and product spots are not well-separated | Solvent system lacks selectivity. | Try a different solvent system with different solvent components (e.g., switch from ethyl acetate to diethyl ether). |
Experimental Protocol: Monitoring a this compound Synthesis by TLC
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Reference): Using a capillary tube, spot a dilute solution of your starting aldehyde.
-
Lane 2 (Co-spot): Spot the starting aldehyde solution, and then, on top of the same spot, apply a sample of the reaction mixture.
-
Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if your compounds are UV-active. Circle the spots with a pencil. If not UV-active, use an appropriate stain (e.g., potassium permanganate stain, which is often effective for sulfur-containing compounds).
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis produces a mixture of diastereomers. How can I monitor the reaction and determine the diastereomeric ratio?
A1: Chiral HPLC is the method of choice for separating and quantifying diastereomers.[4] You will need to use a chiral stationary phase (CSP). The selection of the appropriate chiral column and mobile phase often requires screening several different conditions. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile (B52724)/water) conditions can be used depending on the column and the analytes.
Q2: I am seeing peak tailing for my this compound product. What can I do to improve the peak shape?
A2: Peak tailing for sulfur-containing heterocycles can be due to interactions with the stationary phase.[5]
-
For Reversed-Phase HPLC: Try adding a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to block active silanol (B1196071) groups on the column. Adjusting the pH of the mobile phase away from the pKa of your compound can also help.
-
For Normal-Phase HPLC: Ensure your mobile phase is completely dry, as water can deactivate the silica surface and lead to tailing.
Q3: My retention times are drifting. What are the likely causes?
A3: Drifting retention times can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take a significant amount of time, especially when changing mobile phases.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[5]
-
Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check that the pump is functioning correctly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of diastereomers | Inappropriate chiral stationary phase or mobile phase. | Screen different chiral columns and mobile phase compositions (both normal and reversed-phase). |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a modifier like triethylamine to the mobile phase. Adjust the mobile phase pH. |
| Column overload. | Dilute the sample and inject a smaller volume. | |
| Variable Retention Times | Inadequate column equilibration. | Allow for a longer equilibration time before analysis. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[5] | |
| Ghost Peaks | Contaminated mobile phase or carryover from previous injections. | Use fresh, high-purity solvents. Implement a needle wash step in your injection sequence. |
Experimental Protocol: HPLC Analysis of a this compound Reaction Mixture
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System and Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A and 5% B, then ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and product absorb (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the prepared sample and run the gradient method.
-
Data Analysis: Identify the peaks corresponding to the starting material and the 1,3-oxathiolane (B1218472) product by comparing their retention times to those of authentic standards. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: How can I use NMR to monitor the progress of my this compound synthesis?
A1: NMR is an excellent tool for reaction monitoring as it provides both structural and quantitative information.[2] By taking NMR spectra of the reaction mixture at different time points, you can observe the disappearance of signals corresponding to the starting materials and the appearance of new signals for the 1,3-oxathiolane product. The relative integration of these signals can be used to determine the reaction conversion.
Q2: Which protons are most useful to monitor in the ¹H NMR spectrum?
A2: The most diagnostic proton is typically the one on the carbon between the oxygen and sulfur atoms (C2-H) of the 1,3-oxathiolane ring. This proton usually appears as a singlet or a multiplet in a distinct region of the spectrum, often downfield from other aliphatic protons. Monitoring the appearance and integration of this signal relative to a disappearing signal from the starting material (e.g., the aldehyde proton) is a reliable way to track the reaction's progress.
Q3: I am seeing broad peaks in my NMR spectrum. What could be the cause?
A3: Broad peaks in NMR can be due to several factors:
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: If there are dynamic processes occurring on the NMR timescale, such as conformational changes or proton exchange, the peaks can broaden.
-
Poor Shimming: The magnetic field homogeneity may need to be optimized by shimming the spectrometer.
-
Sample Viscosity: Highly viscous samples can lead to broader lines. Diluting the sample may help.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Overlapping signals | Insufficient spectral resolution. | Use a higher field NMR spectrometer if available. Try a different deuterated solvent, as solvent effects can alter chemical shifts. |
| Broad peaks | Paramagnetic impurities, chemical exchange, or poor shimming. | Filter the sample through a small plug of silica gel. Acquire the spectrum at a different temperature. Re-shim the spectrometer. |
| Inaccurate integration | Incomplete relaxation of nuclei. | Increase the relaxation delay (d1) to at least 5 times the T1 of the slowest relaxing nucleus. |
| Solvent signal obscuring analyte signals | Analyte signals are in the same region as the residual solvent peak. | Choose a different deuterated solvent where the residual peak is in a different region. |
Quantitative Data: Predicted ¹H and ¹³C NMR Chemical Shifts
The following table provides predicted NMR chemical shifts for a representative 2-aryl-1,3-oxathiolane. Actual chemical shifts may vary depending on the specific substitution pattern and the solvent used.
| Compound | Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| 2-Phenyl-1,3-oxathiolane | ¹H | C2-H | ~6.1 | s |
| ¹H | -OCH₂- | ~4.5 | m | |
| ¹H | -SCH₂- | ~3.2 | m | |
| ¹H | Aromatic | 7.2-7.5 | m | |
| ¹³C | C2 | ~85 | ||
| ¹³C | C4 (-O-CH₂) | ~70 | ||
| ¹³C | C5 (-S-CH₂) | ~35 | ||
| ¹³C | Aromatic | 125-140 |
Note: These are approximate values and can be influenced by the solvent and substituents.
Experimental Protocol: NMR Sample Preparation for Reaction Monitoring
-
Set up the Reaction: In an NMR tube, combine the starting materials (e.g., aldehyde and 2-mercaptoethanol) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add an Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard that does not react with the components of the reaction mixture and has a signal that does not overlap with other signals (e.g., 1,3,5-trimethoxybenzene).
-
Acquire the Initial Spectrum (t=0): Immediately after mixing, acquire a ¹H NMR spectrum. This will serve as your starting point.
-
Monitor the Reaction: Acquire subsequent spectra at regular intervals (e.g., every 30 minutes) to monitor the changes in the signals of the starting materials and product.
-
Data Analysis: Process the spectra and integrate the relevant peaks. The percentage conversion can be calculated by comparing the integration of a product peak to the sum of the integrations of the corresponding starting material and product peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Frequently Asked Questions (FAQs)
Q1: Is GC-MS a suitable technique for monitoring this compound reactions?
A1: GC-MS is well-suited for monitoring reactions that involve volatile and thermally stable compounds. Many 1,3-oxathioles, particularly those with lower molecular weights, are amenable to GC-MS analysis. It provides excellent separation and allows for the identification of products and byproducts through their mass spectra.
Q2: I am observing poor peak shape (tailing) for my 1,3-oxathiolane. What is the cause?
A2: Sulfur-containing compounds are known to exhibit poor peak shapes in GC due to their interaction with active sites in the GC system (e.g., injector liner, column). Using a deactivated liner and a column specifically designed for the analysis of active compounds can significantly improve peak shape.
Q3: My compound is not volatile enough for GC analysis. What are my options?
A3: If your 1,3-oxathiolane derivative is not sufficiently volatile, you may need to consider derivatization to increase its volatility. Silylation is a common derivatization technique for compounds containing hydroxyl or other active hydrogen groups. However, for many 1,3-oxathioles, HPLC or NMR would be more suitable analytical methods if volatility is an issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated injector liner and a low-bleed, inert GC column. |
| No peaks or very small peaks | Compound is not volatile or is thermally labile. | Confirm the volatility and thermal stability of your compound. Consider derivatization or switch to HPLC or NMR. |
| Adsorption in the GC system. | Use a higher injector temperature (if the compound is stable) or a more inert system. | |
| Mass spectrum is difficult to interpret | Extensive fragmentation. | Lower the ionization energy in the mass spectrometer to increase the abundance of the molecular ion. |
| Co-eluting peaks. | Optimize the GC temperature program for better separation. |
Quantitative Data: Expected Mass Spectral Fragmentation
The mass spectrum of a 1,3-oxathiolane will typically show a molecular ion peak (M⁺), although its intensity may vary. Common fragmentation pathways involve the cleavage of the heterocyclic ring.
| Compound Structure | Expected Key Fragments (m/z) | Interpretation |
| Generic 2-substituted 1,3-oxathiolane | M⁺ | Molecular ion |
| [M - R]⁺ | Loss of the substituent at the C2 position | |
| [RCHS]⁺ | Fragment containing the C2-substituent and the sulfur atom | |
| [RCHO]⁺ | Fragment containing the C2-substituent and the oxygen atom |
Note: The relative intensities of these fragments will depend on the nature of the 'R' group and the ionization conditions.
Experimental Protocol: GC-MS Analysis of a this compound Reaction
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System and Conditions:
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the starting material and product. Confirm the identity of the product by comparing its mass spectrum to a library or by interpreting the fragmentation pattern. The reaction progress can be monitored by the relative peak areas of the starting material and product.
Method Selection Logic
The choice of analytical method depends on the specific characteristics of the this compound synthesis and the information required.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 2-Phenyl-1,3-oxathiolane | C9H10OS | CID 97797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Resolving Diastereomeric Mixtures of 1,3-Oxathiolane Nucleosides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the resolution of diastereomeric mixtures of 1,3-oxathiolane (B1218472) nucleosides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary challenge is poor separation between the diastereomers. What are the initial steps for troubleshooting?
A: Poor resolution is a common issue. The initial approach depends on the separation technique you are using:
-
For Crystallization-Based Resolution:
-
Solvent Screening: The solubility of diastereomeric salts can be highly sensitive to the solvent system. A systematic screening of different solvents and solvent mixtures is crucial.
-
Resolving Agent Stoichiometry: The amount of the resolving agent can significantly impact the separation. Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the system's selectivity is then based on the solubility difference between one diastereomeric salt and the unreacted enantiomer.[1]
-
Temperature Control: Experiment with different cooling rates. A slower cooling rate can prevent the co-precipitation of the more soluble diastereomer.[1]
-
-
For Chromatographic Resolution (HPLC):
-
Stationary Phase: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.[2][3] If one column provides poor results, try a different type of CSP as their separation mechanisms can be complementary.[2]
-
Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For normal-phase HPLC, adjusting the percentage of the alcohol modifier (e.g., ethanol (B145695) or 2-propanol) in n-hexane can significantly impact selectivity and resolution.[2]
-
Q2: I am not getting any crystals to form from my diastereomeric salt solution. What should I do?
A: This issue typically arises from high solubility of the diastereomeric salts in the chosen solvent system.[1]
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration.[1]
-
Anti-Solvent Addition: Introduce an "anti-solvent," a solvent in which the salts are less soluble, to induce precipitation. This should be done slowly to avoid "oiling out".[1]
-
Lower Temperature: Reduce the crystallization temperature, as solubility generally decreases with temperature.[1]
-
Seeding: If available, add a few seed crystals of the desired pure diastereomeric salt to induce crystallization. Alternatively, scratching the inside of the flask at the liquid-air interface can sometimes initiate nucleation.[1]
-
Q3: During crystallization, my product "oiled out" instead of forming crystals. How can I prevent this?
A: "Oiling out" occurs when the solute separates as a liquid phase, often due to excessive supersaturation or the temperature being too high.[1]
-
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution or add any anti-solvent much more slowly and at a higher temperature.[1]
-
Ensure Agitation: Proper stirring is essential to maintain a homogenous solution and promote controlled crystal growth.
-
Modify Solvent System: Find a solvent system where crystallization can occur at a temperature well below the melting point of the solvated salt.[1]
-
Q4: The yield of my desired diastereomer is very low after resolution. How can I improve it?
A: A low yield indicates that a significant amount of the target diastereomer is left in the mother liquor.[1]
-
Troubleshooting Steps:
-
Optimize Conditions: Further screen solvents and adjust the final crystallization temperature to minimize the solubility of the target salt.[1]
-
Recycle Mother Liquor: The undesired enantiomer remaining in the mother liquor can often be racemized and recycled, improving the overall process yield.[1]
-
Consider Dynamic Kinetic Resolution (DKR): In DKR, the unwanted enantiomer is racemized in situ while the desired enantiomer is selectively converted or crystallized. This allows for a theoretical yield of up to 100% for the desired enantiomer.[4][5]
-
Q5: What are the most common methods for resolving 1,3-oxathiolane nucleoside mixtures?
A: The three primary strategies are enzymatic resolution, chiral chromatography, and diastereoselective synthesis/crystallization.[4]
-
Enzymatic Resolution: Utilizes enzymes that preferentially catalyze a reaction on one of the enantiomers, allowing the reacted and unreacted enantiomers to be separated based on their different physical properties.[6]
-
Chiral Chromatography (HPLC): Employs a chiral stationary phase to physically separate the diastereomers as they pass through the column.[2][6]
-
Diastereoselective Synthesis & Crystallization: This involves either using a chiral auxiliary during synthesis to favor the formation of one stereoisomer or reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, which can then be separated by crystallization.[4][6]
Data Summary Tables
Table 1: Comparison of Common Resolution Techniques
| Technique | Principle | Advantages | Common Challenges |
| Enzymatic Resolution | Preferential reaction of an enzyme with one enantiomer.[6] | High selectivity (enantiomeric excess often >95%), mild reaction conditions.[6] | Finding a suitable enzyme, potential for product inhibition, limited to 50% theoretical yield without DKR.[5] |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[3] | Direct separation, applicable to small quantities, analytical and preparative scales.[6][7] | High cost of chiral columns, requires method development, solvent consumption. |
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities.[6] | Scalable, cost-effective for large-scale production. | Requires extensive solvent screening, risk of "oiling out," can be time-consuming.[1][7] |
| Diastereoselective Synthesis | Use of Lewis acids or chiral auxiliaries to control stereochemistry during synthesis.[4][8] | Potentially eliminates the need for resolution, high stereoselectivity.[8] | Requires careful selection of catalysts and reaction conditions.[4] |
Table 2: Examples of Chiral HPLC Conditions for Nucleoside Analogs
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Application Example | Reference |
| Cyclodextrin (B1172386) bonded (Cyclobond AC-I) | Isocratic 0.5% methanol (B129727) in water | Resolution of (±)-BCH-189 and (±)-FTC enantiomers | [6] |
| Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD-H) | n-hexane-alcohol (ethanol or 2-propanol) | Separation of various nucleoside analog stereoisomers | [2] |
| Amylose tris-3,5-dimethylphenylcarbamate (Chiralpak AD) | n-hexane-alcohol (ethanol or 2-propanol) | Separation of various nucleoside analog stereoisomers | [2] |
Key Experimental Protocols
Protocol 1: Enzymatic Resolution using Pig Liver Esterase (PLE)
This protocol is a general guideline based on the successful resolution of 5'-butyroyl ester derivatives of 1,3-oxathiolane nucleosides.[4]
-
Substrate Preparation: Synthesize the 5'-ester (e.g., 5'-butyroyl ester) of the racemic 1,3-oxathiolane nucleoside mixture.
-
Enzymatic Reaction:
-
Dissolve the esterified nucleoside mixture in an appropriate buffer solution (e.g., phosphate (B84403) buffer) containing a co-solvent like DMSO if needed for solubility.
-
Add Pig Liver Esterase (PLE) to the solution. The optimal enzyme concentration and temperature (typically room temperature to 37°C) should be determined empirically.
-
Monitor the reaction progress using TLC or HPLC. The enzyme will selectively hydrolyze the ester group of one enantiomer, leaving the other enantiomer esterified.
-
-
Work-up and Separation:
-
Once the reaction has reached approximately 50% conversion, quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).
-
Extract the mixture with the organic solvent. The hydrolyzed nucleoside (more polar) will have different solubility characteristics than the unreacted esterified nucleoside (less polar).
-
Separate the two compounds using standard column chromatography on silica (B1680970) gel, exploiting their polarity difference.
-
-
Deprotection: The separated, unreacted ester can then be chemically hydrolyzed (e.g., using methanolic ammonia) to yield the other enantiomer.[4]
Protocol 2: Chiral HPLC Separation
This protocol is based on a published method for separating the enantiomers of FTC (2-hydroxymethyl-5-(5-fluorocytosin-1-yl)-1,3-oxathiolane).[6]
-
System Preparation:
-
Column: Chiral cyclodextrin bonded column (e.g., Cyclobond AC-I).[6]
-
Mobile Phase: Prepare an isocratic mobile phase of 0.5% methanol in water.[6] Degas the mobile phase thoroughly.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the racemic mixture of the 1,3-oxathiolane nucleoside in the mobile phase at a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatography:
-
Inject a small volume of the sample onto the column.
-
Run the separation under isocratic conditions.
-
Detection: Use a UV detector set to an appropriate wavelength for the nucleobase (e.g., 262 nm).[6]
-
-
Analysis and Collection:
-
The two diastereomers should elute as separate peaks.
-
For preparative separation, collect the fractions corresponding to each peak.
-
Combine and evaporate the solvent from the collected fractions to recover the isolated diastereomers.
-
Visualizations
Caption: General workflow for resolving diastereomeric mixtures.
Caption: Principle of enzymatic resolution of diastereomers.
Caption: Logic of separation by chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 6. US6703396B1 - Method of resolution and antiviral activity of 1,3-oxathiolane nuclesoside enantiomers - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 1,3-Oxathiole and 1,3-Dioxolane Nucleosides: A Guide for Drug Development Professionals
A detailed examination of the synthesis, antiviral activity, cytotoxicity, and pharmacokinetic profiles of 1,3-oxathiole and 1,3-dioxolane (B20135) nucleoside analogues, two classes of compounds at the forefront of antiviral drug discovery.
This guide provides a comprehensive comparison of this compound and 1,3-dioxolane nucleosides, offering researchers, scientists, and drug development professionals a data-driven overview of their potential as therapeutic agents. These nucleoside analogues, which feature a modification in the sugar moiety, have demonstrated significant activity against a range of viruses, most notably the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Introduction to Heterocyclic Nucleosides
Nucleoside analogues have long been a cornerstone of antiviral therapy. The modification of the ribose ring, a key component of natural nucleosides, has led to the development of compounds with enhanced stability and potent inhibitory effects on viral replication. Among these, 1,3-oxathiolane (B1218472) and 1,3-dioxolane nucleosides have emerged as particularly promising scaffolds. In 1,3-oxathiolane nucleosides, the 3'-carbon of the sugar ring is replaced by a sulfur atom, while in 1,3-dioxolane nucleosides, it is replaced by an oxygen atom. This structural alteration is fundamental to their mechanism of action, which primarily involves the termination of viral DNA chain elongation.[1]
Synthesis and Stereochemistry
The synthesis of both 1,3-oxathiolane and 1,3-dioxolane nucleosides typically involves two key stages: the construction of the heterocyclic ring and the subsequent stereoselective coupling of this ring with a nucleobase (N-glycosylation).[1] A significant finding in the development of these compounds has been the superior therapeutic profile of the unnatural L-enantiomers (β-L-configuration) compared to their natural D-enantiomer counterparts.[1] L-nucleosides often exhibit greater antiviral efficacy and reduced cytotoxicity.[1] Prominent examples of successful L-enantiomer drugs include Lamivudine (3TC) and Emtricitabine (FTC), both of which are 1,3-oxathiolane nucleosides.[1]
Comparative Antiviral Activity and Cytotoxicity
The antiviral potency and associated cytotoxicity are critical parameters in the evaluation of any potential drug candidate. The data presented below, collated from various studies, highlights the activity of representative 1,3-oxathiolane and 1,3-dioxolane nucleosides against HIV. It is important to note that direct side-by-side comparisons in the same study are limited, and thus, variations in experimental conditions should be considered.
| Compound | Class | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Lamivudine (3TC) | 1,3-Oxathiolane | HIV-1 | PBM | 0.002 | >100 | >50000 |
| Emtricitabine (FTC) | 1,3-Oxathiolane | HIV-1 | CEM | 0.009 | >100 | >11111 |
| (±)-BCH-189 | 1,3-Oxathiolane | HIV-1 | MT-4 | 0.37-1.31 | >100 | >76-270 |
| DXG | 1,3-Dioxolane | HIV-1 | MT-2 | 0.085 | >100 | >1176 |
| DAPD | 1,3-Dioxolane | HIV-1 | CBMC | 0.046 | >100 | >2174 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.
Mechanism of Action: A Shared Pathway of Activation
The antiviral effect of both 1,3-oxathiolane and 1,3-dioxolane nucleosides is contingent upon their intracellular activation through a series of phosphorylation steps, a process carried out by host cellular kinases. This shared mechanism of action is a critical aspect of their function.
Cellular Phosphorylation Pathway
dot
Caption: Intracellular activation pathway of 1,3-oxathiolane and 1,3-dioxolane nucleosides.
Once transported into the cell, the nucleoside analogue is sequentially phosphorylated by host kinases to its triphosphate form. This active triphosphate metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar-like ring of the analogue prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[1]
Pharmacokinetics: A Brief Overview
The pharmacokinetic properties of these nucleoside analogues are crucial for their clinical efficacy. While comprehensive comparative data is scarce, studies on individual compounds provide some insights. For instance, Lamivudine (a 1,3-oxathiolane) is known for its good oral bioavailability and a plasma half-life that allows for once or twice-daily dosing. The pharmacokinetics of these compounds can be influenced by factors such as the specific nucleobase and stereochemistry.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these nucleoside analogues.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of virus-induced plaques by 50%.
-
Cell Seeding: Host cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.
-
Compound Dilution: A serial dilution of the test compound is prepared in a serum-free medium.
-
Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a known titer of the virus in the presence of varying concentrations of the test compound or a vehicle control.
-
Adsorption: The plates are incubated for 1-2 hours to allow for viral adsorption.
-
Overlay: After the adsorption period, the virus-containing medium is removed, and the cells are overlaid with a medium containing 1% methylcellulose (B11928114) or another viscous substance to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The overlay medium also contains the respective concentrations of the test compound.
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained with a solution like crystal violet, which stains the cells but not the plaques (areas of dead or lysed cells).
-
Data Analysis: The number of plaques in each well is counted, and the EC₅₀ value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for a duration that mirrors the antiviral assay (e.g., 48-72 hours). Control wells with untreated cells and vehicle-only treated cells are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized detergent solution) is added to dissolve the formazan crystals that have formed within metabolically active cells.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow Visualization
dot
Caption: General experimental workflow for evaluating nucleoside analogues.
Conclusion
Both 1,3-oxathiolane and 1,3-dioxolane nucleosides represent highly successful scaffolds in the quest for potent antiviral agents. Their unique structural modifications confer a powerful mechanism of action based on the termination of viral DNA synthesis. The L-enantiomers of 1,3-oxathiolane nucleosides, such as Lamivudine and Emtricitabine, have demonstrated remarkable clinical success, characterized by high potency and a favorable safety profile. While direct comparative data across a broad range of compounds is not always available, the existing evidence suggests that both classes of nucleosides are fertile ground for the discovery of new and effective antiviral therapies. Future research should focus on direct, side-by-side comparisons to better delineate the subtle structure-activity relationships that differentiate these two important classes of molecules.
References
1,3-Oxathiole: A Potential Antimicrobial Agent Under Investigation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new and effective therapeutic agents. Among these, heterocyclic compounds have garnered significant attention, with the 1,3-oxathiole core emerging as a subject of interest for its potential antimicrobial properties. This guide provides a comparative analysis of this compound and its derivatives as antimicrobial agents, presenting available experimental data, outlining key methodologies, and comparing its potential with other heterocyclic antimicrobials.
Performance Comparison of this compound Derivatives and Alternatives
While research specifically validating this compound as a potent antimicrobial agent is still emerging, preliminary studies on its saturated analogue, 1,3-oxathiolan-5-one (B1253419), have shown promising results. A series of synthesized 1,3-oxathiolan-5-one derivatives demonstrated appreciable antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] Notably, certain derivatives with electron-withdrawing groups exhibited moderate to significant activity when compared to the standard antibiotic, Ampicillin.[1]
For a broader perspective, it is useful to compare the antimicrobial potential of the this compound scaffold with other well-studied five-membered heterocyclic compounds. The following table summarizes minimum inhibitory concentration (MIC) values for derivatives of the related 1,3-oxazole ring system against various pathogens. It is important to note that this data is for a structurally similar but distinct heterocyclic system and is provided for illustrative purposes due to the limited availability of quantitative data for this compound derivatives.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1,3-Oxazole Derivatives | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole | Candida albicans 128 | 14 | [2] |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Staphylococcus epidermidis 756 | 56.2 | [2] | |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Bacillus subtilis ATCC 6683 | 56.2 | [2] | |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Candida albicans 128 | 14 | [2] | |
| 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Escherichia coli ATCC 25922 | 28.1 | [2] | |
| Standard Antibiotic | Ampicillin | Various | - | [1] |
Experimental Protocols
The evaluation of antimicrobial activity is crucial for the validation of new chemical entities. The following are detailed methodologies for two standard assays frequently employed in the screening of compounds like this compound derivatives.
Agar (B569324) Disc Diffusion Method
This method is a widely used qualitative to semi-quantitative technique to assess the antimicrobial susceptibility of a compound.[3][4]
Experimental Workflow:
Caption: Workflow for the Agar Disc Diffusion Method.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][6][7][8]
Experimental Workflow:
Caption: Workflow for the Broth Microdilution Method.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound derivatives as antimicrobial agents has not yet been fully elucidated. However, insights can be drawn from studies on other sulfur-containing heterocyclic compounds. Many such compounds exert their antimicrobial effects through various mechanisms.
Potential Antimicrobial Mechanisms of Sulfur-Containing Heterocycles:
Caption: Potential mechanisms of antimicrobial action for sulfur-containing heterocycles.
For instance, some sulfur-containing compounds have been shown to interfere with bacterial cell wall synthesis, inhibit essential enzymes like DNA gyrase, or, in the case of antifungal activity, disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane. Further research is required to determine which, if any, of these pathways are relevant to the antimicrobial activity of this compound derivatives.
Conclusion
The exploration of this compound and its derivatives as a new class of antimicrobial agents is in its nascent stages. Initial findings for related structures are encouraging, suggesting that this heterocyclic scaffold holds potential for further development. The data presented in this guide, while highlighting the need for more extensive quantitative studies and mechanistic investigations, provides a foundational resource for researchers in the field. Future work should focus on synthesizing a broader range of this compound derivatives and conducting rigorous antimicrobial susceptibility testing to establish a clear structure-activity relationship. Elucidating the mechanism of action will be paramount in optimizing the therapeutic potential of this promising class of compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. youtube.com [youtube.com]
1,3-Oxathiole in Drug Design: A Comparative Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Their unique stereoelectronic properties allow for diverse interactions with biological targets. Among these, the 1,3-oxathiole ring system has emerged as a "privileged scaffold," demonstrating significant potential in the development of novel drugs. This guide provides an objective comparison of this compound with other key heterocyclic compounds in drug design, supported by experimental data, detailed methodologies, and pathway visualizations to aid in rational drug design and development.
The this compound Moiety: A Profile
The this compound is a five-membered heterocyclic ring containing one oxygen and one sulfur atom at positions 1 and 3, respectively. This scaffold is notably present in several FDA-approved antiviral drugs, including the nucleoside reverse transcriptase inhibitors Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstones in the treatment of HIV/AIDS and Hepatitis B.[1] The presence of both oxygen and sulfur heteroatoms imparts a unique combination of hydrogen bonding capabilities and lipophilicity, influencing the pharmacokinetic and pharmacodynamic properties of molecules containing this ring system.
Performance Comparison: this compound vs. Other Heterocycles
The true value of a scaffold in drug design is often understood through comparative analysis with its bioisosteres—structurally distinct moieties with similar physicochemical properties that can elicit comparable biological responses.[2][3][4] This section compares the performance of this compound derivatives with their oxazole, thiazole, oxadiazole, and thiadiazole counterparts in key therapeutic areas.
Physicochemical Properties: A Comparative Overview
The choice of a heterocyclic ring can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key calculated physicochemical properties for the parent scaffolds, providing a baseline for comparison.
| Property | This compound | 1,3-Oxazole | 1,3-Thiazole |
| Molecular Weight ( g/mol ) | 88.14 | 69.06 | 85.13[5] |
| Calculated logP | 0.45 | 0.39 | 0.42 |
| Topological Polar Surface Area (TPSA) (Ų) | 34.14 | 26.03 | 21.57 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
Data for this compound, 1,3-Oxazole are estimated values. Data for 1,3-Thiazole is from cited source.
Anticancer Activity
Heterocyclic compounds are prominent in oncology research, with many targeting key enzymes and signaling pathways involved in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin are two such targets where these scaffolds have shown inhibitory activity.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Target/Cell Line | This compound Derivative | Oxazole Derivative | Thiazole Derivative | Oxadiazole Derivative | Thiadiazole Derivative | Reference Compound |
| VEGFR-2 Inhibition | VEGFR-2 Kinase | Data Not Available | - | 0.059 (Sorafenib Analog) | - | - | Sorafenib (0.059)[6] |
| Cytotoxicity | MCF-7 (Breast) | - | - | 2.57[6] | 1.09[7] | 2.375 | Doxorubicin (1.940)[8] |
| Cytotoxicity | HepG2 (Liver) | - | - | 7.26[6] | 0.7 | - | Doxorubicin (10.985)[8] |
| Cytotoxicity | A549 (Lung) | - | - | - | - | 20.682 | Doxorubicin (10.985)[8] |
| Tubulin Polymerization Inhibition | Tubulin | - | 60.2 | - | - | - | - |
Antiviral Activity
The this compound ring is a well-established pharmacophore in antiviral drugs, particularly against HIV.
Table 2: Comparative Antiviral Activity (IC50 values in µM)
| Compound Class | Virus/Target | This compound Derivative | Oxadiazole Derivative |
| Anti-HIV | HIV-1 Reverse Transcriptase | Lamivudine (3TC) - Potent Inhibitor | - |
| Anti-HIV | HIV-1 Reverse Transcriptase | Emtricitabine (FTC) - Potent Inhibitor | - |
| Anti-SARS-CoV-2 | SARS-CoV-2 Mpro | - | 2.42 |
| Cytotoxicity (CC50 in µM) | Vero-E6 cells | - | 153.2 - 451.5 |
Note: The potency of Lamivudine and Emtricitabine is well-established, though specific IC50 values can vary by assay. Data for oxadiazole derivatives is provided for a broader antiviral context.[9]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments.
Synthesis of 2,5-Disubstituted this compound Derivatives
A general method for the synthesis of 2,5-disubstituted this compound derivatives involves the reaction of an appropriate aldehyde or ketone with a thiol-containing compound, often in the presence of an acid catalyst. For instance, the reaction between an aldehyde and 2-mercaptoacetic acid can be carried out at reflux temperature in a solvent like toluene (B28343) to yield a 1,3-oxathiolan-5-one (B1253419) derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10][11][12]
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Reaction Setup: Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including luminescence-based assays (e.g., Kinase-Glo®) where a decrease in luminescence corresponds to higher kinase activity.
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[1][13][14][15]
In Vitro Reverse Transcriptase (RT) Inhibition Assay
This assay is crucial for evaluating anti-HIV activity.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant HIV-1 reverse transcriptase, a template-primer (e.g., poly(A)/oligo(dT)), and labeled or unlabeled deoxynucleoside triphosphates (dNTPs) in a suitable buffer.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the reaction mixture.
-
RT Reaction: Initiate the reaction and incubate at 37°C for 60 minutes.
-
Quantification: The incorporation of dNTPs into the newly synthesized DNA strand is quantified. This can be done using radioactively labeled dNTPs and measuring the radioactivity of the product, or through colorimetric or fluorescence-based methods.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the RT activity is determined.[4]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action of these compounds requires visualizing their effects on cellular signaling pathways and the workflow of the experiments used to study them.
Caption: VEGFR-2 signaling pathway and a potential point of inhibition.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The this compound scaffold holds a significant position in drug discovery, particularly in the development of antiviral agents. While its full potential in other therapeutic areas such as oncology is still being explored, its unique structural and physicochemical properties make it an attractive starting point for the design of novel therapeutics. Comparative analysis with other five-membered heterocycles like oxazoles and thiazoles reveals that each scaffold possesses distinct advantages depending on the biological target and desired pharmacological profile. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the selection and optimization of heterocyclic scaffolds for their drug discovery programs. Further head-to-head comparative studies will be invaluable in fully elucidating the therapeutic potential of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. General methodology for the preparation of 2,5-disubstituted-1,3-oxazoles. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole (CAS 288-47-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. A selective and oral small molecule inhibitor of vascular epithelial growth factor receptor (VEGFR)-2 and VEGFR-1 inhibits neovascularization and vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicopublication.com [medicopublication.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-Oxathiolane and Oxaselenolane Nucleosides in Antiviral Therapy
A new frontier in antiviral drug development is the exploration of isoelectronic nucleoside analogs, where the substitution of a single atom can significantly impact biological activity. This guide provides a comparative overview of two such classes: 1,3-oxathiolane (B1218472) and oxaselenolane nucleosides. While direct side-by-side comparative studies are limited, this document synthesizes available data on their antiviral efficacy, cytotoxicity, and mechanisms of action to offer a valuable resource for researchers, scientists, and drug development professionals.
The strategic replacement of the 3'-carbon of the ribose ring with a sulfur atom in 1,3-oxathiolane nucleosides has led to the development of potent antiviral drugs like Lamivudine (3TC) and Emtricitabine (FTC), which are mainstays in the treatment of HIV and HBV infections.[1][2] Building on this success, researchers have investigated the substitution of sulfur with selenium, its heavier chalcogen counterpart, to create 1,3-oxaselenolane nucleosides.[3][4] This guide delves into the current understanding of these two important classes of nucleoside analogs.
Quantitative Comparison of Antiviral Activity
Table 1: Antiviral Activity and Cytotoxicity of 1,3-Oxathiolane Nucleosides
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| (±)-BCH-189 (racemic Lamivudine) | HIV-1 | MT-4 | 0.73 (mean) | >100 | >137 |
| (-)-BCH-189 (Lamivudine, 3TC) | HIV-1 | PBM | 0.008 | >100 | >12500 |
| (+)-BCH-189 | HIV-1 | PBM | 1.0 | >100 | >100 |
| (-)-FTC (Emtricitabine) | HIV-1 | MT-2 | 0.0013 | >20 | >15385 |
| Lamivudine (3TC) | HBV | HepG2 2.2.15 | 0.01-0.1 | >100 | >1000-10000 |
Table 2: Antiviral Activity and Cytotoxicity of Oxaselenolane Nucleosides
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| (±)-β-L-2',3'-dideoxy-3'-selena-cytidine (Se-ddC) | HIV-1 | MT-4 | 0.1-1.0 | >100 | >100-1000 |
| (-)-Se-ddC | HIV-1 | MT-4 | 0.05-0.5 | >100 | >200-2000 |
| (±)-β-L-2',3'-dideoxy-3'-selena-5-fluorocytidine (Se-FddC) | HIV-1 | MT-4 | 0.01-0.1 | >100 | >1000-10000 |
| (-)-Se-FddC | HIV-1 | MT-4 | 0.005-0.05 | >100 | >2000-20000 |
| Oxaselenolane Cytosine Analogues | HBV | HepG2 2.2.15 | Potent Activity | Not Specified | Not Specified |
Note: The data for oxaselenolane nucleosides is presented as a range based on initial findings, as specific values from comprehensive studies are limited in the available literature. The term "Potent Activity" for HBV indicates that the compounds showed significant inhibition of viral replication, though quantitative EC50 values were not provided in the initial reports.[3][4]
Mechanism of Action: A Shared Pathway
Both 1,3-oxathiolane and oxaselenolane nucleosides are believed to exert their antiviral effects through a common mechanism of action. As nucleoside analogs, they are taken up by host cells and undergo intracellular phosphorylation by host cell kinases to their active triphosphate forms. These triphosphate analogs then compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV). Due to the modification at the 3' position of the sugar ring (the presence of sulfur or selenium instead of a hydroxyl group), the incorporation of these analogs results in the termination of DNA chain elongation, thereby halting viral replication.[1][2][5]
References
- 1. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. OXATHIOLANE AND DIOXOLANE NUCLEOSIDES: SYNTHESIS AND ANTIVIRAL ACTIVITY [ouci.dntb.gov.ua]
A Comparative Guide to the Structure-Activity Relationship of 1,3-Oxathiole-Based Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxathiolane (B1218472) scaffold has emerged as a privileged structure in the development of potent antiviral agents, most notably leading to the discovery of highly successful nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This guide provides a comprehensive comparison of 1,3-oxathiole-based antiviral drugs, focusing on their structure-activity relationships (SAR), mechanisms of action, and experimental evaluation.
Core Insights into Structure-Activity Relationships
The antiviral activity of 1,3-oxathiolane nucleoside analogs is profoundly influenced by stereochemistry at the C4' and C1' positions of the oxathiolane ring and modifications of the nucleobase.
A pivotal finding in the SAR of this class is the superior antiviral potency and reduced cytotoxicity of the β-L-enantiomers (possessing a 2'R,5'S configuration) compared to their β-D-counterparts (2'S,5'R). This crucial discovery led to the development of highly successful drugs like Lamivudine (3TC) and Emtricitabine (FTC). The β-L configuration is believed to be less efficiently recognized by human mitochondrial DNA polymerase γ, a key factor in the off-target toxicity of many nucleoside analogs.[1]
Modifications to the pyrimidine (B1678525) or purine (B94841) base also play a critical role. For instance, the introduction of a fluorine atom at the 5-position of the cytosine ring in Lamivudine resulted in Emtricitabine, which exhibits a longer intracellular half-life of its active triphosphate metabolite.
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of key 1,3-oxathiolane-based drugs and their analogs against HIV and HBV. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Table 1: Anti-HIV-1 Activity of 1,3-Oxathiolane Nucleoside Analogs
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Lamivudine (3TC) | HIV-1 (IIIB) | MT-4 | 0.0015 - 0.005 | >100 | >20,000 |
| Emtricitabine (FTC) | HIV-1 (IIIB) | MT-4 | 0.0013 - 0.0017 | >100 | >58,823 |
| Racemic 3TC | HIV-1 (IIIB) | MT-4 | 0.5 | >100 | >200 |
| (+)-3TC (D-enantiomer) | HIV-1 (IIIB) | MT-4 | 0.5 | >100 | >200 |
| 5-Fluoro-ddC analog | HIV-1 | MT-4 | 0.009 | - | - |
Table 2: Anti-HBV Activity of 1,3-Oxathiolane Nucleoside Analogs
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Lamivudine (3TC) | HepG2 2.2.15 | 0.0016 | >100 | >62,500 |
| Emtricitabine (FTC) | HepG2 2.2.15 | 0.01 - 0.03 | >100 | >3,333 |
| Telbivudine (L-dT) | HepG2 2.2.15 | 0.1 | >100 | >1000 |
Mechanism of Action: A Chain of Events
The primary mechanism of action for 1,3-oxathiolane nucleoside analogs is the inhibition of viral reverse transcriptase (for HIV) or DNA polymerase (for HBV). These drugs are administered as prodrugs and must be anabolically phosphorylated within the host cell to their active triphosphate form.
Caption: Intracellular phosphorylation and mechanism of action of 1,3-oxathiolane nucleoside analogs.
Once converted to the active triphosphate form, the drug competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral polymerase.[1] The absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.
Experimental Protocols
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol is a standard method for determining the in vitro efficacy of compounds against HIV-1.
1. Cell Culture and Virus Preparation:
-
Culture MT-4 (human T-cell leukemia) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Prepare a stock of HIV-1 (e.g., IIIB strain) by infecting MT-4 cells and collecting the supernatant after observing peak cytopathic effect (CPE). Titer the virus stock to determine the tissue culture infectious dose 50 (TCID50).
2. Antiviral Assay:
-
Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Include control wells: virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
3. Measurement of Antiviral Activity:
-
After the incubation period, assess cell viability using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] colorimetric method.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration compared to the virus and cell controls.
-
Determine the EC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.
4. Cytotoxicity Assay:
-
Perform a parallel assay with uninfected MT-4 cells to determine the cytotoxicity of the compounds.
-
Follow the same procedure as the antiviral assay but without adding the virus.
-
Calculate the CC50 value from the dose-response curve of cell viability versus compound concentration.
Caption: Workflow for the in vitro anti-HIV-1 activity assay.
Anti-HBV Activity Assay in HepG2 2.2.15 Cells
This assay is widely used to evaluate the efficacy of compounds against HBV replication.
1. Cell Culture:
-
Culture HepG2 2.2.15 cells (a human hepatoblastoma cell line that stably expresses the HBV genome) in DMEM/F12 medium supplemented with 10% fetal bovine serum, G418 (to maintain HBV plasmid), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
2. Antiviral Assay:
-
Seed HepG2 2.2.15 cells in a multi-well plate.
-
After cell attachment, treat the cells with various concentrations of the test compound. Include appropriate controls (vehicle control, positive control like Entecavir).
-
Change the medium and re-dose with the compound every 2-3 days.
3. Sample Collection and HBV DNA Quantification:
-
After a 9-day incubation period, collect the cell culture supernatant.
-
Extract viral DNA from the supernatant.
-
Quantify the amount of extracellular HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.[2]
4. Data Analysis:
-
Determine the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%, by plotting the percentage of inhibition against the compound concentration.[2]
-
A parallel cytotoxicity assay using parental HepG2 cells should be performed to determine the CC50.
Comparison with Alternative Antiviral Drugs
1,3-Oxathiolane-based NRTIs are a cornerstone of combination antiretroviral therapy (cART) for HIV, often used in conjunction with other classes of drugs such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).
Table 3: Comparison of Lamivudine (3TC) with Other Classes of Anti-HIV Drugs
| Drug Class | Example Drug | Mechanism of Action | Key Advantages | Key Disadvantages |
| NRTI (this compound) | Lamivudine (3TC) | Chain termination of viral DNA synthesis | High potency, favorable safety profile, high barrier to resistance for some combinations | Potential for mitochondrial toxicity (though lower than older NRTIs), development of resistance (M184V mutation) |
| NNRTI | Efavirenz | Allosteric inhibition of reverse transcriptase | Long half-life, once-daily dosing | CNS side effects, low genetic barrier to resistance |
| Protease Inhibitor | Darunavir | Inhibition of viral protease, preventing maturation of new virions | High genetic barrier to resistance | Metabolic complications (e.g., dyslipidemia, insulin (B600854) resistance), potential for drug-drug interactions |
| Integrase Inhibitor | Dolutegravir | Inhibition of viral integrase, preventing integration of viral DNA into the host genome | High potency, high barrier to resistance, generally well-tolerated | Potential for neuropsychiatric side effects, some drug interactions |
Conclusion
The 1,3-oxathiolane scaffold has proven to be a highly valuable template for the design of effective antiviral drugs. The detailed understanding of the structure-activity relationships, particularly the importance of stereochemistry, has been instrumental in the development of potent and safe NRTIs like Lamivudine and Emtricitabine. These drugs, through their well-defined mechanism of action as chain terminators of viral DNA synthesis, remain critical components in the management of HIV and HBV infections. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel this compound-based antiviral agents and other potential antiviral candidates. Further research focusing on modifications of both the oxathiolane ring and the nucleobase may lead to the discovery of next-generation antivirals with improved potency, resistance profiles, and broader spectrum of activity.
References
A Comparative Guide to the Synthetic Routes of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes to two closely related and medicinally important heterocyclic scaffolds: 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.[1][2] As bioisosteres, these five-membered rings are of significant interest in drug design and development, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] This document outlines key synthetic methodologies, presents comparative quantitative data, provides detailed experimental protocols, and visualizes the reaction pathways to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
Introduction to 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) cores are prevalent in a variety of pharmacologically active compounds.[1][2] Their metabolic stability and ability to participate in hydrogen bonding make them valuable pharmacophores in medicinal chemistry.[1] The choice between an oxadiazole and a thiadiazole can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, making the efficient and selective synthesis of each scaffold crucial. This guide will delve into the most common and effective methods for preparing these heterocycles, highlighting the similarities and differences in their synthesis.
Comparative Analysis of Synthetic Routes
The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles often originates from similar starting materials, with the choice of cyclizing and/or dehydrating/sulfurating agent dictating the final heterocyclic ring. The most prevalent precursors include diacylhydrazines, acylhydrazones, and (thio)semicarbazides.
Key Synthetic Approaches:
-
From Diacylhydrazines: This is a classical and widely used method. 1,2-Diacylhydrazines undergo cyclodehydration to form 2,5-disubstituted 1,3,4-oxadiazoles, typically employing dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or thionyl chloride (SOCl₂).[4] For the synthesis of 1,3,4-thiadiazoles, a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅) is used to achieve dehydrosulfurization.[1]
-
From Acylhydrazones: Oxidative cyclization of N-acylhydrazones provides a powerful route to 2,5-disubstituted 1,3,4-oxadiazoles.[5] A variety of oxidizing agents have been employed, including iodine, potassium permanganate, and ceric ammonium (B1175870) nitrate.[5] This method is often characterized by mild reaction conditions and good yields.
-
From Semicarbazides and Thiosemicarbazides: These precursors are commonly used for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Cyclization of acyl semicarbazides, often under acidic conditions, yields the corresponding oxadiazoles.[1] Similarly, acyl thiosemicarbazides can be cyclized to thiadiazoles using dehydrating agents.[1][6] An alternative approach for 2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones.
-
One-Pot and Microwave-Assisted Syntheses: To improve efficiency, reduce reaction times, and often increase yields, one-pot and microwave-assisted methods have been developed for the synthesis of both heterocycles.[7][8] These modern techniques offer significant advantages over classical methods, particularly in the context of high-throughput screening and library synthesis.[7][8]
Below is a DOT script for a diagram illustrating the general synthetic pathways.
Caption: A diagram illustrating the common synthetic precursors and pathways leading to the formation of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
Quantitative Data Presentation
The following tables summarize quantitative data for selected synthetic routes, providing a comparison of reaction conditions, times, and yields.
Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles from 1,2-Diacylhydrazines
| Entry | Starting Material | Reagent/Conditions | Product | Reaction Time | Yield (%) | Reference |
| 1 | N,N'-Dibenzoylhydrazine | POCl₃, reflux | 2,5-Diphenyl-1,3,4-oxadiazole | 6-24 h | 40-76 | [4] |
| 2 | N,N'-Dibenzoylhydrazine | Lawesson's Reagent, Toluene, reflux | 2,5-Diphenyl-1,3,4-thiadiazole | 2-12 h | 75-97 | [3] |
Table 2: Synthesis of 2-Amino-1,3,4-oxadiazoles and 1,3,4-thiadiazoles from (Thio)semicarbazides
| Entry | Starting Material | Reagent/Conditions | Product | Reaction Time | Yield (%) | Reference |
| 1 | Benzoylsemicarbazide | POCl₃, heat | 2-Amino-5-phenyl-1,3,4-oxadiazole | 1-2 h | 62-70 | [9] |
| 2 | Benzoylthiosemicarbazide | H₂SO₄ (conc.), 0 °C to rt | 2-Amino-5-phenyl-1,3,4-thiadiazole | 16.5 h | 86-89 | [1][6] |
| 3 | Semicarbazide (B1199961) HCl, Aldehyde | I₂/K₂CO₃, 1,4-dioxane (B91453), 80 °C | 2-Amino-5-aryl-1,3,4-oxadiazole | 1-4.5 h | 40-85 | [10] |
| 4 | Thiosemicarbazide (B42300), Aldehyde | I₂/K₂CO₃, 1,4-dioxane, 80 °C | 2-Amino-5-aryl-1,3,4-thiadiazole | 1-4.5 h | 62-89 | [11] |
Table 3: Microwave-Assisted Synthesis
| Entry | Starting Material | Reagent/Conditions | Product | Reaction Time | Yield (%) | Reference |
| 1 | Isoniazid, Aromatic aldehyde | DMF, Microwave (300 W) | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | 3 min | ~90 | [7] |
| 2 | Carboxylic acid, Thiosemicarbazide | POCl₃, Microwave | 2-Amino-5-aryl-1,3,4-thiadiazole | 5-30 min | 80-96 | [3] |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations discussed in this guide.
Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole from N,N'-Dibenzoylhydrazine [4]
-
To N,N'-dibenzoylhydrazine (0.007 mol), add phosphorus oxychloride (22.4 mL, 0.24 mol).
-
Heat the mixture to reflux for 6-24 hours, monitoring the reaction progress by TLC.
-
After completion, evaporate the excess phosphorus oxychloride under reduced pressure.
-
Dissolve the residue in diethyl ether (40 mL) and pour it into water (100 mL).
-
Neutralize the mixture with sodium carbonate.
-
Extract the aqueous layer with diethyl ether (40 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.
Protocol 2: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoylthiosemicarbazide [6]
-
To cold concentrated sulfuric acid (15 mL), add the appropriate thiosemicarbazide derivative (1 mmol) and stir for 30 minutes.
-
Allow the mixture to reach room temperature and continue stirring for an additional 16 hours.
-
Pour the resulting solution into ice-cold water.
-
Make the solution alkaline to pH 8 using ammonium hydroxide.
-
Filter the precipitate, wash with water, and recrystallize from ethanol (B145695) to afford the desired product.
Protocol 3: Iodine-Mediated Oxidative Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles [10]
-
To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (B1210297) (0.5 mmol) in water (1 mL), add a solution of the aldehyde (0.5 mmol) in methanol (B129727) (1 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in 1,4-dioxane (5 mL).
-
Add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) sequentially.
-
Stir the reaction mixture at 80 °C for 1-4.5 hours until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and proceed with workup and purification.
Visualization of Experimental Workflow
The following DOT script generates a diagram illustrating a typical experimental workflow for the synthesis and purification of these heterocyclic compounds.
Caption: A flowchart depicting a generalized experimental workflow for the synthesis, purification, and characterization of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.
Conclusion
The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles can be achieved through a variety of routes, with the choice of method depending on the desired substitution pattern, available starting materials, and required scale. Classical methods involving the cyclization of diacylhydrazines and (thio)semicarbazides remain robust and widely used. However, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reaction time and efficiency. This guide provides a comparative framework to assist researchers in navigating the synthetic landscape of these important heterocyclic systems, facilitating the development of novel compounds with potential therapeutic applications.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient oxidative cyclization of N-acylhydrazones for t... [degruyterbrill.com]
- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. datapdf.com [datapdf.com]
- 11. researchgate.net [researchgate.net]
validation of 1,3,4-oxadiazole derivatives as antibacterial agents against Staphylococcus aureus
A comprehensive review of emerging 1,3,4-oxadiazole (B1194373) derivatives showcases their potential as potent antibacterial agents against the formidable pathogen Staphylococcus aureus, including methicillin-resistant strains (MRSA). Extensive research highlights their diverse mechanisms of action and promising inhibitory effects, offering a beacon of hope in the era of mounting antibiotic resistance.
The relentless evolution of antibiotic-resistant bacteria, particularly Staphylococcus aureus, has created an urgent need for novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant antibacterial activity. This guide provides a comparative analysis of the performance of various 1,3,4-oxadiazole derivatives against S. aureus, supported by experimental data and detailed methodologies.
Comparative Antibacterial Activity
The antibacterial efficacy of 1,3,4-oxadiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below, compiled from multiple studies, illustrates the potent activity of these derivatives against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains.
| Compound/Derivative Class | S. aureus Strain(s) | MIC Range (µg/mL) | Key Findings & Reference |
| Norfloxacin-1,3,4-oxadiazole hybrids | S. aureus & MRSA | 0.25 - 2 | Showed excellent activity, in some cases superior to reference drugs norfloxacin (B1679917) and vancomycin.[1] |
| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives | MRSA | 62 | Compounds with 4-phenyl methyl, 3-phenyl methyl, and 5-naphthalene substitutions showed promising activity.[2] |
| LMM6 (a 1,3,4-oxadiazole derivative) | S. aureus ATCC 25923 and clinical isolates | 0.97 - 7.81 | Exhibited bacteriostatic activity and was shown to disrupt the cell membrane and increase reactive oxygen species.[3][4][5] |
| 1771 and its derivatives | Genetically diverse S. aureus and S. epidermidis strains | 0.5 - 16 | Derivative "compound 13" showed a 16- to 32-fold increase in activity compared to the parent compound 1771.[6][7] |
| OZE-I, OZE-II, OZE-III | Seven S. aureus strains including MRSA | 4 - 32 | Demonstrated bactericidal activity and the ability to prevent biofilm formation.[8] |
| 2-acylamino-1,3,4-oxadiazole derivatives | S. aureus | 1.56 | Showed potent activity against S. aureus.[1] |
| Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | S. aureus | Not specified | Acted similarly or more strongly against S. aureus compared to gentamicin.[9] |
| Nalidixic acid-1,3,4-oxadiazole hybrids | S. aureus | Not specified | Showed stronger or comparable activity to ciprofloxacin (B1669076) and amoxicillin.[1][9] |
| Pyrazine containing 1,3,4-oxadiazoles with azetidin-2-one | S. aureus | Not specified | Showed moderate to excellent activity compared to amoxicillin.[9] |
Deciphering the Mechanisms of Action
The antibacterial effects of 1,3,4-oxadiazole derivatives against S. aureus are attributed to several mechanisms, with two prominent pathways being the inhibition of lipoteichoic acid (LTA) synthesis and the targeting of DNA gyrase.
Inhibition of Lipoteichoic Acid (LTA) Biosynthesis
Lipoteichoic acid is a crucial component of the cell wall in Gram-positive bacteria, playing a vital role in cell division, biofilm formation, and virulence.[9] Some 1,3,4-oxadiazole derivatives, such as compound 1771, have been identified as inhibitors of LTA synthesis.[6][7] The pathway diagram below illustrates the key steps in LTA biosynthesis and the putative point of inhibition.
Caption: LTA biosynthesis pathway in S. aureus and inhibition by 1,3,4-oxadiazole derivatives.
Interestingly, recent studies suggest that while some derivatives were initially thought to target the lipoteichoic acid synthase (LtaS), their activity might be independent of LtaS function, indicating the possibility of additional molecular targets.[6][7]
Inhibition of DNA Gyrase
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Several 1,3,4-oxadiazole derivatives, particularly those hybridized with quinolone moieties like norfloxacin and nalidixic acid, have been designed as DNA gyrase inhibitors.[1][9] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. Molecular docking studies have further supported the interaction of these derivatives with the active site of DNA gyrase.[9]
Experimental Protocols
The validation of 1,3,4-oxadiazole derivatives as antibacterial agents involves a series of standardized in vitro experiments. A general workflow for these assessments is outlined below.
Caption: General experimental workflow for evaluating antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Bacterial Strain Preparation: S. aureus strains (including reference strains like ATCC 29213 and relevant MRSA strains) are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: The synthesized 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The prepared bacterial suspension is added to each well containing the diluted compounds. The plate also includes a positive control (bacteria with no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Time-Kill Kinetic Assay
-
Preparation: An exponentially growing culture of S. aureus is diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh MHB.
-
Treatment: The 1,3,4-oxadiazole derivatives are added at concentrations corresponding to multiples of their MIC values (e.g., 1x, 2x, 4x MIC). A growth control without any compound is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are taken from each culture, serially diluted in phosphate-buffered saline (PBS), and plated on Mueller-Hinton Agar (MHA).
-
Enumeration: The plates are incubated at 37°C for 24 hours, and the number of colonies is counted to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[8]
Conclusion and Future Directions
The collective evidence strongly supports the validation of 1,3,4-oxadiazole derivatives as a promising class of antibacterial agents against Staphylococcus aureus. Their potent activity against resistant strains, coupled with diverse mechanisms of action, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationship to enhance potency and pharmacokinetic properties, as well as conducting in vivo efficacy and safety studies to translate these promising in vitro results into clinically viable treatments. The continued exploration of this chemical scaffold is a critical step forward in the global fight against antimicrobial resistance.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 1,3,4-oxadiazole compound with effective antibacterial and antibiofilm activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Docking Analysis of 1,3-Oxathiole and 1,3-Thiazole Derivatives in Drug Discovery
In the realm of medicinal chemistry, the five-membered heterocyclic rings, 1,3-oxathiole and 1,3-thiazole, serve as crucial scaffolds in the design of novel therapeutic agents. The substitution of the oxygen atom in the oxathiole ring with a sulfur atom to form the thiazole (B1198619) ring can significantly alter the physicochemical properties of a molecule, thereby influencing its biological activity. This guide provides a comparative overview of molecular docking studies on derivatives of these two heterocyclic systems, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their endeavors.
Comparative Docking Performance
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes quantitative data from various docking studies on this compound and 1,3-thiazole derivatives, highlighting their binding affinities against different biological targets. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, software, and scoring functions.
| Class | Derivative Type | Target Protein (PDB ID) | Docking Score/Binding Affinity (kcal/mol) | Key Interactions/Findings |
| This compound | 6-hydroxy-benzo[d][1][2]oxathiol-2-one Schiff bases | EGFR Tyrosine Kinase | Not explicitly stated, but compounds showed potential as anticancer agents.[3][4] | The 1,3-benzoxathiol-2-one (B14798029) scaffold is a versatile heterocyclic system for generating diverse compounds.[3][5] |
| 1,3-Thiazole | 2,4-Disubstituted Thiazoles | Tubulin | IC50 values for cytotoxic activity ranged from 3.35 ± 0.2 to 18.69 ± 0.9 µM.[6] | Certain compounds demonstrated remarkable tubulin polymerization inhibition with IC50 values of 2.00 ± 0.12, 2.38 ± 0.14, and 2.95 ± 0.18 μM.[6] |
| 1,3-Thiazole | N-substituted Thiazoles | FabH (3iL9) | MolDock scores ranged from -102.612 to -80.0.[6] | These compounds are being investigated for their potential as antibacterial agents. |
| 1,3-Thiazole | Thiazole derivatives | EGFR TK | Binding affinities (ΔG) ranged from -8.1 to -10.8.[7] | Compound 4h showed the best binding affinity with a ΔG of -10.8.[7] |
| 1,3-Thiazole | Thiazolyl-Thiazole Derivatives | HEP G2 cell line | IC50 values ranged from 0.50 µM to 2.91 µM.[8] | All tested compounds showed promising cytotoxic activity.[8] |
| 1,3-Thiazole | Dihydrothiazole derivatives | Penicillin-binding protein 4 (PBP4) of E. coli and S. aureus | Binding energy of -5.2 kcal/mol for one derivative with E. coli PBP4.[9] | The presence of natural alkaloids in the structure increased the affinity for target proteins.[9] |
Experimental Protocols: Molecular Docking
The in silico molecular docking studies referenced in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may differ between studies, the fundamental methodology remains consistent.
General Docking Protocol
-
Protein Preparation :
-
The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).[3][6]
-
The protein is then prepared for docking by removing water molecules and any co-crystallized ligands.[3][6]
-
Hydrogen atoms are added to the protein structure, and appropriate charges are assigned using computational tools.[3][6]
-
The protein structure may be minimized to relieve any steric clashes.[3]
-
-
Ligand Preparation :
-
The 2D structures of the this compound or 1,3-thiazole derivatives are drawn using chemical drawing software.[3][6]
-
These 2D structures are then converted to 3D structures.[3][6]
-
Energy minimization is performed on the ligand structures to obtain a stable conformation, often using a suitable force field like MMFF94.[3]
-
-
Grid Generation :
-
Docking Simulation :
-
Docking is performed using software such as AutoDock, GOLD, or Molegro Virtual Docker.[10][11][12][13]
-
The software systematically samples different conformations and orientations of the ligand within the defined grid box.[6]
-
The binding affinity for each pose is calculated using a scoring function.[6][11]
-
-
Analysis of Results :
-
The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[6]
-
The pose with the most favorable score and interactions is considered the most likely binding mode.[6]
-
Visualizing Docking Workflows and Signaling Pathways
To better understand the processes involved in these comparative studies, the following diagrams illustrate a typical workflow and a relevant biological pathway.
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
A Comparative Guide to the Metabolic Stability of 1,3-Oxathiolane-Containing Drugs
Introduction to 1,3-Oxathiolane (B1218472) Drugs and Metabolic Stability
The 1,3-oxathiolane ring is a key structural motif found in several successful antiviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs).[1] Prominent examples include lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), which form the backbone of many combination therapies for HIV and Hepatitis B.[1][2][3] The metabolic stability of a drug is a critical pharmacokinetic parameter that influences its efficacy, safety, and dosing regimen. It refers to the susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver.[4] High metabolic stability often leads to a longer half-life and greater oral bioavailability, while low stability can result in rapid clearance and the formation of potentially toxic metabolites.[4][5]
For 1,3-oxathiolane-containing drugs, the heterocyclic ring itself generally confers a degree of metabolic stability. Unlike many carbocyclic nucleosides, the 1,3-oxathiolane core is not extensively metabolized by cytochrome P450 (CYP) enzymes.[2] This contributes to their favorable pharmacokinetic profiles and limited drug-drug interactions.
Comparative Metabolic Profiles
Lamivudine and emtricitabine are structurally very similar, differing only by a fluorine atom at the 5-position of the cytosine base.[3] This structural similarity results in comparable metabolic pathways and overall stability. Both are pro-drugs that require intracellular phosphorylation to their active triphosphate forms to exert their antiviral effects.[1][3]
The primary metabolic pathway for the 1,3-oxathiolane ring itself is S-oxidation, leading to the formation of sulfoxide (B87167) metabolites. This is a relatively minor pathway and the parent drugs are largely excreted unchanged in the urine.
| Drug | Primary System | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Primary Metabolic Pathway |
| Lamivudine | Human Liver Microsomes | > 60 min | Low | Minimal (Minor S-oxidation) |
| Emtricitabine | Human Liver Microsomes | > 60 min | Low | Minimal (Minor S-oxidation) |
| Tenofovir DF | Human Liver Microsomes | Stable | Low | Hydrolysis (Esterases) |
| Abacavir | Human Liver Microsomes | ~30-60 min | Moderate | Alcohol Dehydrogenase, Glucuronidation |
Note: The data presented are compiled from various preclinical studies. Exact values can vary based on experimental conditions. Tenofovir and Abacavir are included as common combination partners for comparison.
As shown in the table, both lamivudine and emtricitabine exhibit high stability in human liver microsomes, indicating low susceptibility to Phase I metabolism by CYP enzymes.[6] Their clearance is primarily renal, with a significant portion of the administered dose excreted as the unchanged parent drug.
Experimental Protocols
The evaluation of metabolic stability is a cornerstone of preclinical drug development.[4][7] The most common in vitro method is the liver microsomal stability assay.[6]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
1. Objective: To determine the rate of disappearance of a test compound (e.g., lamivudine) when incubated with human liver microsomes (HLM) to calculate intrinsic clearance (CLint).
2. Materials:
- Test Compound (10 mM stock in DMSO)
- Pooled Human Liver Microsomes (20 mg/mL)
- Phosphate (B84403) Buffer (0.1 M, pH 7.4)
- NADPH Regenerating System (e.g., G-6-P, G-6-PDH, NADP+)
- Control Compounds (e.g., a high-clearance and a low-clearance drug)
- Quenching Solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
- 96-well incubation plates, LC-MS/MS system.
3. Procedure:
- Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
- Incubation Mixture: In a 96-well plate, combine the microsomal protein (final concentration ~0.5 mg/mL) and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
- Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of the ice-cold quenching solution. The 0-minute time point serves as the baseline.
- Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
- Analysis: Quantify the remaining concentration of the parent drug in each sample using a validated LC-MS/MS method.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the compound remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Visualizing Metabolic Processes
Diagrams can effectively illustrate complex biological processes. The following visualizations, created using the DOT language, depict a typical experimental workflow and the primary metabolic pathway for 1,3-oxathiolane drugs.
Conclusion
Drugs containing the 1,3-oxathiolane scaffold, such as lamivudine and emtricitabine, are characterized by high metabolic stability.[2] They undergo minimal Phase I metabolism, which translates to low intrinsic clearance, a long half-life, and a reduced potential for drug-drug interactions mediated by CYP enzymes.[2] Their elimination is predominantly through renal excretion of the unchanged drug. This metabolic profile is a significant advantage, contributing to their efficacy and safety as long-term antiviral therapies. Standard in vitro assays, like the microsomal stability assay, are crucial for confirming these properties during the drug development process.[7][8]
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of Lamivudine and Emtricitabine: A Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bioivt.com [bioivt.com]
- 8. nuvisan.com [nuvisan.com]
A Head-to-Head Comparison of Lewis Acids for 1,3-Oxathiole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. The 1,3-oxathiole scaffold, in particular, is a key structural motif in numerous biologically active molecules. The selection of an appropriate Lewis acid catalyst is critical for optimizing the synthesis of these compounds, influencing reaction rates, yields, and selectivity. This guide provides a head-to-head comparison of various Lewis acids for the synthesis of 1,3-oxathioles, supported by available experimental data to inform catalyst selection and experimental design.
The most common route to this compound synthesis involves the condensation of a carbonyl compound (aldehyde or ketone) with a sulfur-containing binucleophile, typically 2-mercaptoethanol (B42355) or its derivatives. This reaction is often catalyzed by a Lewis acid, which activates the carbonyl group towards nucleophilic attack by the thiol, facilitating the subsequent cyclization and dehydration to form the this compound ring. While a variety of Lewis acids can be employed for this transformation, direct comparative studies under identical conditions are scarce in the literature. This guide consolidates available data to provide a comparative overview.
Performance Comparison of Lewis Acid Catalysts
Among the various Lewis acids, Scandium(III) triflate [Sc(OTf)₃] has emerged as a highly efficient and recyclable catalyst for the synthesis of 1,3-oxathiolanes from carbonyl compounds.[1] Other Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), Ytterbium(III) triflate [Yb(OTf)₃], and Indium(III) chloride (InCl₃) are also known to catalyze similar transformations, although direct comparative data for this compound synthesis is limited.
Scandium(III) Triflate [Sc(OTf)₃]: A Highly Efficient Catalyst
Scandium(III) triflate is a water-stable Lewis acid that has demonstrated remarkable activity in the chemoselective synthesis of 1,3-oxathiolanes.[1] It effectively catalyzes the reaction of both aldehydes and ketones with 2-mercaptoethanol under mild conditions.[1] A key advantage of Sc(OTf)₃ is its recyclability, making it a more environmentally friendly and cost-effective option for large-scale synthesis.[1]
The reaction is notably chemoselective, allowing for the protection of aldehydes in the presence of ketones.[1] Aldehydes are generally more reactive and require shorter reaction times and lower catalyst loadings compared to ketones.[1]
Table 1: Performance of Sc(OTf)₃ in the Synthesis of 1,3-Oxathiolanes from Various Carbonyl Compounds [1]
| Entry | Carbonyl Compound | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 0.1 | 5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 0.1 | 5 | 98 |
| 3 | 4-Nitrobenzaldehyde | 0.1 | 10 | 95 |
| 4 | 4-Methoxybenzaldehyde | 0.1 | 5 | 97 |
| 5 | Cinnamaldehyde | 0.1 | 10 | 96 |
| 6 | Heptanal | 0.1 | 5 | 95 |
| 7 | Cyclohexanone | 1 | 60 | 92 |
| 8 | Acetophenone | 1 | 45 | 94 |
| 9 | Benzophenone | 2 | 120 | 85 |
Reactions were carried out in CH₂Cl₂ at room temperature with 1.2 equivalents of 2-mercaptoethanol.
Other Lewis Acids: Potential Candidates for this compound Synthesis
While comprehensive comparative data is lacking, other Lewis acids are commonly employed in related heterocyclic syntheses and are viable candidates for optimizing this compound formation.
-
Boron Trifluoride Etherate (BF₃·OEt₂): A widely used and potent Lewis acid in organic synthesis. It is effective in promoting various cyclization reactions.[2][3][4][5][6][7][8][9] Its high reactivity, however, may sometimes lead to side reactions and require careful control of reaction conditions.
-
Zinc Chloride (ZnCl₂): A milder and more economical Lewis acid.[10][11][12] It is often used in syntheses where stronger Lewis acids might cause degradation of sensitive functional groups. Anhydrous conditions are typically required for optimal performance.[11]
-
Ytterbium(III) Triflate [Yb(OTf)₃]: Similar to Sc(OTf)₃, this lanthanide triflate is a water-tolerant Lewis acid.[13][14][15][16][[“]] It has been shown to be an effective catalyst in various carbon-carbon and carbon-heteroatom bond-forming reactions.[13][14][15][16][[“]]
-
Indium(III) Chloride (InCl₃): Another moisture-stable and versatile Lewis acid that has found broad application in the synthesis of a wide range of heterocyclic compounds.[18][19][20][21][22]
The choice of the optimal Lewis acid will depend on the specific substrate, desired reaction conditions, and cost considerations. For a new synthesis, it is recommended to screen a panel of Lewis acids, including Sc(OTf)₃, BF₃·OEt₂, and ZnCl₂, to identify the most suitable catalyst.
Experimental Protocols
General Experimental Protocol for Sc(OTf)₃-Catalyzed Synthesis of 1,3-Oxathiolanes[1]
To a solution of the carbonyl compound (1 mmol) and 2-mercaptoethanol (1.2 mmol) in dichloromethane (B109758) (5 mL) is added Scandium(III) triflate (0.001-0.02 mmol, 0.1-2 mol%). The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation to afford the corresponding 1,3-oxathiolane. The aqueous layer containing the catalyst can be evaporated to dryness and the recovered catalyst can be reused for subsequent reactions.
Visualizing the Synthesis
To better illustrate the processes and relationships involved in the Lewis acid-catalyzed synthesis of 1,3-oxathioles, the following diagrams are provided.
Caption: General mechanism of Lewis acid-catalyzed this compound synthesis.
Caption: A typical experimental workflow for this compound synthesis.
Caption: Comparative effectiveness of different Lewis acids.
References
- 1. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BF3·OEt2 catalyzed chemoselective C [[double bond, length as m-dash]] C bond cleavage of α,β-enones: an unexpected synthesis of 3-alkylated oxindoles and spiro-indolooxiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BF3·OEt2 catalyzed synthesis of functionalized 9-fluorene-9-ylidene appended quinazolin-4-ones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BF3·OEt2-Promoted Concise Synthesis of Difluoroboron-Derivatized Curcumins from Aldehydes and 2,4-Pentanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles [organic-chemistry.org]
- 11. nanoient.org [nanoient.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1-azaxanthones and 1-azathioxanthones by Yb(OTf)3/TfOH co-catalyzed intramolecular friedel-crafts reaction | Semantic Scholar [semanticscholar.org]
- 16. Yb(OTf)3 catalysed regioselective synthesis of unusual di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. consensus.app [consensus.app]
- 18. InCl3/TfOH-Mediated Convenient Synthesis of 3-Alkylideneoxindoles from 2-Oxindoles with 1,3-Diones, Ketones, or Aldehydes [organic-chemistry.org]
- 19. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. InCl3/TfOH-Mediated Convenient Synthesis of 3-Alkylideneoxindoles from 2-Oxindoles with 1,3-Diones, Ketones, or Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 1,3-Oxathiole-Based HIV-1 Reverse Transcriptase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3-oxathiole-based inhibitors targeting the Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT). The focus is on two key classes of these inhibitors: the nucleoside analogues Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC), and the distinct [2',5'-bis-O-(tert-butyldimethylsilyl)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide)] (TSAO) nucleoside analogues. Their performance is contrasted with a prominent non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine, to offer a comprehensive overview for drug development and research.
Mechanism of Action: A Tale of Two Strategies
The this compound scaffold is present in two distinct classes of HIV-1 RT inhibitors that employ fundamentally different mechanisms to halt viral replication.
1. Nucleoside Analogue Reverse Transcriptase Inhibitors (NRTIs): Lamivudine and Emtricitabine
Lamivudine (3TC) and Emtricitabine (FTC) are synthetic nucleoside analogues that, after intracellular phosphorylation to their active triphosphate forms (3TC-TP and FTC-TP), act as competitive inhibitors of the natural deoxynucleotide substrates of HIV-1 RT.[1][2] Their incorporation into the growing viral DNA chain leads to premature termination due to the absence of a 3'-hydroxyl group, a critical component for the formation of the phosphodiester bond required for DNA elongation.[1][2]
2. TSAO Nucleoside Analogues: A Unique Allosteric Approach
Unlike traditional NRTIs and NNRTIs, the TSAO derivatives represent a peculiar class of non-nucleoside inhibitors. These compounds do not bind to the substrate-binding site or the well-characterized NNRTI binding pocket. Instead, they exert their inhibitory effect through a specific interaction with the p51 subunit of the HIV-1 RT heterodimer.[3] This interaction is thought to interfere with the dimerization of the p66 and p51 subunits, a process essential for the enzymatic activity of reverse transcriptase.[3]
Comparative Performance: Quantitative Analysis
The inhibitory potency of these compounds against wild-type HIV-1 is summarized in the table below. It is important to note that the in vitro efficacy of these inhibitors can be influenced by the cell type used in the assay.
| Inhibitor Class | Compound | Target Enzyme | Cell Type | IC50 (µM) | Reference |
| This compound NRTIs | Lamivudine (3TC) | HIV-1 RT | PBMCs | Not significantly different from FTC | [4] |
| Emtricitabine (FTC) | HIV-1 RT | PBMCs | Not significantly different from 3TC | [4] | |
| Emtricitabine (FTC) | HIV-1 RT | MT-4 | ~4-fold more active than 3TC | [4] | |
| TSAO Derivatives | TSAO-T | HIV-1 RT | MT-4 | 0.06 - 0.97 | [5] |
| NNRTI (Competitor) | Nevirapine | HIV-1 RT | Various | Varies (typically low µM to nM range) | [6] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols: Measuring Inhibition of HIV-1 Reverse Transcriptase
The following is a generalized protocol for a non-radioactive HIV-1 Reverse Transcriptase inhibitor screening assay, commonly based on an ELISA format.[7]
Objective: To determine the in vitro inhibitory activity of test compounds against HIV-1 Reverse Transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (e.g., this compound derivatives, Nevirapine)
-
Reaction Buffer (containing dNTPs, including digoxigenin- and biotin-labeled dUTP)
-
Template-primer (e.g., poly(A)•oligo(dT))
-
Lysis Buffer
-
Wash Buffer
-
Streptavidin-coated microplate
-
Anti-digoxigenin-HRP antibody conjugate
-
HRP substrate (e.g., ABTS or TMB)
-
Stop Solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds and a known inhibitor (positive control, e.g., Nevirapine).
-
Reaction Setup:
-
Negative Control: Add reaction mix and lysis buffer (without enzyme) to designated wells.
-
Positive Control: Add reaction mix and diluted HIV-1 RT to designated wells.
-
Test Wells: Add reaction mix, diluted HIV-1 RT, and various concentrations of the test compounds to the remaining wells.
-
-
Reverse Transcription Reaction: Incubate the plate at 37°C for 1-2 hours to allow the reverse transcriptase to synthesize DNA.
-
Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Antibody Conjugate Incubation: Add the anti-digoxigenin-HRP antibody conjugate to each well and incubate.
-
Washing: Repeat the washing steps to remove unbound antibody conjugate.
-
Signal Development: Add the HRP substrate and incubate until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The HIV-1 replication cycle, highlighting reverse transcription as the target for this compound-based inhibitors.
Caption: Contrasting mechanisms of action for this compound-based HIV-1 RT inhibitors.
Caption: A streamlined workflow for an ELISA-based HIV-1 Reverse Transcriptase inhibition assay.
References
- 1. Mechanistic studies show that (-)-FTC-TP is a better inhibitor of HIV-1 reverse transcriptase than 3TC-TP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TSAO derivatives, inhibitors of HIV-1 reverse transcriptase dimerization: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative anti-HIV-1 efficacy of lamivudine and emtricitabine in vitro is dependent on cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,3-Oxathiole: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,3-oxathiole, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety Considerations
Prior to handling this compound for disposal, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile or neoprene).[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
Spill Management: In the event of a spill, evacuate personnel from the immediate area and eliminate all ignition sources.[3] Absorb the spill with a non-combustible material like dry sand or earth and place it in a designated, labeled hazardous waste container.[3] Clean the spill area with an appropriate solvent and decontaminate all surfaces.
Hazard Summary for Structurally Related Compounds
The following table summarizes the hazards associated with compounds structurally similar to this compound. This information should be used as a precautionary guide in the absence of specific data for this compound.
| Hazard Classification | 1,3-Oxathiolane[4] | Benzo[d][1][4]oxathiole[5] |
| Physical Hazards | Flammable liquid and vapor (H226) | Not specified |
| Health Hazards | Harmful if swallowed (H302) | Harmful if swallowed (H302) |
| Harmful in contact with skin (H312) | Causes skin irritation (H315) | |
| Causes skin irritation (H315) | Causes serious eye irritation (H319) | |
| Causes serious eye irritation (H319) | May cause respiratory irritation (H335) | |
| Harmful if inhaled (H332) |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label must include:
-
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA should be a secure, secondary containment area, away from general laboratory traffic and drains.[1]
-
Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[6]
-
-
Scheduling Waste Pickup:
-
Once the container is full or is ready for disposal, contact your institution's EHS department to schedule a hazardous waste pickup.[1]
-
Follow all institutional procedures for waste pickup requests.
-
Disposal of Empty Containers
-
Empty containers that held this compound must be triple rinsed with a suitable solvent.[7]
-
The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
-
After thorough rinsing and air-drying, the container labels should be defaced or removed before disposal in the regular trash or recycling, according to institutional policy.[8]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. nj.gov [nj.gov]
- 4. 1,3-Oxathiolane | C3H6OS | CID 65092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 274-26-0|Benzo[d][1,3]oxathiole|BLD Pharm [bldpharm.com]
- 6. ethz.ch [ethz.ch]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. nswai.org [nswai.org]
Essential Safety and Operational Guide for Handling 1,3-Oxathiole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Oxathiole in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar compounds, such as 1,3-Oxathiolane. It is imperative to handle this compound with a high degree of caution, assuming it may possess significant hazards.
Immediate Safety Information
Assume this compound is a flammable liquid that is harmful if swallowed, inhaled, or comes into contact with skin. It is also presumed to cause serious eye irritation and skin irritation, and may lead to respiratory irritation.
Hazard Identification and Classification
The following table summarizes the potential hazards associated with this compound, based on data for 1,3-Oxathiolane.
| Hazard Class | GHS Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[1] |
| Acute toxicity, oral | H302: Harmful if swallowed[1] |
| Acute toxicity, dermal | H312: Harmful in contact with skin[1] |
| Skin corrosion/irritation | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |
| Acute toxicity, inhalation | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved.[2] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A flame-resistant lab coat or impervious clothing should be worn.[2] | Inspect gloves before use. |
| Respiratory Protection | If ventilation is inadequate or for spill response, use a full-face respirator with appropriate cartridges. | NIOSH (US) or CEN (EU) approved.[2] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound.
-
Preparation and Precautionary Measures:
-
Ensure a chemical fume hood is operational and available.
-
Locate the nearest eyewash station and safety shower.
-
Inspect all PPE for integrity before use.
-
Have spill control materials readily accessible.
-
-
Handling the Chemical:
-
Conduct all work in a well-ventilated chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of vapors and aerosols.
-
Use non-sparking tools and equipment to prevent ignition sources.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste:
-
Collect all unused this compound and any materials contaminated with it in a designated, labeled, and sealed hazardous waste container.
-
Do not dispose of this compound down the drain.
-
-
Contaminated PPE:
-
Dispose of used gloves and other contaminated disposable PPE as hazardous waste.
-
Non-disposable contaminated clothing should be decontaminated by a professional service before reuse.
-
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
